molecular formula C20H24N6O2S B560106 Ceralasertib CAS No. 1352226-88-0

Ceralasertib

Cat. No.: B560106
CAS No.: 1352226-88-0
M. Wt: 412.5 g/mol
InChI Key: DTTJKLNXNZAVSM-JYCIKRDWSA-N
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Description

Ceralasertib is under investigation in clinical trial NCT03682289 (Phase II Trial of AZD6738 Alone and in Combination With Olaparib).
This compound is an orally available morpholino-pyrimidine-based inhibitor of ataxia telangiectasia and rad3 related (ATR) kinase, with potential antineoplastic activity. Upon oral administration, this compound selectively inhibits ATR activity by blocking the downstream phosphorylation of the serine/threonine protein kinase CHK1. This prevents ATR-mediated signaling, and results in the inhibition of DNA damage checkpoint activation, disruption of DNA damage repair, and the induction of tumor cell apoptosis. In addition, AZD6738 sensitizes tumor cells to chemo- and radiotherapy. ATR, a serine/threonine protein kinase upregulated in a variety of cancer cell types, plays a key role in DNA repair, cell cycle progression and survival;  it is activated by DNA damage caused during DNA replication-associated stress.
inhibits ATR kinase

Properties

CAS No.

1352226-88-0

Molecular Formula

C20H24N6O2S

Molecular Weight

412.5 g/mol

IUPAC Name

imino-methyl-[1-[6-[(3R)-3-methylmorpholin-4-yl]-2-(1H-pyrrolo[2,3-c]pyridin-4-yl)pyrimidin-4-yl]cyclopropyl]-oxo-λ6-sulfane

InChI

InChI=1S/C20H24N6O2S/c1-13-12-28-8-7-26(13)18-9-17(20(4-5-20)29(2,21)27)24-19(25-18)15-10-22-11-16-14(15)3-6-23-16/h3,6,9-11,13,21,23H,4-5,7-8,12H2,1-2H3/t13-,29-/m1/s1

InChI Key

DTTJKLNXNZAVSM-JYCIKRDWSA-N

Isomeric SMILES

CC1COCCN1C2=NC(=NC(=C2)C3(CC3)[S@](=N)(=O)C)C4=C5C=CNC5=NC=C4

Canonical SMILES

CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=N)(=O)C)C4=C5C=CNC5=NC=C4

Appearance

white solid powder

Purity

> 98%

Synonyms

AZD6738;  AZD-6738;  4-[4-[1-[[S(R)]-S-methylsulfonimidoyl]cyclopropyl]-6-[(3R)-3-methyl-4-morpholinyl]-2-pyrimidinyl]-1H-pyrrolo[2,3-b]pyridine;  Ceralasertib

Origin of Product

United States

Foundational & Exploratory

Ceralasertib's Synthetic Lethality in ATM-Deficient Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The principle of synthetic lethality, where the simultaneous loss of two genes results in cell death while the loss of either one alone does not, has become a cornerstone of precision oncology. A prominent example of this strategy is the inhibition of the Ataxia Telangiectasia and Rad3-related (ATR) kinase in cancers with a deficiency in the Ataxia Telangiectasia Mutated (ATM) gene. Ceralasertib (AZD6738), a potent and selective oral ATR inhibitor, has demonstrated significant preclinical and clinical activity in ATM-deficient tumors.[1][2] This technical guide provides an in-depth exploration of the core mechanism, quantitative data, and detailed experimental protocols relevant to the synthetic lethal relationship between this compound and ATM deficiency.

The Core Mechanism: Exploiting DNA Damage Response Dependency

ATM and ATR are pivotal kinases in the DNA Damage Response (DDR) pathway, a complex signaling network that maintains genomic integrity.[3] While their functions can be partially overlapping, they are activated by distinct types of DNA damage.[1] ATM is the primary sensor for DNA double-strand breaks (DSBs), whereas ATR is recruited to regions of single-stranded DNA (ssDNA) that arise from replication stress or the processing of other DNA lesions.[1]

In healthy cells, both ATM and ATR contribute to a robust DDR. However, cancer cells with loss-of-function mutations in the ATM gene are heavily reliant on the ATR signaling pathway to repair DNA damage and resolve replication stress, which is often elevated in cancer due to oncogene-driven proliferation.[4] Inhibition of ATR with this compound in these ATM-deficient cells creates a state of "dual pathway inhibition," leading to a catastrophic failure of DNA repair, accumulation of DNA damage, and ultimately, selective cancer cell death through mechanisms like mitotic catastrophe.[5][6] This selective killing of cancer cells while sparing normal, ATM-proficient cells is the essence of the synthetic lethal interaction.

cluster_normal_cell Normal Cell (ATM Proficient) cluster_atm_deficient_cell ATM Deficient Cancer Cell DNA_Damage_N DNA Damage (DSBs, Replication Stress) ATM_N ATM (Active) DNA_Damage_N->ATM_N ATR_N ATR (Active) DNA_Damage_N->ATR_N Repair_N DNA Repair & Cell Cycle Arrest ATM_N->Repair_N ATR_N->Repair_N Survival_N Cell Survival Repair_N->Survival_N DNA_Damage_C DNA Damage (DSBs, Replication Stress) ATM_C ATM (Inactive) DNA_Damage_C->ATM_C ATR_C ATR (Hyperactive) DNA_Damage_C->ATR_C Apoptosis Synthetic Lethality (Cell Death) Repair_C DNA Repair & Cell Cycle Arrest ATR_C->Repair_C This compound This compound This compound->ATR_C Repair_C->Apoptosis

Figure 1: Mechanism of this compound's synthetic lethality.

Quantitative Data Presentation

The synthetic lethal interaction between this compound and ATM deficiency has been quantified in numerous preclinical studies. The following tables summarize key in vitro and in vivo data.

Table 1: In Vitro Sensitivity of Cancer Cell Lines to this compound
Cell LineCancer TypeATM StatusThis compound IC50/GI50 (µM)Reference
SNU-601Gastric CancerDeficient~0.1[7]
SNU-484Gastric CancerProficient>10[7]
H23NSCLCDeficient2.38[8]
H460NSCLCProficient1.05[8]
A549NSCLCProficient>10[8]
LoVoColorectalMRE11A Deficient (ATM pathway)Not specified, but sensitive[2]
Granta-519Mantle Cell LymphomaATM DeficientNot specified, but sensitive[2]
FaDu ATM knockoutHead and NeckDeficient (Engineered)Not specified, but sensitive[2]
FaDu WTHead and NeckProficientNot specified, but resistant[2]

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition. NSCLC: Non-small cell lung cancer.

Table 2: In Vivo Efficacy of this compound in ATM-Deficient Xenograft Models
Xenograft ModelCancer TypeDosing RegimenOutcomeReference
LoVoColorectal10-50 mg/kg, once dailyDose-dependent tumor growth inhibition[6]
Granta-519Mantle Cell Lymphoma10-50 mg/kg, once dailyDose-dependent tumor growth inhibition[6]
NCI-H23NSCLC50 mg/kg, once dailySignificant tumor growth inhibition[2]
FaDu ATM knockoutHead and Neck25 mg/kg, twice dailySignificant tumor growth inhibition[2]
H23 (ATM-deficient)NSCLC50 mg/kg, p.o.Tumor growth inhibition; rapid regression with cisplatin[9]

p.o.: per os (by mouth)

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the synthetic lethality of this compound in ATM-deficient cells.

Cell Viability Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines (ATM-proficient and -deficient)

  • Complete cell culture medium

  • This compound (AZD6738) stock solution (e.g., 10 mM in DMSO)

  • MTS or MTT reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay period.[10]

  • Drug Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration (typically ≤ 0.1%).[10]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS/MTT Addition: Add 20 µL of MTS/MTT reagent to each well and incubate for 1-4 hours at 37°C, or as per the manufacturer's instructions.[10]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[10]

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability. Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the GI50/IC50 value.[10]

start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with this compound (serial dilution) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mts Add MTS/MTT reagent incubate2->add_mts incubate3 Incubate 1-4h add_mts->incubate3 read Read absorbance incubate3->read analyze Analyze data (calculate IC50) read->analyze end End analyze->end start Start: Cell Culture harvest Harvest ~1x10^6 cells start->harvest fix Fix in cold 70% Ethanol harvest->fix stain Stain with Propidium Iodide and RNase A fix->stain acquire Acquire data on Flow Cytometer stain->acquire analyze Analyze cell cycle distribution acquire->analyze end End: Results analyze->end

References

Ceralasertib's Role in Inducing Replication Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Ceralasertib (AZD6738) is a potent and selective oral inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) protein kinase, a master regulator of the DNA Damage Response (DDR) activated by replication stress.[1][2][3] Cancer cells, often characterized by oncogene-driven proliferation, exhibit high levels of endogenous replication stress, making them particularly dependent on the ATR pathway for survival and proliferation.[3][4] By inhibiting ATR, this compound abrogates the cell's ability to manage stalled replication forks, leading to an accumulation of DNA damage, replication fork collapse, and ultimately, cell death.[4][5] This guide provides a detailed examination of this compound's mechanism of action, a summary of its efficacy in preclinical and clinical settings, detailed experimental protocols for assessing its activity, and visualizations of the core biological pathways and experimental workflows.

Mechanism of Action: ATR Inhibition and Induction of Replication Stress

ATR is a critical serine/threonine protein kinase that responds to single-stranded DNA (ssDNA), a common feature of stalled DNA replication forks.[4][6] Upon activation, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (CHK1), to initiate cell cycle arrest, stabilize replication forks, and promote DNA repair.[4][7]

This compound, as a selective ATP-competitive inhibitor of ATR, disrupts this entire signaling cascade.[7] This inhibition prevents the phosphorylation of CHK1, thereby disabling the S-phase and G2/M checkpoints. In cancer cells already under high replicative stress, this loss of checkpoint control is catastrophic. Without the ability to pause the cell cycle and repair DNA damage, cells prematurely enter mitosis with under-replicated or damaged DNA, leading to mitotic catastrophe and apoptosis.[8] This mechanism forms the basis of this compound's antitumor activity, both as a monotherapy in tumors with high intrinsic replication stress and in combination with DNA-damaging agents that further exacerbate this stress.[1][7]

ATR_Signaling_Pathway cluster_downstream Downstream Effects StalledFork Stalled Replication Fork ssDNA ssDNA StalledFork->ssDNA ATR ATR ssDNA->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates This compound This compound This compound->ATR CellCycleArrest Cell Cycle Arrest (S, G2/M) CHK1->CellCycleArrest ForkStabilization Replication Fork Stabilization CHK1->ForkStabilization DNARepair DNA Repair CHK1->DNARepair Apoptosis Apoptosis / Mitotic Catastrophe

This compound inhibits the ATR signaling pathway, leading to cell death.

Concept of Synthetic Lethality

A key therapeutic strategy for this compound involves exploiting the concept of synthetic lethality. This occurs when the combination of two genetic alterations (or a genetic alteration and a drug) leads to cell death, whereas either event alone is viable. Many cancers have pre-existing defects in certain DDR pathways, such as mutations in the ATM or BRCA genes.[9][10]

  • ATM Deficiency: The ATM kinase is primarily activated by DNA double-strand breaks (DSBs).[9] In ATM-deficient tumors, cells become heavily reliant on the ATR pathway to manage replication stress. Inhibition of ATR with this compound in this context removes the remaining major DDR pathway, leading to profound genomic instability and cell death.[6][9][11]

  • PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors are effective in tumors with defective homologous recombination (HR) repair, often due to BRCA1/2 mutations. Resistance to PARP inhibitors can emerge through mechanisms that restore HR or stabilize replication forks. Combining this compound with a PARP inhibitor like Olaparib can overcome this resistance by preventing fork stabilization, creating a potent synthetic lethal interaction.[11][12]

Synthetic_Lethality NormalCell Normal Cell (Functional ATM & ATR) ATMLoss ATM Deficiency (Tumor Cell) Viable1 Cell Viable NormalCell->Viable1 ATRi ATR Inhibition (this compound) Both ATM Deficiency + ATR Inhibition Viable2 Cell Viable ATMLoss->Viable2 Viable3 Cell Viable ATRi->Viable3 Death Synthetic Lethality (Cell Death) Both->Death

Synthetic lethality of this compound in ATM-deficient tumor cells.

Quantitative Data Summary

The efficacy of this compound has been evaluated in numerous clinical trials, both as a monotherapy and as part of combination regimens. The data highlights its activity across various tumor types and genetic backgrounds.

Table 1: this compound Monotherapy Clinical Trial Data

Trial Name Patient Population Dose & Schedule Overall Response Rate (ORR) Stable Disease (SD) Key Findings
PATRIOT (Phase I) [13][14] Advanced Solid Tumors (n=67) 160 mg BD, 14 days on / 14 days off 8% (5 confirmed PRs) 52% (34 patients) Intermittent dosing was better tolerated. Durable responses seen in tumors with ARID1A loss and DDR defects.
ATARI (Phase II) [15] Relapsed Ovarian/Endometrial Clear Cell Carcinoma (ARID1A loss, n=29) 160 mg BD 14% 41% Disease Control Rate (DCR) at 16 weeks Showed promising signals of clinical activity in rare gynecologic cancers.

| PLANETTE (Phase IIa) [16] | ATM-altered Advanced Solid Tumors (n=28) | 160 mg BD, 14 days on / 14 days off | 7.1% (1 CR, 1 PR) | - | Responses were limited, suggesting combination strategies may be needed. |

Table 2: this compound Combination Therapy Clinical Trial Data

Combination Trial Name / Phase Patient Population Dose & Schedule Overall Response Rate (ORR) Median Progression-Free Survival (mPFS)
+ Paclitaxel [1][3] Phase I (NCT02630199) Advanced Solid Tumors (n=57) This compound 240 mg BD (d1-14) + Paclitaxel 80 mg/m² (d1, 8, 15) of 28d cycle 22.6% (All patients) 33.3% (Melanoma subset, n=33) 3.6 months (Melanoma subset)
+ Olaparib [17] CAPRI (Phase II) Platinum-Sensitive Recurrent Ovarian Cancer (n=37) This compound 160 mg QD (d1-7) + Olaparib 300 mg BD (d1-28) of 28d cycle 49% 7.3 months (median duration on study without progression)
+ Olaparib [12][18] OLAPCO (Basket Trial) DDR-deficient Solid Tumors (n=25, heavily pretreated) This compound 160 mg QD (d1-7) + Olaparib 300 mg BD (d1-28) of 28d cycle 8.3% (62.5% Clinical Benefit Rate) -

| + Durvalumab [19] | Phase II (NCT04298021) | Advanced Biliary Tract Cancer (n=37 planned) | this compound 240 mg BD (d15-28) + Durvalumab 1.5g (d1) of 28d cycle | Trial in progress | Trial in progress |

Key Experimental Protocols

Evaluating the induction of replication stress by this compound involves a variety of cellular and molecular biology techniques. Below are detailed protocols for key assays.

This protocol details the detection of γH2AX, a marker for DNA double-strand breaks, which increase following ATR inhibition due to replication fork collapse.[20]

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., HT29, HCT116) on glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat cells with this compound at desired concentrations (e.g., 0.1-1 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Fixation and Permeabilization:

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Staining:

    • Wash three times with PBS.

    • Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

    • Incubate with primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in 1% BSA/PBS overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Mount coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

    • Image using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).

This method is used to confirm that this compound is inhibiting ATR by measuring the reduction in phosphorylation of its direct downstream target, CHK1.[7]

  • Cell Lysis and Protein Quantification:

    • Culture and treat cells as described above. To induce baseline ATR activity, a DNA damaging agent (e.g., hydroxyurea or UV radiation) can be applied prior to this compound treatment.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on an 8-10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-CHK1 (Ser345) and total CHK1 overnight at 4°C. A loading control like β-actin or GAPDH should also be probed.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.

    • Quantify band intensity to determine the ratio of p-CHK1 to total CHK1.

This protocol provides a general workflow for assessing the antitumor activity of this compound in a mouse model.[21][22]

  • Cell Preparation and Implantation:

    • Culture human cancer cells (e.g., ATM-deficient gastric cancer cells) to 70-80% confluency.

    • Harvest and resuspend cells in a 1:1 mixture of PBS and Matrigel to a final concentration of 5-10 x 10^6 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of immunodeficient mice (e.g., 5-6 week old female nude mice).

  • Tumor Growth and Randomization:

    • Monitor tumor growth using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (e.g., Vehicle control, this compound monotherapy, Combination therapy).

  • Drug Formulation and Administration:

    • Formulate this compound in an appropriate vehicle (e.g., 0.5% methylcellulose) for the desired route of administration (typically oral gavage).

    • Administer this compound according to the planned dose and schedule (e.g., 160 mg/kg, daily for 14 days).

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor for any signs of toxicity.

    • Euthanize mice when tumors in the control group reach the predetermined size limit (e.g., 2000 mm³) or at the end of the study period.

  • Data Analysis:

    • Excise tumors for pharmacodynamic analysis (e.g., Western blot, IHC for γH2AX).

    • Analyze tumor growth inhibition (TGI) and perform statistical comparisons between treatment groups.

Xenograft_Workflow cluster_treatment Treatment Phase Start Start: Cancer Cell Culture Prep Cell Harvest & Preparation (Resuspend in Matrigel) Start->Prep Implant Subcutaneous Implantation into Immunodeficient Mice Prep->Implant Monitor1 Tumor Growth Monitoring Implant->Monitor1 Random Randomization into Groups (when tumors reach 100-200 mm³) Monitor1->Random Vehicle Group 1: Vehicle Control Cera Group 2: this compound Random->Cera Combo Group 3: Combination Tx Monitor2 Monitor Tumor Volume & Body Weight (2-3x weekly) Cera->Monitor2 Endpoint Study Endpoint (e.g., Tumor Size Limit Reached) Monitor2->Endpoint Analysis Tumor Excision & Analysis (TGI, Pharmacodynamics) Endpoint->Analysis End End Analysis->End

Workflow for an in vivo xenograft study evaluating this compound.

References

Ceralasertib: A Technical Deep Dive into Radiosensitization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceralasertib (AZD6738) is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the cellular DNA Damage Response (DDR).[1][2][3][4][5] This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the use of this compound as a sensitizer for radiotherapy. By abrogating the G2/M cell cycle checkpoint and inhibiting DNA repair mechanisms, this compound potentiates the cytotoxic effects of ionizing radiation, offering a promising therapeutic strategy for a range of solid tumors.[6][7][8][9][10] This document details the underlying mechanism of action, summarizes key quantitative data from pivotal studies, outlines common experimental protocols, and provides visual representations of the core biological pathways and experimental workflows.

Mechanism of Action: Exploiting Cancer's Reliance on the G2/M Checkpoint

Radiotherapy induces DNA damage, primarily in the form of double-strand breaks (DSBs), but also single-strand breaks (SSBs) and other lesions.[9] In response to this damage, cells activate the DDR network to arrest the cell cycle and facilitate DNA repair. A key player in this response is the ATR kinase, which is activated by replication stress and SSBs.[2][11]

Once activated, ATR phosphorylates a cascade of downstream targets, most notably the checkpoint kinase 1 (CHK1).[3][9] This leads to the inhibition of CDC25 phosphatases, which in turn prevents the activation of the CDK1/Cyclin B complex, a crucial driver of mitotic entry. The result is a G2/M cell cycle arrest, providing the cell with time to repair the radiation-induced DNA damage before proceeding into mitosis.[6][7][8]

Many cancer cells have a defective G1 checkpoint, often due to mutations in genes like TP53, making them heavily reliant on the G2/M checkpoint for survival following DNA damage.[7][9] this compound exploits this vulnerability. By inhibiting ATR, it prevents the phosphorylation of CHK1 and abrogates the G2/M checkpoint.[3][6][12] Consequently, cancer cells are unable to arrest their cell cycle in response to radiation, forcing them into mitosis with unrepaired DNA. This leads to mitotic catastrophe, characterized by the formation of acentric micronuclei, and ultimately, cell death.[6][8][12]

Furthermore, preclinical evidence suggests that this compound also inhibits homologous recombination (HR), a major pathway for repairing DSBs, further contributing to its radiosensitizing effects.[3][9][10]

G2M_Checkpoint_Inhibition cluster_0 Normal Cellular Response to Radiotherapy cluster_1 This compound-Mediated Radiosensitization RT Radiotherapy DNA_Damage DNA Damage (SSBs, DSBs) RT->DNA_Damage ATR ATR DNA_Damage->ATR activates ATR_Inhibited ATR DNA_Damage->ATR_Inhibited activates CHK1 CHK1 ATR->CHK1 phosphorylates G2M_Arrest G2/M Checkpoint Activation CHK1->G2M_Arrest leads to DNA_Repair DNA Repair G2M_Arrest->DNA_Repair allows for Cell_Survival Cell Survival DNA_Repair->Cell_Survival This compound This compound (AZD6738) This compound->ATR_Inhibited inhibits No_G2M_Arrest G2/M Checkpoint Abrogation ATR_Inhibited->No_G2M_Arrest prevents Mitotic_Catastrophe Mitotic Catastrophe No_G2M_Arrest->Mitotic_Catastrophe leads to Cell_Death Cell Death Mitotic_Catastrophe->Cell_Death In_Vitro_Workflow cluster_assays Downstream Assays start Seed Cancer Cells drug_tx Treat with this compound start->drug_tx rad_tx Irradiate (X-rays/Protons) drug_tx->rad_tx incubation Incubate (1-24h) rad_tx->incubation clonogenic Clonogenic Survival Assay (10-14 days) incubation->clonogenic western Western Blot (p-CHK1, γH2AX) incubation->western if Immunofluorescence (γH2AX, RAD51 foci) incubation->if flow Flow Cytometry (Cell Cycle Analysis) incubation->flow Logical_Relationship cluster_direct Direct Effects on Tumor Cells cluster_indirect Effects on Tumor Microenvironment This compound This compound ATR_inhibition ATR Inhibition This compound->ATR_inhibition causes Radiotherapy Radiotherapy DNA_damage_acc Accumulation of Unrepaired DNA Damage Radiotherapy->DNA_damage_acc induces G2M_abrogation G2/M Checkpoint Abrogation ATR_inhibition->G2M_abrogation HR_inhibition Homologous Recombination Inhibition ATR_inhibition->HR_inhibition G2M_abrogation->DNA_damage_acc prevents repair of HR_inhibition->DNA_damage_acc prevents repair of Mitotic_catastrophe Mitotic Catastrophe DNA_damage_acc->Mitotic_catastrophe Immune_signaling Activation of Immunogenic Signaling (e.g., cGAS/STING) DNA_damage_acc->Immune_signaling Enhanced_Tumor_Cell_Killing Enhanced Tumor Cell Killing Mitotic_catastrophe->Enhanced_Tumor_Cell_Killing T_cell_infiltration Increased CD8+ T Cell Infiltration & Activation Immune_signaling->T_cell_infiltration T_cell_infiltration->Enhanced_Tumor_Cell_Killing

References

Ceralasertib's Reprogramming of the Tumor Microenvironment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceralasertib (AZD6738), a potent and selective inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase, is emerging as a promising agent in oncology, not only for its direct cytotoxic effects on tumor cells but also for its profound ability to modulate the tumor microenvironment (TME). This technical guide synthesizes preclinical and clinical data to provide a comprehensive overview of this compound's impact on the TME, with a focus on its immunomodulatory properties. By inducing a type I interferon (IFN-I) response, this compound instigates a cascade of events that transforms an immunosuppressive TME into one that is permissive to robust anti-tumor immunity. This guide details the underlying signaling pathways, provides quantitative data on the cellular and cytokine shifts within the TME, and outlines the experimental protocols used to elucidate these effects, offering a valuable resource for researchers and drug development professionals in the field of immuno-oncology.

Introduction: this compound's Dual Mechanism of Action

This compound is an orally bioavailable inhibitor of ATR, a critical kinase in the DNA damage response (DDR) pathway.[1] In cancer cells, which often exhibit high levels of replication stress and genomic instability, inhibition of ATR leads to the collapse of replication forks, accumulation of DNA damage, and ultimately, cell death.[1] Beyond this direct anti-tumor activity, a growing body of evidence reveals a second, equally important mechanism of action: the reprogramming of the tumor microenvironment.

This immunomodulatory effect is primarily driven by the induction of a type I interferon response following ATR inhibition.[2][3] This IFN-I signaling cascade initiates a profound shift in the TME, characterized by:

  • Enhanced T-cell-mediated immunity: this compound's anti-tumor effects are largely dependent on CD8+ T-cells.[2][3]

  • Reduction of immunosuppressive cell populations: A notable decrease in myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) is observed.[3]

  • Activation of antigen-presenting cells: Dendritic cells (DCs) are activated, leading to improved T-cell priming and anti-tumor responses.[3]

The strategic use of intermittent dosing schedules has been shown to be crucial for maximizing these immunomodulatory effects, allowing for the recovery and expansion of effector T-cell populations.[2] This guide will delve into the quantitative data and experimental methodologies that underpin our understanding of these processes.

Signaling Pathways Modulated by this compound in the TME

The central signaling pathway initiated by this compound in the TME begins with the inhibition of ATR in tumor cells, leading to DNA damage and the subsequent activation of innate immune sensing pathways, culminating in a robust type I interferon response that orchestrates the reprogramming of the immune landscape.

This compound-Induced TME Reprogramming Pathway cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment This compound This compound ATR ATR Kinase This compound->ATR Inhibits DNA_Damage DNA Damage Accumulation cGAS_STING cGAS-STING Pathway Activation DNA_Damage->cGAS_STING Activates IFN1_Production Type I Interferon (IFN-I) Production cGAS_STING->IFN1_Production IFN1_Response IFN-I Signaling Cascade IFN1_Production->IFN1_Response DC_Activation Dendritic Cell (DC) Activation (↑ MHC I/II, CD80/86, CD40) IFN1_Response->DC_Activation MDSC_TAM_Reduction ↓ Immunosuppressive Cells (M-MDSCs, TAMs) IFN1_Response->MDSC_TAM_Reduction T_Cell_Priming Enhanced T-Cell Priming & Infiltration DC_Activation->T_Cell_Priming CD8_T_Cell Activated CD8+ T-Cells T_Cell_Priming->CD8_T_Cell Tumor_Cell_Killing Tumor Cell Killing CD8_T_Cell->Tumor_Cell_Killing

Caption: this compound-induced signaling cascade in the TME.

Quantitative Impact of this compound on the Tumor Microenvironment

The administration of this compound, particularly in intermittent schedules, leads to significant and quantifiable changes in the cellular composition and cytokine milieu of the TME. The following tables summarize key findings from preclinical studies.

Table 1: Effects of this compound on Immune Cell Populations in the TME
Cell TypeMouse ModelTreatmentChangeReference
CD8+ T-cells CT26This compound (intermittent)Transient decrease on-treatment, rebound off-treatment[2]
MC38This compound (intermittent)Rebound and recovery during off-treatment phase[2]
CT26This compound + RTIncreased infiltration at day 12 vs. vehicle[1]
Monocytic MDSCs (M-MDSCs) CT26This compoundSignificant decrease[3]
Tumor-Associated Macrophages (TAMs) CT26This compoundSignificant decrease[3]
Dendritic Cells (DCs) (CD11c+ MHC II+) CT26This compoundIncreased percentage[3]
Table 2: this compound's Effect on Dendritic Cell Activation Markers
MarkerMouse ModelTreatmentChangeReference
MHC Class I (H2Kb) CT26This compoundMarked up-regulation[3]
MHC Class II (IAb) CT26This compoundMarked up-regulation[3]
CD40 CT26This compoundMarked up-regulation[3]
CD80 CT26This compoundMarked up-regulation[3]
Table 3: Modulation of Cytokine and Chemokine Expression by this compound
Cytokine/ChemokineMouse ModelTreatmentChangeReference
Type I Interferon (IFN-I) Signature Genes CT26This compoundUp-regulation[2]
CCL2 HPV-drivenAZD6738 + RTModulation of gene expression[4]
CCL5 HPV-drivenAZD6738 + RTModulation of gene expression[4]
CXCL10 HPV-drivenAZD6738 + RTModulation of gene expression[4]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in this guide.

In Vivo Murine Tumor Models and Dosing

The antitumor activity and immunomodulatory effects of this compound have been extensively studied in syngeneic mouse tumor models.

  • Cell Lines and Implantation:

    • CT26 (colon carcinoma) and MC38 (colon adenocarcinoma) cell lines are commonly used.

    • Typically, 5 x 105 to 1 x 106 cells are implanted subcutaneously into the flank of BALB/c (for CT26) or C57BL/6 (for MC38) mice.[5][6]

  • This compound (AZD6738) Administration:

    • This compound is formulated in 10% DMSO, 40% propylene glycol, and 50% water for oral gavage.[7]

    • Intermittent Dosing: A frequently used schedule is 25 mg/kg, administered twice daily (b.i.d.) for 7 days, followed by a 7-day off-treatment period.[2]

    • Continuous Dosing: For comparison, continuous daily dosing schedules have also been evaluated.[2]

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers and calculated using the formula: (length x width2) / 2.[1]

Experimental Workflow: In Vivo Murine Tumor Model start Start implant Subcutaneous Implantation of Tumor Cells (e.g., CT26 in BALB/c mice) start->implant tumor_growth Allow Tumors to Establish (e.g., to ~100 mm³) implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treatment Administer this compound (e.g., 25 mg/kg b.i.d., 7 days on / 7 days off) randomize->treatment monitoring Monitor Tumor Growth (Calipers) and Animal Well-being treatment->monitoring endpoint Endpoint: Tumor Harvest for Analysis (Flow Cytometry, IHC, RNA-seq) monitoring->endpoint end End endpoint->end

Caption: Workflow for in vivo this compound efficacy studies.
Preparation of Single-Cell Suspensions from Tumors

The analysis of tumor-infiltrating immune cells by flow cytometry requires the preparation of a high-quality single-cell suspension.

  • Tissue Digestion:

    • Harvested tumors are minced into small pieces (≤ 2 mm).[8]

    • The minced tissue is incubated in a digestion medium containing enzymes such as Collagenase and DNase I at 37°C with agitation.[8]

  • Cell Dissociation and Filtration:

    • The digested tissue is further dissociated by mechanical means, such as pushing it through a 70 µm cell strainer using a syringe plunger.[8]

  • Red Blood Cell Lysis:

    • If necessary, red blood cells are lysed using an ammonium chloride-based lysis buffer.[8]

  • Cell Counting and Viability:

    • The final cell suspension is washed, and cells are counted and assessed for viability using methods like Trypan Blue exclusion.

Flow Cytometry Analysis of Tumor-Infiltrating Leukocytes

Multi-color flow cytometry is a powerful tool for quantifying and phenotyping immune cell populations within the TME.

  • Antibody Staining:

    • Single-cell suspensions are incubated with a viability dye to exclude dead cells from the analysis.

    • Cells are then stained with a cocktail of fluorescently-conjugated antibodies against cell surface markers to identify specific immune cell populations (e.g., CD45, CD3, CD8, CD4, F4/80, CD11c, MHC II, CD80, CD86).

  • Data Acquisition and Analysis:

    • Stained cells are acquired on a flow cytometer.

    • Data is analyzed using software such as FlowJo, where cells are gated sequentially to identify populations of interest.

Immunohistochemistry (IHC)

IHC allows for the visualization and localization of immune cells within the tumor tissue architecture.

  • Tissue Preparation:

    • Tumors are fixed in formalin and embedded in paraffin.

    • 4-5 µm sections are cut and mounted on slides.

  • Antigen Retrieval:

    • Slides are deparaffinized and rehydrated.

    • Antigen retrieval is performed using heat-induced methods in a buffer such as citrate buffer (pH 6.0).[9]

  • Staining:

    • Endogenous peroxidase activity is blocked.

    • Slides are incubated with primary antibodies against markers of interest (e.g., CD8 for cytotoxic T-cells, F4/80 for macrophages).[9][10]

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by a chromogenic substrate (e.g., DAB) to produce a colored signal.

  • Imaging and Quantification:

    • Slides are counterstained, dehydrated, and coverslipped.

    • Images are captured using a microscope, and the number of positive cells can be quantified in different tumor regions.

Conclusion and Future Directions

This compound's ability to reprogram the tumor microenvironment, primarily through the induction of a type I interferon response, represents a paradigm shift in our understanding of ATR inhibitors. The data clearly demonstrate that this compound can convert an immunologically "cold" tumor into a "hot" one, thereby sensitizing it to immune checkpoint blockade and other immunotherapies. The intermittent dosing strategy is critical to leveraging this immunomodulatory potential by allowing for the cyclical recovery and activation of anti-tumor T-cells.

Future research should focus on further optimizing combination therapies involving this compound, identifying predictive biomarkers of response related to the TME, and exploring the role of this compound in other tumor types. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further unraveling the complex interplay between ATR inhibition and the anti-tumor immune response. This knowledge will be instrumental in translating the promise of this compound into improved clinical outcomes for cancer patients.

References

Ceralasertib: An In-depth Investigation of Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ceralasertib (AZD6738) is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical apical kinase in the DNA Damage Response (DDR) pathway, playing a pivotal role in repairing stalled replication forks and associated DNA double-strand breaks.[3][4] By inhibiting ATR, this compound prevents the downstream phosphorylation of CHK1, disrupting DNA damage checkpoint activation and repair, ultimately leading to tumor cell apoptosis.[4] This targeted mechanism has shown promise in the treatment of various cancers, particularly those with existing DNA repair deficiencies.[5]

This technical guide provides a comprehensive overview of the investigations into the potential off-target effects of this compound. A thorough understanding of a drug's selectivity profile is paramount for predicting its therapeutic index and potential clinical toxicities. This document summarizes the available quantitative data on this compound's kinase selectivity, details the experimental protocols used for these assessments, and presents the clinical safety profile observed in human trials.

On-Target Activity: The ATR Signaling Pathway

This compound's primary mechanism of action is the inhibition of the ATR kinase. In response to DNA damage and replication stress, ATR is activated and phosphorylates a number of downstream targets, most notably the checkpoint kinase 1 (CHK1). This initiates a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair. By inhibiting ATR, this compound effectively short-circuits this critical repair pathway.

This compound On-Target Pathway cluster_stress Cellular Stress cluster_atr_activation ATR Activation cluster_downstream Downstream Signaling DNA Damage DNA Damage ATR ATR DNA Damage->ATR Replication Stress Replication Stress Replication Stress->ATR CHK1 CHK1 ATR->CHK1 p Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest DNA Repair DNA Repair CHK1->DNA Repair Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis DNA Repair->Apoptosis This compound This compound This compound->ATR Inhibits

Figure 1: this compound's On-Target ATR Inhibition Pathway.

Off-Target Kinase Selectivity

A critical aspect of preclinical drug development is the assessment of selectivity against a broad panel of kinases to identify potential off-target liabilities. This compound has demonstrated a high degree of selectivity for ATR.

Kinome Scan Data

In a broad in vitro kinase assay screen against 442 kinases, this compound at a concentration of 1µM did not show greater than 50% inhibition for any of the kinases tested.[1] The most closely related kinases to ATR are other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family. This compound shows a significant selectivity margin against these family members.[1][5][6]

KinaseThis compound (AZD6738) IC50 (nM)Berzosertib (VE-822) IC50 (nM)Elimusertib (BAY 1895344) IC50 (nM)
ATR 1 [5][7]19[5]7[5]
ATM>5000[5]2600[5]1420[5]
DNA-PK>5000[5]18100[5]332[5]
mTOR5700 (GI50)[5][6]>1000[5]~427 (61-fold selective over ATR)[5]
PI3Kγ>5000[5]220[5]3270[5]
Table 1: Comparative Kinase Selectivity Profile of ATR Inhibitors.[5]

Note: Assay conditions may vary between studies. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. GI50 represents the concentration required to inhibit cell growth by 50%.

The data clearly indicates this compound's high potency for ATR and significant selectivity against other PIKK family members. The nearest identified off-target hit is mTOR, with a GI50 value of 5.7 µM, which is not considered relevant at maximum clinical doses.[5][6]

Experimental Protocols for Off-Target Investigation

While specific internal standard operating procedures are proprietary, the following sections describe the generalized methodologies employed for assessing kinase selectivity and off-target effects, based on published literature for this compound.[8]

Workflow for Off-Target Effect Investigation

Off-Target Investigation Workflow cluster_preclinical Preclinical Investigation cluster_clinical Clinical Investigation Biochemical_Screen Biochemical Kinase Screen (e.g., Radiometric Assay) Cell-Based_Assays Cell-Based Target Engagement & Selectivity Assays Biochemical_Screen->Cell-Based_Assays Validate Hits Safety_Pharmacology Core Safety Pharmacology (Cardiovascular, CNS, Respiratory) Cell-Based_Assays->Safety_Pharmacology Inform In Vivo Studies Phase_I_Trials Phase I Clinical Trials (Safety & Tolerability) Safety_Pharmacology->Phase_I_Trials Guide Starting Dose Adverse_Event_Monitoring Adverse Event (AE) Monitoring & Reporting (All Phases) Phase_I_Trials->Adverse_Event_Monitoring

Figure 2: General Workflow for Investigating Off-Target Effects.
Protocol 1: Broad Kinase Panel Screening (Biochemical Assay)

Objective: To determine the inhibitory activity of this compound against a large, diverse panel of purified protein kinases.

Methodology: Radiometric kinase assays are a common standard for this purpose.

  • Reagents and Materials:

    • Purified recombinant kinases (panel of >400).

    • Specific peptide or protein substrates for each kinase.

    • This compound at a fixed concentration (e.g., 1 µM) and in serial dilutions for IC50 determination of any identified hits.

    • [γ-³²P]ATP or [γ-³³P]ATP.

    • Kinase reaction buffer (typically contains MgCl₂, ATP, and a buffer such as HEPES).

    • Phosphocellulose paper or membrane.

    • Scintillation counter.

  • Procedure:

    • Kinase reactions are set up in a multi-well plate format.

    • Each well contains the specific kinase, its substrate, and the kinase reaction buffer.

    • This compound (or vehicle control) is added to the wells and pre-incubated with the kinase.

    • The reaction is initiated by the addition of [γ-³²P]ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped by spotting the reaction mixture onto phosphocellulose paper.

    • The paper is washed extensively to remove unincorporated [γ-³²P]ATP.

    • The amount of radioactivity incorporated into the substrate (trapped on the paper) is quantified using a scintillation counter.

    • The percentage of inhibition is calculated by comparing the radioactivity in the this compound-treated wells to the vehicle control wells.

Protocol 2: PIKK Family Selectivity (Cell-Based Assay)

Objective: To assess the inhibitory activity of this compound against related PIKK family members (ATM, DNA-PK, mTOR) within a cellular context.

Methodology: Immunoblotting for specific phosphorylation events downstream of each kinase.

  • Reagents and Materials:

    • Cancer cell line (e.g., H460).

    • This compound in serial dilutions.

    • Specific activators for each pathway (e.g., etoposide for ATM/DNA-PK, serum for mTOR).

    • Cell lysis buffer.

    • Primary antibodies against: pCHK1 (ATR target), pKAP1 (ATM target), pDNA-PKcs (DNA-PK target), pS6K (mTOR target), and total protein controls.

    • Secondary antibodies (HRP-conjugated).

    • Chemiluminescence substrate.

    • Protein electrophoresis and Western blotting equipment.

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to adhere.

    • Cells are pre-treated with serial dilutions of this compound for a specified time (e.g., 1-2 hours).

    • The respective pathways are activated (e.g., by adding etoposide or serum).

    • After a defined incubation period, cells are harvested and lysed.

    • Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.

    • Proteins are transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with the primary antibodies overnight.

    • The membrane is washed and incubated with secondary antibodies.

    • The signal is detected using a chemiluminescence substrate and an imaging system.

    • Band intensities are quantified, and IC50 values are calculated based on the inhibition of substrate phosphorylation.

Other Off-Target Considerations

A recent study has identified this compound as a substrate for the ATP-binding cassette (ABC) multidrug resistance transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[9] Overexpression of these transporters in cancer cells can lead to reduced intracellular drug accumulation and consequently, resistance to this compound. While this is not a direct inhibitory off-target effect, it is an important interaction that can impact therapeutic efficacy.[9]

Clinical Safety Profile and Observed Adverse Events

The clinical safety profile of this compound has been evaluated in numerous Phase I and II clinical trials, both as a monotherapy and in combination with other agents.[1][2] The most frequently reported adverse events are hematological, which are considered on-target toxicities related to the role of the DDR pathway in hematopoiesis.

Common Treatment-Emergent Adverse Events (Any Grade)
Adverse EventFrequency (%) - Combination with Durvalumab[3][8]Frequency (%) - Combination with Paclitaxel[5]Frequency (%) - Combination with Carboplatin[10]
Anemia35.54739 (Grade ≥3)
Thrombocytopenia35.53736 (Grade ≥3)
Neutropenia6.76825 (Grade ≥3)
Fatigue71.017N/A
Nausea64.530N/A
Anorexia61.330N/A
VomitingN/A12N/A
Table 2: Summary of Common Adverse Events from Selected this compound Clinical Trials.

Note: Frequencies can vary depending on the combination therapy and patient population.

Dose-limiting toxicities are primarily hematologic, with thrombocytopenia being a common dose-limiting toxicity.[1][10] Non-hematologic toxicities such as fatigue and gastrointestinal issues are also frequently observed but are generally manageable.[3][11]

Conclusion

The comprehensive investigation into the off-target effects of this compound reveals a highly selective kinase inhibitor. Preclinical data from broad kinome screening demonstrates an excellent selectivity profile, with minimal activity against over 400 other kinases.[1] The nearest off-target, mTOR, is inhibited at concentrations significantly higher than those required for ATR inhibition, suggesting a wide therapeutic window with respect to off-target kinase effects.[5][6] The observed clinical adverse events, predominantly hematological, are consistent with the on-target mechanism of ATR inhibition. This strong selectivity profile, coupled with a manageable safety profile, supports the continued development of this compound as a promising targeted cancer therapy. Further research, however, should consider the impact of drug transporters like P-gp and BCRP on this compound's efficacy in resistant tumors.[9]

References

Discovery of Novel Biomarkers for Ceralasertib Sensitivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

**Executive Summary

Ceralasertib (AZD6738) is a potent, selective, and orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator in the DNA Damage Response (DDR) pathway.[1][2] By targeting ATR, this compound induces synthetic lethality in tumor cells with specific genomic defects and high replication stress, making it a promising therapeutic agent.[1][3] The efficacy of this compound, both as a monotherapy and in combination, is closely linked to the molecular profile of the tumor. This guide provides an in-depth overview of the established and emerging biomarkers of sensitivity to this compound, details the experimental protocols for their identification, and illustrates the core signaling pathways involved.

This compound's Mechanism of Action: ATR Inhibition

ATR is a primary sensor kinase that responds to single-stranded DNA (ssDNA) regions, which often form at stalled replication forks—a condition known as replication stress.[4] Upon activation, ATR phosphorylates a cascade of downstream targets, including Checkpoint Kinase 1 (CHK1), to stabilize replication forks, arrest the cell cycle, and promote DNA repair.[5][6] Cancer cells frequently exhibit high levels of replication stress due to oncogene activation and are therefore highly dependent on the ATR pathway for survival.[3][7]

This compound competitively inhibits the kinase activity of ATR.[1] This inhibition prevents the phosphorylation of CHK1, leading to the collapse of stalled replication forks, accumulation of DNA double-strand breaks (DSBs), and ultimately, mitotic catastrophe and cell death.[4][8]

cluster_0 DNA Damage / Replication Stress cluster_1 ATR Signaling Pathway cluster_2 Therapeutic Intervention cluster_3 Outcome ReplicationStress Replication Fork Stalling (ssDNA exposure) ATR ATR Kinase ReplicationStress->ATR activates CHK1 CHK1 ATR->CHK1 P CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) CHK1->CellCycleArrest ForkStab Replication Fork Stabilization CHK1->ForkStab DNARepair DNA Repair CHK1->DNARepair DSBs Double-Strand Breaks (DSBs) Accumulation Survival Cell Survival & Proliferation CellCycleArrest->Survival ForkStab->Survival DNARepair->Survival Apoptosis Mitotic Catastrophe & Apoptosis This compound This compound This compound->ATR inhibits DSBs->Apoptosis

Figure 1. this compound inhibits the ATR signaling pathway, leading to apoptosis.

Key Biomarkers for this compound Sensitivity

The principle of synthetic lethality is central to identifying patients who will benefit most from this compound. This occurs when the loss of two genes (or pathways) is lethal to a cell, while the loss of either one alone is not. This compound creates a synthetic lethal interaction in tumors that have pre-existing defects in other DDR pathways, most notably in genes like ATM.[3][9]

Genomic Biomarkers

Alterations in specific DDR genes are the most widely studied predictive biomarkers for ATR inhibitor sensitivity.

Ataxia Telangiectasia Mutated (ATM) Loss of ATM function, a key kinase in the response to DSBs, is a primary biomarker for this compound sensitivity.[10][11] Preclinical models show that ATM-deficient cells are highly sensitive to ATR inhibition.[5][12] Clinical data supports this, with durable responses observed in patients with ATM-mutated or ATM-deficient tumors.[3][13] In a Phase II study for advanced gastric cancer, patients with ATM loss showed a significantly longer progression-free survival when treated with this compound and Durvalumab.[14] Similarly, in a study on non-small cell lung cancer (NSCLC), patients with ATM-altered tumors had an objective response rate of 26.1%.[13]

AT-rich interactive domain-containing protein 1A (ARID1A) ARID1A is a tumor suppressor gene involved in chromatin remodeling. Its loss also confers sensitivity to ATR inhibitors.[1] Durable responses to this compound monotherapy have been observed in patients with tumors exhibiting loss of ARID1A.[1][6]

Other DDR Pathway Genes and Oncogenes Mutations or deficiencies in other DDR genes, including BRCA1, BRCA2, RAD51, and XRCC1, have been identified as determinants of sensitivity to ATR inhibition.[15][16] Furthermore, high levels of replication stress driven by oncogenes such as CCNE1 (Cyclin E1) and MYC amplifications can also predict a higher sensitivity to this compound.[1][15]

cluster_DDR DNA Damage Response (DDR) Pathways cluster_SSB Replication Stress / SSB Repair cluster_DSB Double-Strand Break (DSB) Repair cluster_intervention Therapeutic Strategy cluster_outcome Outcome ATR ATR Pathway Viability Cell Viability Lethality Synthetic Lethality (Cell Death) ATR->Lethality Inhibition ATM ATM Pathway ATM->Lethality Loss of Function HR Homologous Recombination (BRCA1/2, RAD51) HR->Lethality Deficiency This compound This compound This compound->ATR Inhibits

Figure 2. The principle of synthetic lethality with this compound in DDR-deficient tumors.
Functional and Proteomic Biomarkers

Beyond genomic alterations, functional states and protein expression levels can also predict this compound sensitivity.

  • Replication Stress (RS) Markers : High-grade serous ovarian cancer cells, which exhibit increased levels of RS markers like nuclear γH2AX and pRPA, are more sensitive to ATR inhibitors.[16][17] Functional assessment of RS may serve as a more robust predictor than single gene mutations.[16]

  • RAD51 Protein Expression : Low protein expression of RAD51, a key component of homologous recombination, was associated with increased sensitivity to the ATR inhibitor VE-821.[16][17]

  • Pharmacodynamic Markers : this compound treatment leads to measurable changes in surrogate and tumor tissues. An increase in γH2AX indicates DNA damage, while an upregulation of phosphorylated Rad50 (p-Rad50) signals the activation of the compensatory ATM pathway.[1][18] These markers confirm target engagement and downstream biological effects.

Immune-Related Biomarkers

Emerging evidence suggests that this compound can modulate the tumor immune microenvironment.

  • Tumor Inflammation : Responding tumors often exhibit a more "immune-inflamed" microenvironment compared to non-responding tumors.[1][19]

  • Type I Interferon (IFN-I) Pathway : ATR inhibition can activate the cGAS-STING pathway, leading to an increase in IFN-I signaling.[11][20] This process can enhance the recruitment of dendritic cells, promote antigen presentation, and reinvigorate anti-tumor T-cell responses, potentially synergizing with immune checkpoint inhibitors.[8][20]

Quantitative Biomarker Data Summary

The following tables summarize clinical and preclinical data linking biomarkers to this compound sensitivity.

Table 1: Prevalence of Key Genomic Biomarkers in Solid Tumors

Biomarker Prevalence (%) Common Tumor Types with High Prevalence Reference
ARID1A mutations 9.5% Endometrial (34.4%), Gastric (19.4%), Cholangiocarcinoma (19.3%) [15]
ATM mutations 4.7% Colorectal (8.9%), Small Bowel (8.8%), Pancreatic (7.8%) [15]
BRCA1/2 mutations 6.0% Ovarian (29.5%), Breast (13.3%), Endometrial (11.5%) [15]
CCNE1 amplification 3.3% Gastric (11.9%), Gallbladder (8.8%), Ovarian (6.9%) [15]
MYC amplification 3.5% Various solid tumors [15]

Data from a cohort of 10,194 Chinese patients with solid tumors.[15]

Table 2: Clinical Outcomes with this compound in Biomarker-Defined Subgroups

Therapy Tumor Type Biomarker Clinical Outcome Reference
This compound + Durvalumab Advanced Gastric Cancer ATM Loss / HR Deficiency Median PFS: 5.6 months (vs. 1.65 months in ATM proficient) [14]
This compound + Durvalumab Advanced NSCLC ATM Alterations ORR: 26.1%; Median PFS: 8.4 months; Median OS: 22.8 months [13]
This compound + Paclitaxel Melanoma (anti-PD1 resistant) N/A (exploratory) ORR: 33.3%; Median DOR: 9.9 months [7]
This compound Monotherapy Advanced Solid Tumors ARID1A Loss / DDR Defects Durable partial responses observed [1]

ORR: Objective Response Rate; PFS: Progression-Free Survival; OS: Overall Survival; DOR: Duration of Response.

Experimental Protocols and Methodologies

Reliable identification of biomarkers is crucial for patient stratification. The following are key experimental methodologies.

cluster_collection 1. Sample Collection cluster_analysis 2. Biomarker Analysis cluster_data 3. Data Interpretation & Stratification Tumor Tumor Biopsy (FFPE or Fresh) NGS Next-Generation Sequencing (NGS) Tumor->NGS IHC Immunohistochemistry (IHC) Tumor->IHC WB Western Blot Tumor->WB Blood Matched Blood (Germline DNA) Blood->NGS Genomic Genomic Alterations (ATM, ARID1A, etc.) NGS->Genomic Proteomic Protein Expression (ATM loss, p-Rad50) IHC->Proteomic WB->Proteomic Patient Patient Stratification Genomic->Patient Proteomic->Patient

Figure 3. A typical experimental workflow for identifying this compound biomarkers.
Next-Generation Sequencing (NGS)

  • Objective : To detect genomic alterations including single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variations (CNVs) in key DDR genes.

  • Protocol Summary :

    • DNA Extraction : Isolate genomic DNA from formalin-fixed paraffin-embedded (FFPE) tumor tissue and matched peripheral blood samples.[15]

    • Library Preparation : Construct sequencing libraries using a targeted gene panel assay (e.g., a 450-cancer gene panel) that includes key DDR genes like ATM, ARID1A, BRCA1/2, etc.[15]

    • Sequencing : Perform deep sequencing on a suitable platform (e.g., Illumina).

    • Bioinformatic Analysis : Align reads to the human reference genome. Call variants (SNVs, indels, CNVs) and annotate them to identify pathogenic or likely pathogenic alterations.

Immunohistochemistry (IHC)
  • Objective : To assess the protein expression levels of key biomarkers in tumor tissue.

  • Protocol Summary :

    • Sample Preparation : Use 4-µm thick sections from FFPE tumor blocks.

    • Antigen Retrieval : Perform heat-induced epitope retrieval.

    • Staining : Use an automated immunostainer. Incubate slides with a primary antibody against the target protein (e.g., anti-ATM antibody [Y170, Abcam]).[14]

    • Detection : Use a suitable secondary antibody and chromogen detection system.

    • Scoring : A pathologist scores the staining. For ATM, loss of expression can be defined as nuclear expression in ≤20% of tumor cells.[14] For pharmacodynamic markers like γH2AX or p-Rad50, the percentage of positive cells is quantified.[1][18]

Western Blotting
  • Objective : To determine the functional status of proteins by assessing expression and phosphorylation levels in cell line or fresh tissue lysates.

  • Protocol Summary :

    • Lysate Preparation : Lyse cells or tissues in RIPA buffer with protease and phosphatase inhibitors.

    • Protein Quantification : Determine protein concentration using a BCA assay.

    • SDS-PAGE : Separate 20-40 µg of protein lysate on a polyacrylamide gel.

    • Transfer : Transfer separated proteins to a PVDF membrane.

    • Immunoblotting : Block the membrane and probe with primary antibodies (e.g., pATM Ser1981, pCHK2 Thr68, total ATM).[5] Follow with HRP-conjugated secondary antibodies.

    • Detection : Visualize bands using an enhanced chemiluminescence (ECL) substrate. This method is crucial for determining ATM functional status by assessing its ability to phosphorylate downstream targets post-irradiation.[5]

Biomarkers of Resistance

Understanding resistance mechanisms is critical for patient management.

  • Drug Efflux Pumps : Overexpression of ATP-binding cassette (ABC) transporters P-glycoprotein (P-gp) and BCRP has been shown to confer resistance to this compound by actively pumping the drug out of cancer cells.[21]

  • Loss of Key Proteins : Preclinical studies have identified that the loss of proteins such as Schlafen 11 (SLFN11), UPF2, Cyclin C, or CDK8 can contribute to ATR inhibitor resistance.[9][21][22]

Conclusion and Future Directions

The clinical development of this compound is intrinsically linked to a robust biomarker strategy. Loss of function in key DDR genes, particularly ATM and ARID1A, are the most validated predictive biomarkers for sensitivity. However, a multi-faceted approach incorporating functional markers of replication stress and immune microenvironment characteristics will likely provide a more comprehensive picture and refine patient selection. Future research should focus on the prospective validation of these biomarkers in randomized clinical trials, the development of standardized, clinically applicable assays (especially for functional and immune markers), and the exploration of biomarker combinations to overcome both intrinsic and acquired resistance. Such efforts will be paramount to realizing the full therapeutic potential of ATR inhibition with this compound.

References

Methodological & Application

Ceralasertib In Vitro Cell Line Screening: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for conducting in vitro cell line screening of Ceralasertib (AZD6738), a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. This compound's mechanism of action centers on the disruption of the DNA damage response (DDR), a critical pathway for cancer cell survival. By inhibiting ATR, this compound induces synthetic lethality in tumors with specific genetic backgrounds, such as those with ATM loss or high replicative stress. This application note details the underlying biological principles, provides a step-by-step protocol for assessing the cytotoxic effects of this compound across a panel of cancer cell lines, and outlines methods for data analysis and presentation.

Introduction to this compound and the ATR Signaling Pathway

This compound is an orally bioavailable small molecule inhibitor that targets the ATR kinase, a key regulator of the cellular response to DNA damage and replication stress.[1] In many cancer cells, oncogene activation leads to increased replication stress, making them highly dependent on the ATR signaling pathway for survival.[2] ATR is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks or during the repair of DNA double-strand breaks.[3] Once activated, ATR phosphorylates a multitude of substrates, most notably the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[3][4]

By inhibiting ATR, this compound prevents the phosphorylation of Chk1, leading to the abrogation of the G2/M cell cycle checkpoint.[1] This forces cells with damaged DNA to prematurely enter mitosis, resulting in mitotic catastrophe and subsequent apoptosis.[5] This mechanism of action makes this compound a promising therapeutic agent, both as a monotherapy in cancers with inherent DNA repair deficiencies and in combination with DNA-damaging agents like chemotherapy and radiation.[1][3]

Below is a diagram illustrating the central role of ATR in the DNA damage response and the inhibitory effect of this compound.

ATR_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage / Replication Stress ssDNA ssDNA Formation DNA_Damage->ssDNA ATR ATR ssDNA->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates pChk1 p-Chk1 (active) ATR->pChk1 Apoptosis Mitotic Catastrophe & Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) pChk1->Cell_Cycle_Arrest promotes DNA_Repair DNA Repair pChk1->DNA_Repair promotes Cell_Survival Cell Survival Cell_Cycle_Arrest->Cell_Survival DNA_Repair->Cell_Survival This compound This compound This compound->ATR This compound->Apoptosis leads to Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Prepare this compound Stock Solution (10 mM in DMSO) D Prepare Serial Dilutions of this compound A->D B Culture and Harvest Cancer Cell Lines C Seed Cells into 96-well Plates B->C E Treat Cells with this compound (72-hour incubation) C->E D->E F Perform CellTiter-Glo® Assay E->F G Measure Luminescence F->G H Data Analysis: Normalize Data, Plot Dose-Response Curve, Calculate IC50 G->H

References

Application Notes and Protocols for p-CHK1 (Ser345) Detection by Western Blot Following AZD6738 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection of phosphorylated Checkpoint Kinase 1 (p-CHK1) at serine 345 (Ser345) via Western blot in cell lysates following treatment with the Ataxia Telangiectasia and Rad3-related (ATR) inhibitor, AZD6738 (Ceralasertib).

Introduction

AZD6738 is a potent and selective inhibitor of ATR kinase, a key regulator of the DNA damage response (DDR).[1] ATR activation, often in response to replication stress, leads to the phosphorylation of its downstream target CHK1 at Ser345.[2] This phosphorylation is a critical step in the activation of the G2/M cell cycle checkpoint, allowing time for DNA repair.[2] By inhibiting ATR, AZD6738 prevents CHK1 phosphorylation, thereby abrogating the cell cycle checkpoint and leading to increased DNA damage and apoptosis in cancer cells, particularly those with existing DNA repair deficiencies.[2][3] Western blotting is a widely used technique to quantify the reduction in p-CHK1 (Ser345) levels as a pharmacodynamic biomarker of AZD6738 activity.[4]

Signaling Pathway

The ATR/CHK1 signaling pathway is a crucial component of the DNA damage response. Upon DNA damage, particularly single-stranded breaks or replication stress, ATR is activated and phosphorylates CHK1 at Ser345. This initiates a signaling cascade that ultimately leads to cell cycle arrest to allow for DNA repair. AZD6738 specifically inhibits ATR, thereby preventing CHK1 phosphorylation and disrupting this protective mechanism in cancer cells.

AZD6738_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Effect of AZD6738 DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR DNA_Damage->ATR activates p_CHK1 p-CHK1 (Ser345) ATR->p_CHK1 phosphorylates Cell_Cycle_Arrest G2/M Checkpoint Activation & DNA Repair p_CHK1->Cell_Cycle_Arrest leads to AZD6738 AZD6738 (this compound) AZD6738->ATR inhibits

ATR/CHK1 Signaling Pathway and AZD6738 Mechanism of Action.

Experimental Data

The following table summarizes the effect of AZD6738 on p-CHK1 (Ser345) levels in various cancer cell lines as determined by Western blot analysis.

Cell LineTreatment ConditionsChange in p-CHK1 (Ser345)Reference
HT29 (Colorectal Cancer)0.5 µM AZD6738 for 24h (in combination with 5 µM 5-FU)Significant decrease compared to 5-FU alone[5]
HT29 (Colorectal Cancer)0.5 µM AZD6738 for 48h (in combination with 70 µM FTD)Suppression of Chk1 phosphorylation[6]
H460 (Non-Small Cell Lung Cancer)0.3 µM and 1.0 µM AZD6738 for 24hDose-dependent decrease[4]
A549 (Non-Small Cell Lung Cancer)0.3 µM and 1.0 µM AZD6738 for 24hDose-dependent decrease[4]
H23 (Non-Small Cell Lung Cancer)0.3 µM and 1.0 µM AZD6738 for 24hDose-dependent decrease[4]
SNU478 (Biliary Tract Cancer)0.1, 0.5, and 1 µM AZD6738 for 5 daysReduced Chk1 phosphorylation[3][7]
SNU869 (Biliary Tract Cancer)0.1, 0.5, and 1 µM AZD6738 for 5 daysReduced Chk1 phosphorylation[3][7]
Human Conjunctival Fibroblasts (HConFs)5 µM AZD6738 for 48hDecreased ratio of p-CHK1/CHK1[8][9]

Detailed Experimental Protocol

This protocol outlines the steps for cell culture, treatment with AZD6738, protein extraction, and Western blot analysis for the detection of p-CHK1 (Ser345).

Materials and Reagents
  • Cell Lines: e.g., HT29, H460, A549, or other cell lines of interest.

  • Cell Culture Media and Reagents: As required for the specific cell line.

  • AZD6738 (this compound): Prepare stock solutions in DMSO and store at -20°C or -80°C.[10]

  • Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitor cocktails immediately before use.[11][12]

  • Protein Assay Reagent: e.g., BCA Protein Assay Kit.

  • SDS-PAGE Gels: e.g., 4-12% Bis-Tris gels.

  • Transfer Buffer: Standard formulation for wet or semi-dry transfer.

  • Membranes: PVDF or nitrocellulose membranes.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST). Note: For phospho-proteins, BSA is often recommended to reduce background.[11]

  • Primary Antibodies:

    • Rabbit anti-p-CHK1 (Ser345) (e.g., Cell Signaling Technology, #2348; Abcam, ab58567). Recommended dilution 1:1000.[5]

    • Mouse or Rabbit anti-total CHK1 (e.g., MilliporeSigma, C9358). Recommended dilution 1:1000.[5]

    • Loading control antibody, e.g., anti-β-actin or anti-GAPDH.

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG.

    • HRP-conjugated anti-mouse IgG.

  • Chemiluminescent Substrate: ECL substrate.

Experimental Workflow

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Seeding Treatment 2. AZD6738 Treatment (e.g., 0.1 - 5 µM for 24-48h) Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis & Protein Extraction (on ice, with inhibitors) Treatment->Cell_Lysis Quantification 4. Protein Quantification (BCA Assay) Cell_Lysis->Quantification Electrophoresis 5. SDS-PAGE Quantification->Electrophoresis Transfer 6. Protein Transfer (PVDF/Nitrocellulose) Electrophoresis->Transfer Blocking 7. Membrane Blocking (BSA/Milk in TBST) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-p-CHK1, anti-total CHK1) Overnight at 4°C Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis & Quantification Detection->Analysis

Western Blot Workflow for p-CHK1 Detection.

Step-by-Step Protocol

1. Cell Culture and Treatment: a. Culture cells to 70-80% confluency. b. Treat cells with the desired concentrations of AZD6738 (e.g., 0.1, 0.5, 1.0, 5.0 µM) for the specified duration (e.g., 24 or 48 hours). Include a DMSO-treated vehicle control.

2. Cell Lysis and Protein Extraction: a. After treatment, wash cells twice with ice-cold PBS.[13] b. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the cells.[11][12] c. Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions. b. Normalize the protein concentrations of all samples with lysis buffer. c. Prepare protein samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

4. SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. b. Perform electrophoresis until the dye front reaches the bottom of the gel. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting: a. Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against p-CHK1 (Ser345) (diluted in blocking buffer) overnight at 4°C with gentle agitation.[5] c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

6. Detection and Analysis: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. To confirm equal protein loading and to normalize the p-CHK1 signal, the membrane can be stripped and re-probed for total CHK1 and/or a loading control protein like β-actin.

Troubleshooting and Considerations

  • Phosphatase Activity: It is crucial to keep samples on ice and use phosphatase inhibitors at all times to prevent dephosphorylation of CHK1.[11][12]

  • Blocking: For phospho-specific antibodies, BSA is often preferred over non-fat milk for blocking as milk contains casein, a phosphoprotein that can increase background.[11]

  • Antibody Validation: Ensure the specificity of the p-CHK1 (Ser345) antibody. A common control is to treat a lysate sample with a phosphatase (e.g., lambda phosphatase) to confirm the signal is specific to the phosphorylated form.[12]

  • Loading Controls: When assessing changes in phosphorylation, it is essential to probe for the total protein (total CHK1) to determine if the changes in the phosphorylated form are due to altered phosphorylation status or changes in the total amount of the protein.

References

Ceralasertib's Impact on DNA Damage: Application Notes for γH2AX Foci Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing immunofluorescence (IF) for the detection and quantification of γH2AX foci in response to treatment with Ceralasertib (AZD6738), a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor. γH2AX, the phosphorylated form of histone variant H2AX, serves as a sensitive biomarker for DNA double-strand breaks (DSBs), and its analysis is crucial for evaluating the pharmacodynamic effects of DNA damage response (DDR) inhibitors like this compound.

Introduction

This compound is a clinical-stage ATR inhibitor that targets a key signaling pathway involved in the cellular response to DNA damage and replication stress.[1][2] By inhibiting ATR, this compound prevents the phosphorylation of downstream targets, most notably Checkpoint Kinase 1 (CHK1), leading to the abrogation of cell cycle checkpoints and an accumulation of DNA damage, particularly in cancer cells with high levels of replication stress.[3][4] This accumulation of DNA damage, including DSBs, can be visualized and quantified by monitoring the formation of γH2AX foci within the cell nucleus.[3] This document outlines the necessary protocols to assess the in vitro and in vivo effects of this compound on γH2AX foci formation, presenting key quantitative data and experimental workflows.

Data Presentation

The following tables summarize quantitative data from preclinical studies, demonstrating the dose- and time-dependent increase in γH2AX foci following this compound treatment.

Table 1: Dose-Dependent Induction of γH2AX in LoVo Xenografts

This compound Dose (mg/kg, once daily for 3 days)Time After 4th Dose (hours)Mean % of γH2AX Positive Staining Nuclei (± SD)
Vehicle Control0~5%
102~15%
108~20%
1024~10%
252~30%
258~40%
2524~15%
502~45%
508~55%
5024~25%

Data synthesized from preclinical xenograft studies.[5]

Table 2: Time-Course of γH2AX Induction in HBCx-9 Xenografts

Treatment (for 7 consecutive days)Time After 7th Dose (hours)Mean % of γH2AX Positive Staining Nuclei
Vehicle Control6Baseline
Olaparib (50 mg/kg, once daily)6No significant increase
This compound (25 mg/kg, once daily)6Peak increase
This compound (25 mg/kg, once daily)24Returned to near baseline

Data highlights the transient nature of γH2AX induction with this compound monotherapy.[5]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound within the ATR signaling pathway, leading to the formation of γH2AX foci.

Ceralasertib_Pathway This compound Mechanism of Action and γH2AX Formation cluster_0 DNA Damage & Replication Stress cluster_1 ATR Signaling Cascade cluster_2 Downstream Consequences DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates Replication Stress Replication Stress Replication Stress->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates H2AX H2AX ATR->H2AX indirectly leads to Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest DNA Repair DNA Repair CHK1->DNA Repair DSBs Double-Strand Breaks (DSBs) This compound This compound This compound->ATR inhibits DSBs->H2AX phosphorylates via ATM/DNA-PK gammaH2AX γH2AX H2AX->gammaH2AX becomes Apoptosis Apoptosis gammaH2AX->Apoptosis

Caption: this compound inhibits ATR, leading to unresolved DNA damage and γH2AX formation.

Experimental Protocols

This section provides a detailed protocol for treating cultured cancer cells with this compound and subsequently performing immunofluorescence for γH2AX foci.

Materials
  • Cancer cell line of interest (e.g., LoVo, CT26)

  • Cell culture medium and supplements

  • This compound (AZD6738)

  • DMSO (vehicle control)

  • Glass coverslips (sterile)

  • 6-well or 12-well plates

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.3% Triton X-100 in PBS

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-γH2AX (e.g., clone JBW301)

  • Secondary antibody: fluorescently-conjugated anti-mouse IgG

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence microscope

Experimental Workflow Diagram

IF_Workflow Immunofluorescence Workflow for γH2AX Foci Analysis A 1. Cell Seeding Seed cells on coverslips in multi-well plates. B 2. This compound Treatment Treat with desired concentrations and durations. A->B C 3. Fixation Fix cells with 4% PFA. B->C D 4. Permeabilization Permeabilize with 0.3% Triton X-100. C->D E 5. Blocking Block with 5% BSA to prevent non-specific binding. D->E F 6. Primary Antibody Incubation Incubate with anti-γH2AX antibody. E->F G 7. Secondary Antibody Incubation Incubate with fluorescent secondary antibody. F->G H 8. Counterstaining Stain nuclei with DAPI. G->H I 9. Mounting Mount coverslips on slides with antifade medium. H->I J 10. Imaging & Analysis Acquire images and quantify γH2AX foci. I->J

Caption: Step-by-step workflow for this compound treatment and γH2AX immunofluorescence.

Detailed Protocol
  • Cell Seeding:

    • Place sterile glass coverslips into the wells of a multi-well plate.

    • Seed the cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation.

    • Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

    • Remove the old medium from the cells and add the medium containing this compound or vehicle.

    • Incubate for the desired time period (e.g., 2, 8, 24 hours).

  • Fixation:

    • Aspirate the medium and wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA in PBS and incubating for 15-30 minutes at room temperature.[6][7]

    • Wash the cells three times with PBS for 5 minutes each.[6]

  • Permeabilization:

    • Permeabilize the cells by adding 0.3% Triton X-100 in PBS and incubating for 10-30 minutes at room temperature.[6][7]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in blocking solution (5% BSA in PBS) for 30-60 minutes at room temperature.[6][8]

  • Primary Antibody Incubation:

    • Dilute the anti-γH2AX primary antibody in the blocking solution to the manufacturer's recommended concentration (e.g., 1:200 - 1:800).

    • Aspirate the blocking solution and add the diluted primary antibody to the coverslips.

    • Incubate overnight at 4°C in a humidified chamber.[6]

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorescently-conjugated secondary antibody in the blocking solution according to the manufacturer's instructions.

    • Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining:

    • Incubate the cells with a DAPI solution (e.g., 300 nM in PBS) for 5-10 minutes at room temperature to stain the nuclei.

    • Wash the cells twice with PBS.

  • Mounting:

    • Carefully remove the coverslips from the wells and invert them onto a drop of antifade mounting medium on a glass microscope slide.

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope with the appropriate filters for DAPI and the secondary antibody's fluorophore.

    • Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji, CellProfiler).[6][7][9] A cell is often considered positive if it has a defined number of foci (e.g., >5) or exhibits pan-nuclear staining.[3][10]

Conclusion

The immunofluorescent detection of γH2AX foci is a robust method for assessing the DNA-damaging effects of this compound. The provided protocols and data serve as a valuable resource for researchers investigating the mechanism of action and pharmacodynamic properties of this ATR inhibitor. Careful optimization of cell line-specific conditions and rigorous image analysis are essential for obtaining reliable and reproducible results.

References

Unveiling Cell Cycle Secrets: A Guide to Flow Cytometry Analysis with Ceralasertib

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceralasertib (AZD6738) is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA damage response (DDR) pathway.[1][2][3] ATR plays a pivotal role in maintaining genomic integrity by orchestrating cell cycle checkpoints, particularly the G2/M checkpoint, in response to DNA damage and replication stress.[4][5][6] By inhibiting ATR, this compound disrupts this crucial repair process, leading to the accumulation of DNA damage and ultimately inducing cell cycle arrest or apoptosis in cancer cells.[6][7] This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle using flow cytometry, a powerful technique for assessing cellular DNA content.

Mechanism of Action: this compound and the ATR Signaling Pathway

ATR is a serine/threonine protein kinase that is activated by single-stranded DNA, which can arise from stalled replication forks or during the processing of DNA double-strand breaks.[3] Once activated, ATR phosphorylates a number of downstream targets, most notably the checkpoint kinase 1 (CHK1).[7] Phosphorylated CHK1 then targets downstream effectors, such as the CDC25 phosphatases, leading to their inactivation. This prevents the activation of cyclin-dependent kinases (CDKs) that are essential for entry into mitosis, thereby enforcing a G2/M cell cycle arrest.[5] This pause allows time for DNA repair to occur.

This compound, as an ATR inhibitor, blocks this signaling cascade at its apex. By preventing ATR-mediated phosphorylation of CHK1, it abrogates the G2/M checkpoint, forcing cells with damaged DNA to enter mitosis prematurely.[2][4] This can lead to mitotic catastrophe and cell death, a mechanism that is particularly effective in cancer cells with high levels of replication stress or defects in other DDR pathways.[6]

ATR_Signaling_Pathway cluster_0 Cell Nucleus DNA_Damage DNA Damage / Replication Stress ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates This compound This compound This compound->ATR inhibits CDC25 CDC25 CHK1->CDC25 inhibits G2_M_Arrest G2/M Arrest CHK1->G2_M_Arrest induces CDK1_CyclinB CDK1/Cyclin B CDC25->CDK1_CyclinB activates Mitosis Mitosis CDK1_CyclinB->Mitosis promotes

ATR Signaling Pathway and this compound Inhibition.

Data Presentation: Quantitative Analysis of Cell Cycle Distribution

The following tables summarize the quantitative effects of this compound (AZD6738) on the cell cycle distribution of various cancer cell lines, as determined by flow cytometry.

Table 1: Effect of this compound (AZD6738) on Cell Cycle Distribution in Bladder Cancer Cell Lines (48h treatment)

Cell LineTreatment% G1 Phase% S Phase% G2/M Phase
T24 DMSO (Control)55.225.819.0
AZD6738 (1 µM)53.128.218.7
J82 DMSO (Control)60.122.517.4
AZD6738 (1 µM)58.924.117.0
UM-UC-3 DMSO (Control)48.730.121.2
AZD6738 (1 µM)46.532.820.7

Data adapted from a study on the effects of gemcitabine and AZD6738 in bladder cancer cells. The table shows the effect of AZD6738 monotherapy.[4][8][9]

Table 2: Effect of this compound (AZD6738) in Combination with Radiation on G2/M Arrest in NCI-H460 Lung Cancer Cells (Analyzed 6h post-irradiation)

Treatment% G2/M Phase
Control ~15
Radiation (2 Gy) ~40
AZD6738 (0.1 µM) + Radiation (2 Gy) ~25
AZD6738 (1 µM) + Radiation (2 Gy) ~18

Data interpreted from a study on the radiosensitizing effects of AZD6738. This demonstrates this compound's ability to abrogate the radiation-induced G2/M checkpoint.[10]

Experimental Protocols

This section provides a detailed methodology for analyzing the effects of this compound on the cell cycle using propidium iodide (PI) staining and flow cytometry.

Materials
  • This compound (AZD6738)

  • Cell line of interest (e.g., human cancer cell lines)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Protocol 1: Cell Cycle Analysis with Propidium Iodide Staining
  • Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency at the time of harvest.

  • This compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM) or a vehicle control (e.g., DMSO).[9] Incubate for the desired time period (e.g., 24, 48, or 72 hours).[4]

  • Cell Harvesting:

    • Adherent cells: Aspirate the media, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete media and transfer the cell suspension to a centrifuge tube.

    • Suspension cells: Directly transfer the cell suspension to a centrifuge tube.

  • Cell Fixation:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells.

    • Incubate the cells on ice for at least 30 minutes or store at -20°C for up to several weeks.

  • Cell Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes to pellet the cells.

    • Carefully decant the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution.

    • Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission at ~617 nm.

    • Acquire data for at least 10,000 events per sample.

    • Use a dot plot of forward scatter area (FSC-A) versus forward scatter height (FSC-H) to gate on single cells and exclude doublets.

  • Data Analysis:

    • Use appropriate software (e.g., FlowJo, ModFit LT) to generate a histogram of PI fluorescence intensity.

    • Deconvolute the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental_Workflow Start Start Cell_Seeding Seed Cells in 6-well Plates Start->Cell_Seeding Ceralasertib_Treatment Treat with this compound (or Vehicle Control) Cell_Seeding->Ceralasertib_Treatment Cell_Harvesting Harvest Cells (Trypsinization for Adherent Cells) Ceralasertib_Treatment->Cell_Harvesting Cell_Fixation Fix Cells in 70% Ethanol Cell_Harvesting->Cell_Fixation Cell_Staining Stain with Propidium Iodide and RNase A Cell_Fixation->Cell_Staining Flow_Cytometry Acquire Data on Flow Cytometer Cell_Staining->Flow_Cytometry Data_Analysis Analyze Cell Cycle Distribution Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Flow Cytometry Experimental Workflow.

Conclusion

Flow cytometry is an indispensable tool for elucidating the mechanism of action of cell cycle-targeting drugs like this compound. The protocol outlined in this application note provides a robust framework for researchers to quantitatively assess the impact of this compound on cell cycle progression. By understanding how this compound modulates the cell cycle, scientists and drug development professionals can gain valuable insights into its therapeutic potential and further explore its efficacy in combination with other anti-cancer agents.

References

Application Notes and Protocols for Ceralasertib in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of Ceralasertib (AZD6738), a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, in xenograft mouse models. The following sections detail dosing schedules for monotherapy and combination therapies, experimental protocols for in vivo studies, and the underlying signaling pathway of this compound.

This compound Dosing and Administration

This compound is an orally bioavailable ATR inhibitor that has demonstrated significant antitumor activity in various preclinical cancer models.[1] The optimal dosing schedule is crucial for maximizing efficacy while maintaining tolerability.

Monotherapy Dosing Schedules

This compound has been evaluated across a range of doses and schedules in xenograft models, with efficacy being dose-dependent.[2][3] Continuous daily dosing has been shown to be effective for tumor control.[2][4]

Table 1: this compound Monotherapy Dosing in Xenograft Models

Xenograft ModelDose (mg/kg)Dosing ScheduleKey FindingsReference
FaDu ATM knockout (Head and Neck)25 or 50Once daily (qd), continuousSignificant antitumor activity[2]
FaDu ATM knockout (Head and Neck)25 or 503-days-on/4-days-offWeaker growth inhibition compared to continuous dosing[2]
HCC1806 (Breast Cancer, CCNE1 amp)6.25, 12.5, 25Twice daily (bid) for up to 21 daysDose-dependent increase in efficacy. 25 mg/kg bid showed best growth inhibition but was dosed for only 14 days due to tolerability.[2][5]
HCC1806 (Breast Cancer, CCNE1 amp)50Once daily (qd) for 21 daysSimilar efficacy to 12.5 mg/kg bid.[2][5]
Multiple Xenograft Models6.25 - 25Twice daily (bid)Reflects clinically achievable free drug exposure.[3]
Multiple Xenograft Models50Once daily (qd)Reflects clinically achievable free drug exposure.[3]
Syngeneic Tumor Models (e.g., CT26)25Twice daily (bid), 7 days-on/7 days-offIntermittent schedule reduced tumor growth rate and was dependent on CD8+ T-cells.[6]
Combination Therapy Dosing Schedules

This compound has shown synergistic effects when combined with DNA-damaging agents like chemotherapy and PARP inhibitors.[4][7] These combinations often allow for lower, better-tolerated doses of each agent while achieving superior antitumor activity.[2][4]

Table 2: this compound Combination Therapy Dosing in Xenograft Models

Combination AgentXenograft ModelThis compound Dose (mg/kg) & ScheduleCombination Agent Dose & ScheduleKey FindingsReference
CarboplatinTP53-mutant TNBC PDX25 mg/kg daily for 3 daysConcurrent with Carboplatin on day 1Optimal tumor control.[7]
CarboplatinNot specifiedNot specifiedNot specifiedAt least 2 days of daily this compound concurrent with carboplatin required for tumor regressions.[1][2][4]
IrinotecanColo205 (Colorectal)12.5 mg/kg once daily (concurrent)20 mg/kg twice weekly (days 1 and 5)Tolerated regimen.[2]
IrinotecanColo205 (Colorectal)50 mg/kg once daily (24h after irinotecan)20 mg/kg twice weekly (days 1 and 5)Tolerated regimen.[2]
IrinotecanNot specifiedTwice daily dosingNot specifiedRequired for tumor regressions following irinotecan.[1][2][4]
Olaparib (PARP inhibitor)BRCA2-mutant TNBC PDXDaily, 3 to 5 days per weekConcurrent with olaparibComplete tumor regression.[2][4][5]
Olaparib (PARP inhibitor)BRCA wild-type TNBC xenograftTwice daily dosingIncreased olaparib dosageComplete tumor regression.[4][5]
PaclitaxelNot specified40 mg to 240 mg (once or twice daily)WeeklyWell-tolerated with promising antitumor activity.[8]

Experimental Protocols

The following provides a general methodology for conducting this compound xenograft studies, based on practices from cited preclinical research.

Cell Line and Animal Models
  • Cell Lines: Select appropriate cancer cell lines. Sensitivity to this compound is elevated in, but not limited to, cells with defects in the ATM pathway or those with drivers of replication stress like CCNE1 amplification.[1][5]

  • Animal Models: Immunocompromised mice (e.g., nude, SCID, or NSG) are typically used for establishing xenografts to prevent graft rejection.[7][9] For studying immunomodulatory effects, syngeneic models in immunocompetent mice are required.[6][10]

Xenograft Establishment
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in a sterile medium like PBS or Matrigel) into the flank of the mice.

  • Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).[9] Tumor volume should be measured regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.

Drug Preparation and Administration
  • This compound Formulation: this compound is typically formulated for oral administration. The vehicle used for suspension should be reported (e.g., 0.5% HPMC, 0.1% Tween 80).

  • Administration: Administer this compound via oral gavage at the desired dose and schedule.[9] Combination agents should be administered according to their established protocols (e.g., intraperitoneal injection for carboplatin).

Study Execution and Endpoints
  • Randomization: Once tumors reach the target volume, randomize mice into treatment and control groups.[9]

  • Treatment: Initiate dosing as per the planned schedule. Monitor animal body weight and general health as indicators of toxicity.

  • Efficacy Assessment: The primary efficacy endpoint is typically tumor growth inhibition (%TGI) or tumor regression.[9] Studies may continue for a set period (e.g., 21-28 days) or until tumors reach a predetermined maximum size.[2][3]

Pharmacodynamic (PD) Biomarker Analysis
  • Tissue Collection: For PD studies, tumors are harvested at specific time points following treatment (e.g., 2-6 hours after the last dose).[2][9]

  • Biomarker Analysis: Processed tumor tissues can be analyzed for biomarkers of ATR inhibition.[9] this compound modulates CHK1 phosphorylation and induces ATM-dependent signaling (pRAD50) and the DNA damage marker γH2AX.[1][5] Immunohistochemistry (IHC) or Western blotting can be used to quantify these markers.[9]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound is an inhibitor of the ATR kinase, a critical component of the DNA Damage Response (DDR) pathway.[7] ATR is activated in response to single-stranded DNA, which often arises from stalled DNA replication forks.[1][5] Once activated, ATR phosphorylates and activates its downstream effector, CHK1, which in turn orchestrates cell cycle arrest (primarily at the G2/M checkpoint) to allow time for DNA repair.[5] By inhibiting ATR, this compound prevents this checkpoint activation, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells with existing DDR defects or high levels of replication stress.

Ceralasertib_Pathway cluster_0 DNA Damage / Replication Stress cluster_1 ATR Signaling Cascade cluster_2 Cellular Outcome DNA_Damage Stalled Replication Forks (ssDNA) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates G2M_Checkpoint G2/M Checkpoint Activation CHK1->G2M_Checkpoint activates Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair G2M_Checkpoint->Cell_Cycle_Arrest Unrepaired_Damage Accumulation of Unrepaired DNA Damage G2M_Checkpoint->Unrepaired_Damage leads to This compound This compound This compound->ATR inhibits Apoptosis Apoptosis / Cell Death Unrepaired_Damage->Apoptosis

Caption: this compound inhibits the ATR kinase, preventing cell cycle arrest and leading to apoptosis.

General Xenograft Experiment Workflow

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a xenograft mouse model.

Xenograft_Workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis Cell_Culture 1. Cancer Cell Culture Animal_Acclimation 2. Animal Acclimation Implantation 3. Cell Implantation (Subcutaneous) Cell_Culture->Implantation Animal_Acclimation->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 6. This compound Administration (Oral) Randomization->Dosing Monitoring 7. Monitor Tumor Volume & Animal Health Dosing->Monitoring Endpoint 8. Study Endpoint (e.g., 21 days) Monitoring->Endpoint PD_Analysis 9. Pharmacodynamic Analysis (Optional) Endpoint->PD_Analysis Data_Analysis 10. Data Analysis & Reporting (%TGI) Endpoint->Data_Analysis PD_Analysis->Data_Analysis

Caption: Standard workflow for a this compound xenograft efficacy study.

References

Application Notes: Establishing Patient-Derived Xenograft (PDX) Models for Preclinical Evaluation of Ceralasertib

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ceralasertib (AZD6738) is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3] ATR is a critical regulator of the DNA Damage Response (DDR) pathway, playing a pivotal role in repairing stalled DNA replication forks and responding to replication stress.[4][5] In many cancer cells, elevated oncogene expression leads to high replication stress, making them particularly dependent on the ATR checkpoint for survival.[6] By inhibiting ATR, this compound disrupts DNA repair, leading to the accumulation of DNA damage and ultimately inducing synthetic lethality in cancer cells with specific DDR deficiencies, such as those with mutations in ATM or BRCA genes.[1][4][5]

Patient-derived xenograft (PDX) models, established by implanting fresh patient tumor tissue directly into immunodeficient mice, have emerged as a superior preclinical platform for translational cancer research.[7][8][9] Unlike traditional cell line-derived xenografts, PDX models largely retain the histological and genetic characteristics of the original patient tumor, including its heterogeneity and microenvironment.[8][9] This fidelity makes PDX models highly predictive of clinical outcomes and invaluable for evaluating the efficacy of targeted therapies like this compound.[8] These models are instrumental for investigating mechanisms of drug resistance, identifying predictive biomarkers, and developing personalized medicine strategies.[8][10]

These application notes provide detailed protocols for the establishment of PDX models from patient tumors and their subsequent use in evaluating the anti-tumor activity of this compound, both as a monotherapy and in combination with other agents.

Signaling Pathway and Experimental Workflow

Ceralasertib_Mechanism_of_Action cluster_0 DNA Damage Response (DDR) DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Apoptosis Apoptosis ATR->Apoptosis ultimately leads to CellCycleArrest G2/M Cell Cycle Arrest & DNA Repair CHK1->CellCycleArrest promotes CellCycleArrest->Apoptosis prevents This compound This compound (AZD6738) This compound->ATR inhibits PDX_Workflow Patient Patient Tumor Tissue (Surgical Resection or Biopsy) Implantation Implantation into Immunodeficient Mice (F0) Patient->Implantation Engraftment Tumor Engraftment & Growth Monitoring Implantation->Engraftment Expansion Tumor Expansion (Passaging to F1, F2...) Engraftment->Expansion Cohorts Establishment of Experimental Cohorts Expansion->Cohorts Treatment Treatment Initiation (Vehicle, this compound, Combo) Cohorts->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Endpoint Analysis (Histology, Biomarkers) Monitoring->Endpoint

References

Application Notes and Protocols for Ceralasertib and Olaparib Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of Ceralasertib (an ATR inhibitor) and Olaparib (a PARP inhibitor) represents a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in the DNA Damage Response (DDR) pathway.[1] Olaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), has demonstrated significant efficacy in tumors with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations.[2] PARP inhibitors trap PARP on DNA, leading to the accumulation of single-strand breaks which collapse replication forks, generating double-strand breaks (DSBs). In HRD cells, these DSBs cannot be efficiently repaired, leading to synthetic lethality.

However, resistance to PARP inhibitors is a growing clinical challenge.[3] One key mechanism of resistance involves the upregulation of other DDR pathways to compensate for the loss of homologous recombination. The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the cellular response to replication stress.[4] By inhibiting ATR with this compound, the cell's ability to stabilize and repair stalled replication forks is compromised, leading to an accumulation of DNA damage and subsequent cell death, even in PARP inhibitor-resistant settings. Preclinical studies have demonstrated a strong synergistic effect between PARP and ATR inhibitors, providing a solid rationale for their clinical combination.[5] This combination therapy aims to overcome both intrinsic and acquired resistance to PARP inhibitors and expand their therapeutic potential to a broader patient population.

Clinical Data Summary

Multiple clinical trials have evaluated the safety and efficacy of the this compound and Olaparib combination across various cancer types. The data from these trials are summarized below.

Ovarian Cancer
Trial NamePhasePatient PopulationDosing RegimenKey Efficacy ResultsKey Grade 3/4 Toxicities
CAPRI [6][7][8][9]IIPlatinum-sensitive, recurrent high-grade serous ovarian cancer with acquired resistance to PARP inhibitors.Olaparib: 300 mg BID continuouslythis compound: 160 mg QD, days 1-7 of a 28-day cycleORR: 50%Anemia (15%), Thrombocytopenia (23%), Neutropenia (8%)
CAPRI (Cohort A) [10]IIPlatinum-sensitive, recurrent high-grade serous ovarian cancer, irrespective of HRD status.Olaparib: 300 mg BID continuouslythis compound: 160 mg QD, days 1-7 of a 28-day cycleORR: 49% (overall)ORR (HRD-negative): 45%ORR (HRD-positive): 53%Similar to Olaparib monotherapy
Olaparib Combinations [11]I/IIRelapsed/refractory cancers with DDR alterations, including PARP inhibitor-resistant HGSOC.Olaparib: 300 mg BID continuouslythis compound: 160 mg QD, days 1-7 of a 28-day cycleCBR (PARPi-resistant HGSOC): 86%Myelosuppression
Prostate Cancer
Trial NamePhasePatient PopulationDosing RegimenKey Efficacy ResultsKey Grade 3/4 Toxicities
TRAP [12][13][14][15][16]IIMetastatic castration-resistant prostate cancer (mCRPC), with and without HRR mutations.Olaparib: 300 mg BID continuouslythis compound: 160 mg QD, days 1-7 of a 28-day cycleResponse Rate (HRR-deficient): 40% (4/10)Response Rate (HRR-proficient): 11% (4/35)Anemia
Other Solid Tumors
Trial NamePhasePatient PopulationDosing RegimenKey Efficacy ResultsKey Grade 3/4 Toxicities
AcSé-ESMART [2][17]I/IIPediatric and young adult patients with relapsed/refractory solid tumors with DNA repair deficiencies.Olaparib: 150 mg BID continuouslythis compound: 80 mg QD, days 1-14 of a 28-day cycle (for ages 12-18)Confirmed partial responses and stable disease observed.Thrombocytopenia, Neutropenia
BALTIC (Arm C) [18]IIPlatinum-refractory/resistant extensive-stage small cell lung cancer (ES-SCLC).Olaparib: 300 mg BID continuouslythis compound: 160 mg QD, days 1-7 of a 28-day cycleORR: 4.8%Median PFS: 2.92 monthsMedian OS: 7.56 monthsNot specified in detail
HUDSON [19]IIAdvanced non-small cell lung cancer (NSCLC) post-standard of care.Durvalumab + Olaparib or this compound or other agents.ORR (Durvalumab + this compound): 13.9%Median PFS: 5.8 monthsMedian OS: 17.4 monthsManageable safety profile
Osteosarcoma Trial [3][20]IIRecurrent osteosarcoma.Olaparib: Dose not specifiedthis compound: Dose not specifiedOngoingNot yet reported

Signaling Pathways and Experimental Workflow

This compound and Olaparib Mechanism of Action

Ceralasertib_Olaparib_Mechanism cluster_0 DNA Damage & Replication Stress cluster_1 PARP Inhibition cluster_2 ATR Inhibition cluster_3 Cellular Outcome DNA_Damage DNA Single-Strand Breaks (SSBs) Replication Fork Stalling PARP PARP DNA_Damage->PARP activates ATR ATR DNA_Damage->ATR activates PARP_Trapping PARP Trapping on DNA PARP->PARP_Trapping Olaparib Olaparib Olaparib->PARP inhibits DSBs Double-Strand Breaks (DSBs) PARP_Trapping->DSBs Apoptosis Apoptosis / Cell Death DSBs->Apoptosis Checkpoint_Inhibition G2/M Checkpoint Abrogation ATR->Checkpoint_Inhibition Fork_Collapse Replication Fork Collapse ATR->Fork_Collapse This compound This compound This compound->ATR inhibits Checkpoint_Inhibition->Apoptosis Fork_Collapse->DSBs

Caption: Mechanism of synergistic action between Olaparib and this compound.

Experimental Workflow for In Vitro Combination Studies

In_Vitro_Workflow Cell_Culture Select and Culture Cancer Cell Lines Drug_Treatment Treat with this compound, Olaparib, and Combination Cell_Culture->Drug_Treatment Viability_Assay Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Drug_Treatment->Viability_Assay Clonogenic_Assay Clonogenic Survival Assay Drug_Treatment->Clonogenic_Assay Mechanism_Studies Mechanistic Studies Drug_Treatment->Mechanism_Studies Synergy_Analysis Synergy Analysis (e.g., Chou-Talalay, Bliss) Viability_Assay->Synergy_Analysis Western_Blot Western Blotting (γH2AX, p-CHK1, PARP cleavage) Mechanism_Studies->Western_Blot IF Immunofluorescence (γH2AX foci) Mechanism_Studies->IF Flow_Cytometry Flow Cytometry (Cell Cycle, Apoptosis) Mechanism_Studies->Flow_Cytometry Comet_Assay Comet Assay (DNA Damage) Mechanism_Studies->Comet_Assay

Caption: Workflow for in vitro evaluation of this compound and Olaparib combination.

Experimental Protocols

Cell Viability and Synergy Analysis

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Olaparib individually and to assess for synergy when used in combination.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound and Olaparib

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

  • Synergy analysis software (e.g., CompuSyn)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation and Treatment:

    • Prepare stock solutions of this compound and Olaparib in DMSO.

    • Perform serial dilutions of each drug and the combination at a constant ratio.

    • Add the drugs to the respective wells, including vehicle control (DMSO).

  • Incubation:

    • Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value for each drug.

    • Use synergy analysis software to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Western Blotting for DNA Damage Response Markers

Objective: To assess the effect of this compound and Olaparib on key proteins in the DNA damage response pathway.

Materials:

  • Treated cell pellets

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-γH2AX, anti-phospho-CHK1, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lysate Preparation:

    • Wash treated cells with ice-cold PBS and lyse in RIPA buffer.

    • Sonicate briefly to shear DNA and reduce viscosity.[21]

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations and add Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

Immunofluorescence for γH2AX Foci

Objective: To visualize and quantify DNA double-strand breaks by staining for γH2AX foci.

Materials:

  • Cells grown on coverslips in a multi-well plate

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.2% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody (anti-γH2AX)

  • Alexa Fluor-conjugated secondary antibody

  • DAPI-containing mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Fixation and Permeabilization:

    • After drug treatment, wash cells with PBS.

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.2% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

  • Blocking and Staining:

    • Block with blocking buffer for 1 hour at room temperature.

    • Incubate with anti-γH2AX primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

    • Wash three times with PBS.

    • Incubate with Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using DAPI-containing mounting medium.

    • Seal the coverslips with nail polish.

    • Image the slides using a fluorescence microscope.

    • Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound and Olaparib on cell cycle distribution.

Materials:

  • Treated cells

  • PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI)/RNase A staining solution

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest cells (including supernatant to collect detached cells) and wash with PBS.

    • Resuspend the cell pellet and, while gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (can be stored for weeks).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in PI/RNase A staining solution.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.[22]

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of the this compound and Olaparib combination in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Cancer cell line for xenograft implantation

  • This compound and Olaparib

  • Vehicle for drug formulation (e.g., 10% DMSO/40% Propylene Glycol/50% deionized water for this compound)[23]

  • Calipers for tumor measurement

  • Animal monitoring equipment

Procedure:

  • Tumor Implantation:

    • Inject a suspension of cancer cells subcutaneously into the flank of the mice.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Randomization and Treatment:

    • Randomize mice into treatment groups (Vehicle, this compound alone, Olaparib alone, Combination).

    • Administer drugs according to the planned schedule. A common preclinical schedule is oral gavage of Olaparib daily and this compound for a defined period (e.g., 5 days on/2 days off or days 1-7 of a cycle).[5][23] Dosing will need to be optimized, but starting points could be Olaparib at 50-100 mg/kg and this compound at 25-50 mg/kg.[5]

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and general health status regularly.

  • Endpoint and Analysis:

    • The study endpoint may be a specific tumor volume, a defined time point, or signs of morbidity.

    • At the end of the study, euthanize the animals and excise the tumors.

    • Analyze tumor growth inhibition and perform statistical analysis.

    • Tumor tissue can be used for pharmacodynamic studies (e.g., Western blotting for γH2AX).

Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with an approved animal care and use committee protocol.

References

Application Notes and Protocols for In Vivo Formulation of Ceralasertib

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ceralasertib (AZD6738) is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a critical component of the DNA Damage Response (DDR) pathway, activated in response to replication stress and DNA damage.[1][2] By inhibiting ATR, this compound disrupts cell-cycle checkpoints and DNA repair, leading to synthetic lethality in tumors with high levels of replication stress or defects in other DDR pathways, such as those with ATM loss.[2] These application notes provide detailed protocols for the in vivo formulation of this compound for preclinical research, along with a summary of its mechanism of action and relevant signaling pathways.

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor of ATR kinase.[3] ATR is a key regulator of the cellular response to DNA replication stress. When replication forks stall, ATR is activated and phosphorylates a number of downstream targets, including Checkpoint Kinase 1 (CHK1).[1][2] This phosphorylation cascade leads to cell cycle arrest, primarily at the G2/M checkpoint, allowing time for DNA repair and fork stabilization.[1] In cancer cells with high intrinsic replication stress due to oncogene activation or loss of tumor suppressors, inhibition of ATR by this compound prevents this protective response.[2] The unresolved DNA damage leads to mitotic catastrophe and cell death.

Ceralasertib_Signaling_Pathway cluster_0 Cell Nucleus Replication Stress Replication Stress ATR ATR This compound This compound CHK1 CHK1 Cell Cycle Arrest Cell Cycle Arrest DNA Repair DNA Repair Apoptosis Apoptosis caption This compound inhibits ATR, preventing cell cycle arrest and DNA repair.

Quantitative Data for In Vivo Formulation

The following table summarizes key parameters for the in vivo formulation of this compound. It is crucial to note that solubility can be affected by the purity of the compound and the specific formulation components used.

ParameterValueVehicle/SolventNotes
Solubility in DMSO ≥ 250 mg/mL (606.05 mM)Dimethyl sulfoxideSonication may be required.[4]
Solubility in Ethanol 39 mg/mL (94.54 mM)EthanolSonication is recommended.[4]
Aqueous Solubility HighWaterThis compound has high aqueous solubility.
Oral Bioavailability Orally bioavailableN/AThis compound is designed for oral administration.
Recommended Dose (preclinical) 25-50 mg/kgVaries by studyDosing is dependent on the animal model and experimental design.[5]
Plasma Half-life (human) 12-16 hoursN/A[6]

Experimental Protocols

Below are detailed protocols for the preparation of this compound formulations for in vivo studies. The choice of vehicle will depend on the route of administration and the specific experimental requirements.

Protocol 1: Formulation for Oral Gavage (Suspension)

This protocol is suitable for creating a homogenous suspension for oral administration.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Propylene glycol

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Dissolve the this compound in DMSO to create a stock solution (e.g., 25 mg/mL or 50 mg/mL).[5]

    • Vortex thoroughly to ensure complete dissolution. Sonication can be used to aid dissolution if necessary.

    • For a final dosing solution, dilute the DMSO stock solution 1:5 with propylene glycol.[5] For example, to prepare 1 mL of a 5 mg/mL dosing solution from a 25 mg/mL stock, add 200 µL of the stock to 800 µL of propylene glycol.

    • Vortex the final solution vigorously before each administration to ensure a uniform suspension.

Protocol 2: Formulation for Oral Gavage (Solution with Co-solvents)

This protocol is designed to create a clear solution for oral administration, which may improve absorption.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • PEG300 (Polyethylene glycol 300)

    • Tween 80 (Polysorbate 80)

    • Saline (0.9% NaCl)

    • Sterile tubes

    • Vortex mixer

  • Procedure:

    • Prepare the vehicle by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[4]

    • Weigh the desired amount of this compound powder.

    • Add the vehicle to the this compound powder to achieve the target concentration (e.g., 7.6 mg/mL).[4]

    • Vortex the mixture until the this compound is completely dissolved, resulting in a clear solution.

Protocol 3: Formulation for Intraperitoneal Injection

While this compound is orally bioavailable, some experimental designs may require intraperitoneal injection.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • PEG300 (Polyethylene glycol 300)

    • Saline (0.9% NaCl)

    • Sterile tubes

    • Vortex mixer

    • Ultrasonic bath

  • Procedure:

    • Prepare the vehicle by mixing 50% PEG300 and 50% saline.

    • Weigh the required amount of this compound.

    • First, dissolve the this compound in a minimal amount of DMSO.

    • Add the PEG300/saline vehicle to the dissolved this compound to reach the final desired concentration and volume.

    • Use an ultrasonic bath to ensure the solution is clear and homogenous. A final concentration of up to 10 mg/mL should be achievable.[7]

Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for an in vivo efficacy study using this compound.

InVivo_Workflow

Disclaimer: These protocols are intended for research purposes only. The specific formulation and dosage of this compound should be optimized for each experimental model and study design. It is essential to consult relevant literature and adhere to all institutional and governmental regulations regarding animal research.

References

Application Notes and Protocols for the Combination of Ceralasertib and Durvalumab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for the combination of ceralasertib, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, and durvalumab, a human monoclonal antibody that blocks the interaction of PD-L1 with PD-1 and CD80. This document includes summaries of clinical trial data, detailed protocols for key preclinical experiments, and visualizations of the underlying biological pathways and experimental workflows.

Introduction and Scientific Rationale

This compound (AZD6738) is an orally bioavailable inhibitor of ATR kinase, a critical component of the DNA Damage Response (DDR) pathway.[1][2][3] ATR is activated by single-stranded DNA breaks that arise from replication stress, a common feature of cancer cells.[4][5] By inhibiting ATR, this compound prevents cancer cells from repairing DNA damage, leading to genomic instability and subsequent cell death.[1][2]

Durvalumab (Imfinzi) is an immune checkpoint inhibitor that targets the Programmed Death-Ligand 1 (PD-L1).[6][7] PD-L1, often overexpressed on tumor cells, interacts with the PD-1 receptor on activated T cells, leading to the suppression of the anti-tumor immune response.[8][9] By blocking the PD-L1/PD-1 interaction, durvalumab unleashes the patient's immune system to recognize and attack cancer cells.[6][7]

The combination of this compound and durvalumab is based on the hypothesis that inducing DNA damage with an ATR inhibitor can enhance the immunogenicity of tumor cells, thereby increasing their susceptibility to immune checkpoint blockade.[10][11] Preclinical and clinical studies have shown that this combination has promising anti-tumor activity across various cancer types, including non-small cell lung cancer (NSCLC), gastric cancer, and melanoma.[10][12][13]

Signaling Pathways

This compound and the ATR Signaling Pathway

This compound targets the ATR kinase, a central regulator of the DNA damage response. The following diagram illustrates the ATR signaling pathway and the point of intervention by this compound.

ATR_Signaling_Pathway ATR Signaling Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., Replication Stress, ssDNA) RPA RPA Complex DNA_Damage->RPA recruits ATRIP ATRIP RPA->ATRIP recruits ATR ATR Kinase ATRIP->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Apoptosis Apoptosis ATR->Apoptosis inhibition leads to This compound This compound This compound->ATR inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) CHK1->Cell_Cycle_Arrest promotes DNA_Repair DNA Repair CHK1->DNA_Repair promotes

Caption: this compound inhibits ATR kinase, a key regulator of the DNA damage response.

Durvalumab and the PD-L1/PD-1 Signaling Pathway

Durvalumab disrupts the interaction between PD-L1 on tumor cells and PD-1 on T cells, thereby restoring anti-tumor immunity. The diagram below outlines this signaling pathway.

PDL1_Signaling_Pathway PD-L1/PD-1 Signaling Pathway cluster_tme Tumor Microenvironment cluster_tumor_cell Tumor Cell cluster_t_cell T Cell PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 inhibits MHC MHC + Antigen TCR TCR MHC->TCR activates T_Cell_Inactivation T Cell Inactivation/ Exhaustion PD-1->T_Cell_Inactivation T_Cell_Activation T Cell Activation (Cytotoxicity) TCR->T_Cell_Activation Durvalumab Durvalumab Durvalumab->PD-L1 blocks

Caption: Durvalumab blocks the interaction between PD-L1 and PD-1, restoring T cell function.

Summary of Clinical Trial Data

Multiple clinical trials have evaluated the safety and efficacy of the this compound and durvalumab combination in various cancer types. The following tables summarize key quantitative data from these studies.

Table 1: Efficacy of this compound and Durvalumab Combination in Advanced Solid Tumors
Clinical TrialCancer TypeNumber of PatientsDosing RegimenOverall Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Citation(s)
HUDSON (Phase II)NSCLC (after prior anti-PD-(L)1 and platinum-based chemotherapy)268 (in combination arms)Durvalumab 1500 mg IV q4w + this compound13.9%-5.8 months17.4 months[11][14][15]
Phase IIAdvanced Gastric Cancer31Durvalumab 1500 mg IV q4w + this compound 240 mg BID (Days 15-28)22.6%58.1%3.0 months6.7 months[10][16][17]
Phase IIAdvanced/Metastatic Melanoma (failed prior anti-PD-1)30-31.0%63.3%7.1 months14.2 months[13]
National Lung Matrix TrialNSCLC (RAS-mutant)19Durvalumab 1500 mg IV Day 1 + this compound 240 mg BID (Days 15-28)13.1% (estimated)39.7% (durable clinical benefit)5.9 months25.0 months[12]

Note: Data presented are from different studies with varying patient populations and methodologies. Direct comparison across trials should be done with caution.

Experimental Protocols

The following section provides detailed protocols for key preclinical experiments to evaluate the combination of this compound and durvalumab.

In Vitro Cell Viability and Synergy Analysis

This protocol is designed to assess the cytotoxic effects of this compound and durvalumab, both as single agents and in combination, on cancer cell lines.

Cell_Viability_Workflow In Vitro Cell Viability Workflow Seed_Cells 1. Seed cancer cells in 96-well plates Treat_Cells 2. Treat with serial dilutions of this compound, Durvalumab, or combination Seed_Cells->Treat_Cells Incubate 3. Incubate for 72 hours Treat_Cells->Incubate Add_Reagent 4. Add MTS or similar viability reagent Incubate->Add_Reagent Measure_Absorbance 5. Measure absorbance at 490 nm Add_Reagent->Measure_Absorbance Analyze_Data 6. Calculate IC50 values and Combination Index (CI) Measure_Absorbance->Analyze_Data

Caption: Workflow for assessing in vitro cell viability and synergy.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MC38) into 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and durvalumab in culture medium.

  • Treatment: Treat the cells with single agents or in combination at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assay: Add a cell viability reagent (e.g., MTS, MTT) to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug. For combination studies, calculate the Combination Index (CI) using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Western Blot Analysis of DNA Damage and ATR Signaling

This protocol is used to assess the pharmacodynamic effects of this compound on the ATR signaling pathway.

Protocol:

  • Cell Lysis: Treat cancer cells with this compound at various concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 30-50 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-CHK1 (Ser345), CHK1, γH2AX (Ser139), and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vitro T-Cell Killing Assay

This co-culture assay evaluates the ability of durvalumab, alone or in combination with this compound, to enhance T-cell-mediated killing of tumor cells.

T_Cell_Killing_Workflow T-Cell Killing Assay Workflow Label_Tumor_Cells 1. Label tumor cells (e.g., with Calcein AM) Co-culture 2. Co-culture tumor cells with activated T cells Label_Tumor_Cells->Co-culture Add_Drugs 3. Add Durvalumab, This compound, or combination Co-culture->Add_Drugs Incubate 4. Incubate and monitor (e.g., live-cell imaging) Add_Drugs->Incubate Analyze_Killing 5. Quantify tumor cell lysis Incubate->Analyze_Killing

Caption: Workflow for the in vitro T-cell killing assay.

Protocol:

  • Target Cell Preparation: Label tumor cells with a fluorescent dye (e.g., Calcein AM) to distinguish them from effector cells.

  • Effector Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) and activate T cells using anti-CD3/CD28 beads or other stimuli.

  • Co-culture: Co-culture the labeled tumor cells with the activated T cells at various effector-to-target (E:T) ratios (e.g., 5:1, 10:1) in a 96-well plate.

  • Treatment: Add durvalumab, this compound, the combination, or an isotype control antibody to the co-culture.

  • Monitoring: Monitor tumor cell lysis over time using a live-cell imaging system (e.g., IncuCyte) or by measuring the release of a cytoplasmic enzyme (e.g., LDH) or by flow cytometry.

  • Data Analysis: Quantify the percentage of specific cell lysis for each treatment condition.

Syngeneic Mouse Model for In Vivo Efficacy and Immune Profiling

This protocol describes an in vivo study to evaluate the anti-tumor efficacy and immunomodulatory effects of the this compound and durvalumab combination in an immunocompetent mouse model.

Protocol:

  • Tumor Implantation: Subcutaneously implant a syngeneic tumor cell line (e.g., MC38, CT26) into the flank of immunocompetent mice (e.g., C57BL/6, BALB/c).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups: vehicle, this compound alone, durvalumab alone, and the combination.

  • Dosing: Administer this compound orally according to a predetermined schedule (e.g., daily for 5 days on, 2 days off) and durvalumab intraperitoneally (e.g., twice weekly).

  • Efficacy Assessment: Measure tumor volume and body weight regularly. The primary endpoint is typically tumor growth inhibition or delay.

  • Immune Profiling (at endpoint):

    • Harvest tumors and spleens.

    • Prepare single-cell suspensions.

    • Stain cells with a panel of fluorescently-labeled antibodies for flow cytometric analysis of immune cell populations (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).

    • Analyze cytokine levels in tumor homogenates or serum using a multiplex immunoassay.

  • Immunohistochemistry:

    • Fix tumor tissues in formalin and embed in paraffin.

    • Perform immunohistochemical staining for markers such as CD8, PD-L1, and Ki-67 to assess T-cell infiltration, checkpoint expression, and proliferation, respectively.

Conclusion

The combination of this compound and durvalumab represents a promising therapeutic strategy that leverages the interplay between DNA damage response and anti-tumor immunity. The provided application notes and protocols offer a framework for researchers to further investigate the mechanisms of action and preclinical efficacy of this combination, with the ultimate goal of advancing its clinical development for the benefit of cancer patients.

References

Measuring the Efficacy of Ceralasertib: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceralasertib (AZD6738) is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA damage response (DDR) pathway. ATR is activated by single-stranded DNA breaks that can arise from replication stress, a common feature of cancer cells. By inhibiting ATR, this compound prevents cancer cells from repairing DNA damage, leading to cell cycle arrest, apoptosis, and enhanced sensitivity to DNA-damaging agents. These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy of this compound in a preclinical setting.

Mechanism of Action: The ATR/Chk1 Signaling Pathway

Under conditions of replication stress or DNA damage, ATR is activated and phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (Chk1). Activated Chk1 orchestrates cell cycle arrest, primarily at the G2/M checkpoint, allowing time for DNA repair. It also plays a role in stabilizing stalled replication forks. This compound, by inhibiting ATR, disrupts this entire signaling cascade, leading to the accumulation of DNA damage and ultimately, cell death.

ATR_Chk1_Pathway cluster_0 DNA Damage / Replication Stress cluster_1 ATR Activation cluster_3 Downstream Signaling & Cellular Response ssDNA ssDNA formation RPA RPA ssDNA->RPA ATR ATR TopBP1 TopBP1 ATR->TopBP1 activated by Chk1 Chk1 ATR->Chk1 phosphorylates ATRIP ATRIP ATRIP->ATR binds RPA->ATRIP recruits 9-1-1 9-1-1 Complex RPA->9-1-1 loads This compound This compound This compound->ATR inhibits pChk1 p-Chk1 (Active) This compound->pChk1 prevents activation Chk1->pChk1 activation CDC25 CDC25 Phosphatases pChk1->CDC25 inhibits ForkStab Replication Fork Stabilization pChk1->ForkStab promotes Apoptosis Apoptosis DNAdamage Accumulated DNA Damage CDKs CDKs CDC25->CDKs activates CellCycleArrest Cell Cycle Arrest (G2/M) CDKs->CellCycleArrest promotes progression

Caption: The ATR/Chk1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Efficacy

A typical workflow for evaluating the in vitro efficacy of this compound involves a series of assays to determine its impact on cell viability, apoptosis, DNA damage, and cell cycle progression.

experimental_workflow cluster_assays Efficacy Assays cluster_analysis Data Analysis start Cancer Cell Culture treatment Treat with this compound (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (MTT / CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (Annexin V / PI Staining) treatment->apoptosis dna_damage DNA Damage Assay (γ-H2AX Staining) treatment->dna_damage cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle ic50 IC50 Determination viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant dna_damage_quant Quantify γ-H2AX Foci dna_damage->dna_damage_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: A generalized experimental workflow for in vitro evaluation of this compound.

Data Presentation

Table 1: In Vitro Cell Viability (IC50) of this compound in Various Cancer Cell Lines
Cell LineCancer TypeATM StatusThis compound IC50 (µM)
H460Non-Small Cell LungWild-Type1.05
H23Non-Small Cell LungDeficient2.38
A549Non-Small Cell LungWild-Type>10
LoVoColorectalWild-Type0.5 - 1.0
SW620ColorectalWild-Type0.31
FaDuHead and NeckWild-Type~1.5
FaDu ATM -/-Head and NeckDeficient~0.5
NCI-H460/TPT10Non-Small Cell LungWild-Type7.86

Data compiled from publicly available literature. Actual values may vary based on experimental conditions.

Table 2: Effect of this compound on Apoptosis in FaDu ATM-/- Cells (48 hours)
This compound Concentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)
0 (Control)92.5 ± 2.14.5 ± 0.83.0 ± 0.5
0.185.1 ± 3.59.8 ± 1.25.1 ± 0.9
0.568.3 ± 4.220.7 ± 2.511.0 ± 1.8
1.045.9 ± 5.135.2 ± 3.818.9 ± 2.4

Representative data based on typical results observed in sensitive cell lines.

Table 3: Induction of DNA Damage (γ-H2AX Foci) by this compound (24 hours)
Cell LineThis compound Concentration (µM)Average γ-H2AX Foci per Nucleus
FaDu WT0 (Control)2.1 ± 0.5
1.08.5 ± 1.2
FaDu ATM -/-0 (Control)4.3 ± 0.9
1.025.7 ± 3.4

Illustrative data demonstrating increased DNA damage with this compound treatment, particularly in ATM-deficient cells.

Table 4: this compound-Induced Cell Cycle Arrest in FaDu ATM-/- Cells (48 hours)
This compound Concentration (µM)G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)55.2 ± 3.128.9 ± 2.515.9 ± 1.8
0.148.7 ± 2.835.1 ± 3.016.2 ± 2.1
0.535.4 ± 3.540.8 ± 3.823.8 ± 2.9
1.022.1 ± 2.938.5 ± 4.139.4 ± 4.5

Example data showing a decrease in the G1 population and an accumulation of cells in the S and G2/M phases following this compound treatment.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubate the plate for 72 hours (or desired time point) at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) solution

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed and treat cells with this compound as desired.

  • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

DNA Damage Assay (γ-H2AX Immunofluorescence Staining)

Principle: Phosphorylation of the histone variant H2AX at serine 139 (γ-H2AX) is an early cellular response to DNA double-strand breaks. Immunofluorescence staining with an antibody specific for γ-H2AX allows for the visualization and quantification of DNA damage as distinct nuclear foci.

Materials:

  • Cells grown on coverslips or in chamber slides

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-γ-H2AX

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Protocol:

  • Seed cells on coverslips and treat with this compound.

  • Wash the cells with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Incubate with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Mount the coverslips on microscope slides using mounting medium containing DAPI.

  • Visualize the cells using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry analysis of PI-stained cells allows for the quantification of cells in the G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Materials:

  • Treated and control cells

  • Cold 70% Ethanol

  • PBS

  • PI/RNase A staining solution

  • Flow cytometer

Protocol:

  • Harvest treated and control cells.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing.

  • Incubate the cells on ice for at least 30 minutes (or store at -20°C).

  • Centrifuge the fixed cells and wash twice with PBS.

  • Resuspend the cell pellet in PI/RNase A staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. Use appropriate gating to exclude doublets.

  • Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Troubleshooting & Optimization

Ceralasertib solubility issues in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of Ceralasertib in DMSO and cell culture media. Below you will find troubleshooting guides and frequently asked questions to ensure the successful implementation of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the best solvent for preparing a this compound stock solution?

A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3][4] For optimal results, use fresh, anhydrous DMSO, as hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the compound.[1][3] Some suppliers also report solubility in ethanol.[1][2][5]

Q2: I'm observing precipitation when preparing my this compound stock solution in DMSO. What should I do?

A: Precipitation issues with this compound in DMSO can be addressed with the following troubleshooting steps:

  • Use Fresh DMSO: Ensure you are using a fresh, unopened bottle of anhydrous or molecular biology-grade DMSO. Older, opened bottles may have absorbed moisture, which can negatively impact solubility.[1][3]

  • Apply Sonication: Gentle warming and sonication are often recommended to aid dissolution.[2][3][6] Be cautious with the temperature to avoid degradation of the compound.

  • Check Concentration: Verify that you are not exceeding the known solubility limits of this compound in DMSO. Different suppliers report slightly different maximum concentrations, so it's advisable to consult the technical datasheet for your specific batch.

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A: This is a common issue known as "crashing out" and occurs because this compound is sparingly soluble in aqueous solutions.[5] Here are some strategies to mitigate this problem:

  • Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, to minimize solvent-induced cellular stress. For this compound dose-response experiments, final DMSO concentrations have been reported to be in the range of 0.025% to 0.1%.[4][6]

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the cell culture medium. This gradual reduction in solvent concentration can help maintain solubility.

  • Vortexing During Dilution: When adding the this compound stock to the medium, vortex or mix the medium continuously to ensure rapid and even distribution of the compound, preventing localized high concentrations that can lead to precipitation.

  • Pre-warmed Media: Use cell culture media that has been pre-warmed to 37°C, as solubility is often temperature-dependent.

Q4: What is the maximum solubility of this compound in different solvents?

A: The solubility of this compound can vary slightly between suppliers. The table below summarizes the reported solubility data.

Quantitative Data Summary

Solvent/VehicleReported SolubilityMolar ConcentrationNotes
DMSO 250 mg/mL[2]606.05 mM[2]Sonication recommended.[2]
83 mg/mL[1]201.2 mM[1]Use fresh DMSO.[1]
70 mg/mL[3][6]169.69 mM[3][6]Ultrasonic recommended.[3][6]
≥ 38 mg/mL[4]≥ 92.12 mM[4]Saturation unknown.
~30 mg/mL[5]~72.7 mM
Ethanol 83 mg/mL[1]201.2 mM[1]
39 mg/mL[2]94.54 mM[2]Sonication recommended.[2]
~30 mg/mL[5]~72.7 mM
Water Insoluble[1]
Ethanol:PBS (pH 7.2) (1:5) ~0.16 mg/mL[5]~0.39 mMAqueous solution not recommended for storage more than one day.[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 412.51 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.125 mg of this compound.

    • Calculation: 0.01 mol/L * 412.51 g/mol * 0.001 L = 0.004125 g = 4.125 mg

  • Weigh the this compound: Carefully weigh out the calculated amount of this compound powder and place it into a sterile vial.

  • Add DMSO: Add the desired volume of anhydrous DMSO (in this case, 1 mL) to the vial containing the this compound powder.

  • Dissolve the compound: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, use a water bath sonicator for 5-10 minutes.[2][3][6]

  • Visually inspect: Ensure the solution is clear and free of any visible particulates.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 1 year).[3][6]

Protocol 2: Diluting this compound Stock for Cell Culture Experiments

Materials:

  • 10 mM this compound in DMSO stock solution

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Determine the final desired concentration: For this example, we will prepare a working solution with a final concentration of 1 µM this compound in a final volume of 10 mL of cell culture medium. The final DMSO concentration will be 0.01%.

  • Prepare an intermediate dilution (optional but recommended): To avoid pipetting very small volumes, it is good practice to make an intermediate dilution.

    • Dilute the 10 mM stock 1:100 in cell culture medium to create a 100 µM solution. To do this, add 1 µL of the 10 mM stock to 99 µL of pre-warmed medium and vortex immediately.

  • Prepare the final working solution:

    • Add 100 µL of the 100 µM intermediate solution to 9.9 mL of pre-warmed cell culture medium.

    • Alternatively, if not making an intermediate dilution, add 1 µL of the 10 mM stock solution to 10 mL of pre-warmed cell culture medium while vortexing.

  • Mix thoroughly: Immediately after adding the this compound solution, cap the tube and vortex gently to ensure a homogenous solution.

  • Apply to cells: Add the final working solution to your cell cultures promptly.

Visualizations

Ceralasertib_ATR_Pathway cluster_inhibition Effect of this compound DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates This compound This compound (AZD6738) This compound->ATR inhibits Inhibition_Effect Inhibition of ATR by this compound prevents CHK1 phosphorylation, leading to checkpoint abrogation, impaired DNA repair, and ultimately cell death in cancer cells under replicative stress. Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) CHK1->Cell_Cycle_Arrest promotes DNA_Repair DNA Repair CHK1->DNA_Repair promotes Cell_Survival Cell Survival Cell_Cycle_Arrest->Cell_Survival DNA_Repair->Cell_Survival Apoptosis Apoptosis / Cell Death

Caption: this compound's mechanism of action via ATR kinase inhibition.

Experimental_Workflow Start Start: This compound Powder Weigh 1. Weigh Powder Start->Weigh Add_DMSO 2. Add Anhydrous DMSO Weigh->Add_DMSO Dissolve 3. Vortex/ Sonicate Add_DMSO->Dissolve Stock_Solution 10 mM Stock Solution Dissolve->Stock_Solution Store 4. Aliquot & Store at -80°C Stock_Solution->Store Dilute 5. Dilute in Pre-warmed Media Stock_Solution->Dilute Working_Solution Final Working Solution (e.g., 1 µM) Dilute->Working_Solution Treat_Cells 6. Treat Cells Working_Solution->Treat_Cells End Experiment Treat_Cells->End

Caption: Workflow for preparing this compound solutions for cell-based assays.

Troubleshooting_Logic Start Precipitation Observed? Stock_Prep During Stock Preparation? Start->Stock_Prep Yes Resolved Issue Resolved Start->Resolved No Media_Dilution During Dilution in Media? Stock_Prep->Media_Dilution No Check_DMSO Is DMSO fresh & anhydrous? Stock_Prep->Check_DMSO Yes Check_Final_DMSO Is final DMSO concentration <0.5%? Media_Dilution->Check_Final_DMSO Use_Sonication Was sonication/ warming used? Check_DMSO->Use_Sonication Yes Consult_TS Consult Technical Support Check_DMSO->Consult_TS No Check_Concentration Is concentration below solubility limit? Use_Sonication->Check_Concentration Yes Use_Sonication->Consult_TS No Check_Concentration->Resolved Yes Check_Concentration->Consult_TS No Vortex_During_Dilution Vortexing during dilution? Check_Final_DMSO->Vortex_During_Dilution Yes Check_Final_DMSO->Consult_TS No Use_Warm_Media Is media pre-warmed to 37°C? Vortex_During_Dilution->Use_Warm_Media Yes Vortex_During_Dilution->Consult_TS No Use_Warm_Media->Resolved Yes Use_Warm_Media->Consult_TS No

Caption: Troubleshooting logic for this compound solubility issues.

References

Optimizing Ceralasertib Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Ceralasertib (AZD6738) concentration in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3] ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated in response to DNA replication stress.[1][4][5] By inhibiting ATR, this compound prevents the phosphorylation of downstream targets, most notably Checkpoint Kinase 1 (CHK1), leading to the disruption of cell cycle checkpoints and an accumulation of DNA damage, ultimately resulting in cell death, particularly in cancer cells with high levels of replication stress or defects in other DDR pathways.[1][6]

Q2: What is a typical starting concentration range for this compound in in vitro experiments?

A2: A typical starting concentration range for this compound in cell-based assays is between 0.1 µM and 10 µM. However, the optimal concentration is highly dependent on the cell line and the specific experimental endpoint. For initial dose-response experiments, a broad range of concentrations is recommended to determine the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50).

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in dimethyl sulfoxide (DMSO).[7][8] It is recommended to prepare a high-concentration stock solution (e.g., 10-30 mM) in anhydrous DMSO.[3] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7] When preparing working solutions, dilute the stock solution in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Data Presentation: this compound In Vitro Efficacy

The following tables summarize the reported IC50 and GI50 values for this compound in various cancer cell lines. These values can serve as a reference for selecting an appropriate concentration range for your experiments.

Table 1: this compound IC50/GI50 Values in Various Cancer Cell Lines

Cell LineCancer TypeAssay TypeIC50/GI50 (µM)Reference
H460Non-Small Cell Lung CancerGI501.05[2][3]
H23Non-Small Cell Lung CancerGI502.38[2][3]
A549Non-Small Cell Lung CancerGI50>30[1]
LoVoColorectal CancerGI50~1.5[1]
HCC1806Breast CancerGI50~1.0[1]
Various Breast Cancer Cell LinesBreast CancerIC50 (MTT)< 1[2][3]
Hematologic Cell Lines (Median)Hematologic MalignanciesGI500.82[1]
Solid Tumor Cell Lines (Median)Solid TumorsGI501.68[1]

Note: IC50 and GI50 values can vary depending on the specific assay conditions, such as cell seeding density and incubation time.

Experimental Protocols

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • 96-well plates

    • This compound stock solution (in DMSO)

    • Complete cell culture medium

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.

    • Incubate the plate for the desired treatment duration (e.g., 48-72 hours).

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

2. Sulforhodamine B (SRB) Assay

This assay is a colorimetric method that measures cell density by staining total cellular protein.

  • Materials:

    • 96-well plates

    • This compound stock solution (in DMSO)

    • Complete cell culture medium

    • 10% (w/v) Trichloroacetic acid (TCA), cold

    • 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid

    • 1% (v/v) Acetic acid

    • 10 mM Tris base solution (pH 10.5)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with serial dilutions of this compound for the desired duration.

    • Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.[9][10]

    • Wash the plates five times with 1% acetic acid to remove the TCA.[9]

    • Allow the plates to air dry completely.[9]

    • Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[9][10]

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[10]

    • Allow the plates to air dry completely.[10]

    • Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[9]

    • Measure the absorbance at 540 nm using a microplate reader.[9]

    • Calculate cell viability and determine the GI50 value.

Western Blotting for Pharmacodynamic Markers

This protocol is for detecting changes in the phosphorylation of key this compound targets, such as CHK1 and the DNA damage marker γH2AX.

  • Materials:

    • This compound

    • Cell culture plates

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-pCHK1 (Ser345), anti-CHK1, anti-γH2AX, anti-H2AX, anti-pRAD50, anti-RAD50, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL substrate

  • Procedure:

    • Seed cells and treat with various concentrations of this compound for the desired time (e.g., 24 hours).[1]

    • Lyse the cells in ice-cold RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

Troubleshooting Guide

Issue 1: Inconsistent IC50/GI50 Values Between Experiments

  • Possible Causes:

    • Cell-related variability: Differences in cell passage number, seeding density, or cell health.[11][12][13]

    • Reagent variability: Inconsistent preparation of this compound dilutions or variations in media and serum lots.[12][13]

    • Assay conditions: Variations in incubation times or plate reader settings.[12][13]

  • Solutions:

    • Use cells within a consistent and low passage number range.

    • Optimize and standardize cell seeding density.

    • Prepare fresh this compound dilutions for each experiment and ensure accurate pipetting.

    • Maintain consistent incubation times and assay parameters.

    • Test new lots of media and serum before use in critical experiments.[12]

Issue 2: No or Weak Inhibition of Target Phosphorylation (e.g., pCHK1) in Western Blot

  • Possible Causes:

    • Suboptimal this compound concentration: The concentration used may be too low to effectively inhibit ATR kinase in the chosen cell line.

    • Short incubation time: The treatment duration may not be sufficient to observe a significant decrease in target phosphorylation.

    • Inactive this compound: Improper storage or handling of the compound may have led to its degradation.

    • Low basal ATR activity: The cell line may have low endogenous replication stress, resulting in low basal levels of pCHK1.

  • Solutions:

    • Perform a dose-response experiment to determine the optimal inhibitory concentration of this compound.

    • Increase the incubation time with this compound (e.g., 24 hours).[1]

    • Ensure proper storage of this compound stock solutions at -20°C or -80°C in small aliquots.[7]

    • To induce ATR activity, consider co-treatment with a DNA damaging agent (e.g., hydroxyurea or UV radiation) as a positive control.

Issue 3: High Background in Immunofluorescence Staining

  • Possible Causes:

    • Inadequate blocking: Insufficient blocking can lead to non-specific antibody binding.

    • Primary antibody concentration too high: An overly concentrated primary antibody can increase background signal.

    • Incomplete washing: Residual unbound antibodies can contribute to background fluorescence.

  • Solutions:

    • Increase the blocking time or try a different blocking agent (e.g., 5% BSA or normal goat serum).

    • Titrate the primary antibody to determine the optimal concentration that gives a strong signal with low background.

    • Increase the number and duration of washing steps.

Visualizations

ATR_Signaling_Pathway cluster_stimulus DNA Damage / Replication Stress cluster_atr_activation ATR Activation cluster_downstream Downstream Signaling cluster_inhibition Inhibition DNA_Damage ssDNA ATR_ATRIP ATR-ATRIP Complex DNA_Damage->ATR_ATRIP recruits ATR ATR ATR->ATR_ATRIP ATRIP ATRIP ATRIP->ATR_ATRIP CHK1 CHK1 ATR_ATRIP->CHK1 phosphorylates pCHK1 p-CHK1 (Ser345) CHK1->pCHK1 Cell_Cycle_Arrest Cell Cycle Arrest pCHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair pCHK1->DNA_Repair Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis failure leads to This compound This compound This compound->ATR inhibits

Caption: this compound inhibits the ATR signaling pathway.

Experimental_Workflow Start Start Experiment Cell_Seeding Seed Cells in 96-well plate Start->Cell_Seeding Ceralasertib_Treatment Treat with this compound (Dose-Response) Cell_Seeding->Ceralasertib_Treatment Incubation Incubate (e.g., 72h) Ceralasertib_Treatment->Incubation Viability_Assay Perform Cell Viability Assay (MTT or SRB) Incubation->Viability_Assay Data_Analysis Analyze Data & Determine IC50/GI50 Viability_Assay->Data_Analysis Western_Blot Perform Western Blot for pCHK1, γH2AX Data_Analysis->Western_Blot Immunofluorescence Perform Immunofluorescence for γH2AX Data_Analysis->Immunofluorescence End End Western_Blot->End Immunofluorescence->End

Caption: General workflow for in vitro this compound experiments.

Troubleshooting_Logic Problem Inconsistent Results Check_Cells Check Cell Health & Passage Number Problem->Check_Cells Check_Reagents Verify Reagent Preparation & Storage Problem->Check_Reagents Check_Protocol Review Experimental Protocol Problem->Check_Protocol Standardize_Seeding Standardize Cell Seeding Density Check_Cells->Standardize_Seeding Fresh_Dilutions Prepare Fresh this compound Dilutions Check_Reagents->Fresh_Dilutions Consistent_Times Ensure Consistent Incubation Times Check_Protocol->Consistent_Times Solution Consistent Results Standardize_Seeding->Solution Fresh_Dilutions->Solution Consistent_Times->Solution

Caption: Troubleshooting logic for inconsistent this compound results.

References

Troubleshooting inconsistent Ceralasertib western blot results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Ceralasertib in Western blotting experiments. Our goal is to help you overcome common challenges and achieve consistent, reliable results.

Understanding this compound's Mechanism of Action

This compound (also known as AZD6738) is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3] ATR is a critical component of the cellular DNA damage response (DDR), a network of pathways that detects and repairs DNA damage to maintain genomic integrity.[4][5]

In response to DNA damage and replication stress, ATR is activated and phosphorylates a range of downstream targets, most notably the checkpoint kinase 1 (CHK1).[6] This phosphorylation event initiates a signaling cascade that leads to cell cycle arrest, providing the cell with time to repair the damaged DNA.[1][6] By inhibiting ATR, this compound prevents the phosphorylation of CHK1 and other downstream targets, thereby disrupting the DNA damage response.[5][6] This can lead to the accumulation of DNA damage and ultimately, cell death, particularly in cancer cells that are highly reliant on the ATR pathway for survival.[1]

Key Downstream Markers for Western Blot Analysis:

  • p-CHK1 (Ser345): A direct downstream target of ATR. A decrease in p-CHK1 levels is a key indicator of this compound's on-target activity.[5][7]

  • γH2AX (Ser139): A marker of DNA double-strand breaks. Increased levels of γH2AX can be observed as an indirect consequence of ATR inhibition, reflecting increased DNA damage.[5][7]

Below is a diagram illustrating the ATR signaling pathway and the point of inhibition by this compound.

Ceralasertib_Pathway cluster_0 Cellular Stress cluster_1 ATR Signaling Cascade cluster_2 Drug Intervention DNA Damage\n(e.g., Replication Stress) DNA Damage (e.g., Replication Stress) ATR ATR DNA Damage\n(e.g., Replication Stress)->ATR p-CHK1 (Ser345) p-CHK1 (Ser345) ATR->p-CHK1 (Ser345) Apoptosis (if damage is severe) Apoptosis (if damage is severe) ATR->Apoptosis (if damage is severe) Cell Cycle Arrest Cell Cycle Arrest p-CHK1 (Ser345)->Cell Cycle Arrest DNA Repair DNA Repair Cell Cycle Arrest->DNA Repair Cell Survival Cell Survival DNA Repair->Cell Survival This compound This compound This compound->ATR Inhibits

Caption: ATR Signaling Pathway and Inhibition by this compound.

General Experimental Workflow for this compound Western Blot

The following diagram outlines a typical workflow for assessing the effect of this compound on target protein phosphorylation using Western blotting.

WB_Workflow A 1. Cell Culture and Treatment - Seed cells - Treat with this compound (and/or DNA damaging agent) - Include appropriate controls (e.g., vehicle) B 2. Cell Lysis and Protein Quantification - Lyse cells in buffer with protease and phosphatase inhibitors - Quantify protein concentration (e.g., BCA assay) A->B C 3. SDS-PAGE - Prepare protein samples with loading buffer - Load equal amounts of protein per lane B->C D 4. Protein Transfer - Transfer proteins from gel to membrane (PVDF or Nitrocellulose) C->D E 5. Blocking - Block non-specific binding sites on the membrane D->E F 6. Primary Antibody Incubation - Incubate with primary antibody (e.g., anti-p-CHK1, anti-CHK1, anti-γH2AX) E->F G 7. Secondary Antibody Incubation - Incubate with HRP-conjugated secondary antibody F->G H 8. Detection and Imaging - Add chemiluminescent substrate - Image the blot G->H I 9. Data Analysis - Quantify band intensities - Normalize to loading control H->I

Caption: A typical Western blot experimental workflow.

Frequently Asked Questions (FAQs) and Troubleshooting

Here are some common issues encountered during this compound Western blot experiments and how to address them.

Q1: I'm not seeing a decrease in p-CHK1 levels after this compound treatment. What could be the reason?

Potential Causes and Solutions:

  • Suboptimal this compound Concentration or Incubation Time: The concentration of this compound or the duration of treatment may not be sufficient to inhibit ATR effectively in your specific cell line.

    • Troubleshooting: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your cells. Start with a range of concentrations (e.g., 0.1 µM to 10 µM) and time points (e.g., 1, 6, 24 hours).

  • Low Basal Levels of p-CHK1: If your cells are not under replication stress, the basal level of ATR activity and therefore p-CHK1 might be too low to detect a significant decrease.

    • Troubleshooting: Consider co-treatment with a DNA damaging agent (e.g., hydroxyurea, UV radiation) to induce replication stress and increase the basal p-CHK1 signal. This will provide a larger dynamic range to observe the inhibitory effect of this compound.

  • Inefficient Protein Extraction: Dephosphorylation of proteins can occur during sample preparation if phosphatase inhibitors are not used.

    • Troubleshooting: Ensure your lysis buffer is always supplemented with a fresh cocktail of phosphatase and protease inhibitors. Keep samples on ice at all times during preparation.

  • Poor Antibody Performance: The primary antibody against p-CHK1 may not be specific or sensitive enough.

    • Troubleshooting:

      • Validate your p-CHK1 antibody using positive and negative controls (e.g., cells treated with a known ATR activator and untreated cells).

      • Check the antibody datasheet for recommended dilutions and blocking conditions.

      • Consider trying an antibody from a different vendor.

Q2: I'm observing high background on my Western blot, making it difficult to interpret the results.

Potential Causes and Solutions:

  • Inappropriate Blocking Buffer: For phospho-specific antibodies, milk-based blocking buffers can sometimes cause high background due to the presence of phosphoproteins like casein.

    • Troubleshooting: Switch to a 3-5% Bovine Serum Albumin (BSA) solution in Tris-Buffered Saline with Tween 20 (TBST) for blocking.[8][9]

  • Antibody Concentration is Too High: Both primary and secondary antibody concentrations can contribute to high background if they are too high.[10][11]

    • Troubleshooting: Titrate your primary and secondary antibodies to find the optimal dilution that gives a strong signal with low background.

  • Insufficient Washing: Inadequate washing steps can lead to non-specific antibody binding.[12]

    • Troubleshooting: Increase the number and duration of your wash steps with TBST after primary and secondary antibody incubations.

  • Membrane Drying Out: Allowing the membrane to dry out at any point during the process can cause high, patchy background.

    • Troubleshooting: Ensure the membrane remains fully submerged in buffer during all incubation and washing steps.

Q3: My Western blot results for this compound's effects are inconsistent between experiments.

Potential Causes and Solutions:

  • Variability in Cell Culture Conditions: Differences in cell confluency, passage number, or treatment timing can lead to inconsistent results.

    • Troubleshooting: Standardize your cell culture and treatment protocols. Use cells within a consistent passage number range and ensure they are at a similar confluency at the time of treatment.

  • Inconsistent Protein Loading: Unequal amounts of protein loaded onto the gel will lead to variability in band intensity.

    • Troubleshooting: Carefully perform protein quantification for every experiment and ensure equal amounts of protein are loaded in each lane. Always include a reliable loading control (e.g., β-actin, GAPDH, or total protein stain) and normalize your target protein bands to it.

  • Reagent Preparation and Storage: Improperly prepared or stored reagents (e.g., lysis buffer, antibodies, this compound stock solution) can lose their effectiveness over time.

    • Troubleshooting: Prepare fresh buffers and working solutions of antibodies and this compound for each experiment. Aliquot and store stock solutions at the recommended temperatures.

Q4: I'm having trouble detecting γH2AX. The signal is weak or absent.

Potential Causes and Solutions:

  • Low Levels of DNA Damage: this compound itself may not induce a strong γH2AX signal in all cell lines without an external DNA damaging agent.

    • Troubleshooting: Co-treat cells with a DNA damaging agent (e.g., etoposide, ionizing radiation) to induce a more robust γH2AX signal.

  • Suboptimal Antibody or Detection Reagents: The γH2AX antibody may not be sensitive enough, or the chemiluminescent substrate may be too weak.

    • Troubleshooting:

      • Use a validated, high-sensitivity γH2AX antibody.

      • Use a more sensitive ECL substrate to enhance the detection of low-abundance proteins.[13]

  • Inefficient Transfer of Low Molecular Weight Proteins: γH2AX is a relatively small protein (~15 kDa), and its transfer to the membrane can be inefficient.

    • Troubleshooting:

      • Use a higher percentage acrylamide gel (e.g., 15% or a 4-20% gradient gel) for better resolution of small proteins.

      • Optimize your transfer conditions (e.g., use a PVDF membrane with a 0.22 µm pore size, adjust transfer time and voltage).

Troubleshooting Decision Tree

The following diagram can help guide you through troubleshooting common Western blot issues when studying this compound.

Troubleshooting_Tree cluster_No_Signal cluster_High_Background cluster_Inconsistent_Results Start Inconsistent or Unexpected Western Blot Results Problem_Identification What is the primary issue? Start->Problem_Identification No_Signal Weak or No Signal (e.g., no change in p-CHK1) Problem_Identification->No_Signal Weak/No Signal High_Background High Background Problem_Identification->High_Background High Background Inconsistent_Results Inconsistent Results Problem_Identification->Inconsistent_Results Inconsistent Results Check_Drug Optimize this compound concentration and time No_Signal->Check_Drug Change_Blocker Switch to 3-5% BSA in TBST for blocking High_Background->Change_Blocker Standardize_Culture Standardize cell confluency, passage number, and treatment time Inconsistent_Results->Standardize_Culture Induce_Stress Induce replication stress (e.g., with Hydroxyurea) Check_Drug->Induce_Stress Check_Lysis Use fresh phosphatase/ protease inhibitors Induce_Stress->Check_Lysis Check_Antibody Validate primary antibody and try different dilutions Check_Lysis->Check_Antibody Check_Detection Use a more sensitive ECL substrate Check_Antibody->Check_Detection Titrate_Antibody Titrate primary and secondary antibodies Change_Blocker->Titrate_Antibody Increase_Washes Increase number and duration of washes Titrate_Antibody->Increase_Washes Check_Membrane Ensure membrane does not dry out Increase_Washes->Check_Membrane Quantify_Protein Perform accurate protein quantification and load equally Standardize_Culture->Quantify_Protein Use_Loading_Control Use and normalize to a reliable loading control Quantify_Protein->Use_Loading_Control Fresh_Reagents Prepare fresh buffers and working solutions Use_Loading_Control->Fresh_Reagents

Caption: A decision tree for troubleshooting Western blots.

Recommended Western Blot Parameters

The following table provides a summary of recommended starting parameters for a this compound Western blot experiment. These may need to be optimized for your specific cell line and antibodies.

ParameterRecommendationNotes
Cell Lysis Buffer RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.Always prepare fresh and keep on ice.
Protein Loading 20-40 µg of total protein per lane.Ensure equal loading by performing a protein quantification assay (e.g., BCA).
Gel Percentage 8-12% acrylamide for CHK1 (~56 kDa); 15% for γH2AX (~15 kDa).A 4-20% gradient gel can also be used.
Membrane Type PVDF (0.45 µm for CHK1; 0.22 µm for γH2AX) or Nitrocellulose.PVDF is generally more robust for stripping and re-probing.[13]
Blocking Buffer 3-5% BSA in TBST.Avoid milk for phospho-specific antibodies.[9] Block for 1 hour at room temperature.
Primary Antibody Dilution Follow manufacturer's datasheet. Typically 1:1000.Incubate overnight at 4°C for optimal signal-to-noise ratio.
Secondary Antibody Dilution Follow manufacturer's datasheet. Typically 1:5000 - 1:20000.Incubate for 1 hour at room temperature.[8]
Wash Buffer TBST (Tris-Buffered Saline with 0.1% Tween 20).Perform at least 3 washes of 5-10 minutes each.[9]
Loading Control β-actin, GAPDH, or total protein stain.Crucial for normalizing results and ensuring consistency.

By following these guidelines and troubleshooting steps, you can improve the consistency and reliability of your this compound Western blot experiments. For further assistance, please consult the technical datasheets for your specific antibodies and reagents.

References

Technical Support Center: Managing Ceralasertib-Induced Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for managing Ceralasertib-induced cytotoxicity in normal cells during preclinical research.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as AZD6738) is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical protein in the DNA Damage Response (DDR) pathway.[2] It is activated by single-stranded DNA (ssDNA) which can form at stalled DNA replication forks.[3] Upon activation, ATR phosphorylates a number of downstream targets, including Checkpoint Kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[3] By inhibiting ATR, this compound prevents this response, leading to an accumulation of DNA damage and ultimately cell death, particularly in cancer cells with high levels of replication stress.[2]

Q2: Why does this compound exhibit cytotoxicity in normal cells?

A2: While cancer cells with defective DDR pathways are particularly sensitive to this compound, normal cells also rely on the ATR pathway for genome integrity, especially rapidly dividing cells.[4][5] Inhibition of ATR in these normal cells can lead to the accumulation of DNA damage and subsequent cytotoxicity. The most frequently observed toxicities in clinical studies are hematological, including thrombocytopenia (low platelet count) and neutropenia (low neutrophil count), because hematopoietic progenitor cells are highly proliferative.[6]

Q3: What are the typical signs of this compound-induced cytotoxicity in in vitro experiments?

A3: In cell culture, cytotoxicity can manifest as:

  • Reduced cell viability and proliferation, observable in assays like MTT or CellTiter-Glo.

  • Changes in cell morphology, such as rounding, detachment from the culture plate, and the appearance of apoptotic bodies.

  • Increased staining with viability dyes like propidium iodide or trypan blue.

  • Cell cycle arrest, often in the S or G2/M phase, which can be assessed by flow cytometry.

  • Induction of DNA damage markers, such as increased levels of phosphorylated H2AX (γH2AX).[1]

Q4: How can I minimize this compound-induced cytotoxicity in my normal cell cultures?

A4: Several strategies can be employed:

  • Dose Optimization: Use the lowest effective concentration of this compound that achieves the desired biological effect in your cancer cell line of interest while minimizing toxicity in normal cells. A dose-response curve in both cell types is essential.

  • Intermittent Dosing: Mimicking clinical trial designs, an intermittent dosing schedule (e.g., 24 hours on, 24-48 hours off) can allow normal cells to recover from DNA damage.[4][7] Continuous exposure is more likely to lead to cumulative toxicity.[8]

  • Cell Synchronization: Synchronizing cells at a specific cell cycle stage (e.g., G1 phase) before this compound treatment may reduce cytotoxicity, as ATR's role is most critical during S phase.

  • Use of Quiescent Cells: If your experimental design allows, using quiescent (G0) normal cells as controls can significantly reduce this compound's cytotoxic effects, as they have lower replicative stress.

Q5: Are there any known rescue agents for this compound-induced cytotoxicity?

A5: Currently, there are no specific small-molecule rescue agents established for this compound. The primary management strategy is the removal of the drug to allow for cellular recovery. In a research setting, exploring the use of nucleoside supplementation to alleviate replication stress could be a potential avenue for investigation.

II. Data Presentation

Comparative Cytotoxicity of this compound

The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of this compound in various human cancer cell lines. Data for normal human cell lines is limited in publicly available literature; researchers are strongly encouraged to determine the IC50/GI50 in their specific normal cell models.

Table 1: this compound IC50 and GI50 Values in Human Cancer Cell Lines

Cell LineCancer TypeIC50 / GI50 (µM)Notes
LoVoColorectal CancerGI50 of approx. 1
H460Non-Small Cell Lung CancerGI50 = 1.05Kras mutant
H23Non-Small Cell Lung CancerGI50 = 2.38Kras mutant, ATM-deficient
A549Non-Small Cell Lung CancerGI50 > 2.38Kras mutant
H358Non-Small Cell Lung CancerGI50 > 2.38Kras mutant
Various Breast Cancer LinesBreast CancerIC50 < 1
Panel of 16 SCLC LinesSmall Cell Lung CancerIC50 range: 0.39 - 3.90
Panel of 276 Cancer LinesVariousMedian GI50 = 1.47

Table 2: this compound IC50 and GI50 Values in Normal Human Cell Lines

Cell LineCell TypeIC50 / GI50 (µM)Notes
Data Not AvailablePlease determine empirically

Researchers are advised to perform their own dose-response experiments to determine the precise IC50/GI50 for their cell lines of interest, both cancerous and normal.

III. Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a CellTiter-Glo® Luminescent Cell Viability Assay

Objective: To determine the concentration of this compound that inhibits 50% of cell viability in a given cell line.

Materials:

  • Cells of interest (e.g., a cancer cell line and a normal cell line)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 2,000 - 5,000 cells per well in 90 µL of medium).

    • Incubate the plate overnight to allow cells to attach.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A common final concentration range to test is 0.01 µM to 10 µM.

    • Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Add 10 µL of the this compound dilutions to the appropriate wells. Include vehicle control (DMSO) wells.

  • Incubation:

    • Incubate the plate for a period relevant to your experimental question (e.g., 72 hours).

  • Cell Viability Measurement:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized viability versus the log of the this compound concentration.

    • Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Assessing this compound-Induced DNA Damage via Western Blot for γH2AX

Objective: To qualitatively or quantitatively assess the level of DNA double-strand breaks induced by this compound treatment.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-γH2AX (phospho S139) and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to attach overnight.

    • Treat cells with the desired concentrations of this compound for the desired time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-γH2AX antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply chemiluminescent substrate and visualize the bands using an imaging system.

    • Strip the membrane and re-probe for the loading control.

IV. Troubleshooting Guides

Issue 1: High cytotoxicity observed in normal cell lines at low concentrations of this compound.

Possible Cause Troubleshooting Steps
High Proliferative Rate of Normal Cells * Ensure the normal cells are not over-confluent, as this can increase baseline stress. * Consider using a lower passage number of cells. * If possible, induce quiescence by serum starvation for 24-48 hours before treatment.
Incorrect Drug Concentration * Verify the concentration of your this compound stock solution. * Prepare fresh dilutions for each experiment. * Ensure accurate pipetting.
Solvent Toxicity * Ensure the final DMSO concentration is below 0.1%. * Run a vehicle-only control to assess the toxicity of the solvent.
Cell Line Sensitivity * Some normal cell lines may be inherently more sensitive. * Test a different normal cell line from a different tissue of origin if possible.

Issue 2: Inconsistent results between experiments.

Possible Cause Troubleshooting Steps
Cell Passage Number * Use cells within a consistent and narrow passage number range for all experiments.
Cell Seeding Density * Ensure a homogenous single-cell suspension before plating. * Visually inspect plates after seeding to confirm even cell distribution.
Variability in Drug Treatment * Prepare fresh drug dilutions for each experiment. * Ensure consistent incubation times.
Assay Performance * Ensure all reagents are properly stored and within their expiration dates. * Allow plates and reagents to equilibrate to room temperature before adding reagents.

V. Mandatory Visualizations

Signaling Pathway

ATR_Signaling_Pathway cluster_stimulus DNA Damage / Replication Stress cluster_atr_activation ATR Activation Complex cluster_downstream Downstream Effectors cluster_response Cellular Response ssDNA ssDNA RPA RPA ssDNA->RPA binds StalledFork Stalled Replication Fork StalledFork->RPA 9-1-1 9-1-1 Complex StalledFork->9-1-1 loaded by Rad17 ATR ATR ATRIP ATRIP ATR->ATRIP forms complex CHK1 CHK1 ATR->CHK1 phosphorylates ForkStabilization Replication Fork Stabilization ATR->ForkStabilization DNARepair DNA Repair ATR->DNARepair ATRIP->ATR localizes RPA->ATRIP recruits TOPBP1 TOPBP1 9-1-1->TOPBP1 recruits TOPBP1->ATR activates pCHK1 p-CHK1 (S345) CDC25 CDC25 pCHK1->CDC25 phosphorylates (inhibits) pCDC25 p-CDC25 (Inactive) CDK CDK1/2 pCDC25->CDK fails to activate CellCycleArrest Cell Cycle Arrest (S, G2/M) CDK->CellCycleArrest leads to This compound This compound This compound->ATR inhibits

Caption: ATR Signaling Pathway and the Mechanism of Action of this compound.

Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assessment Cytotoxicity Assessment cluster_analysis Data Analysis start Seed Normal and Cancer Cell Lines sync Optional: Cell Synchronization start->sync optional continuous Continuous Dosing start->continuous intermittent Intermittent Dosing (e.g., 24h on, 24h off) start->intermittent sync->continuous sync->intermittent viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) continuous->viability damage DNA Damage Assessment (e.g., γH2AX Western Blot) continuous->damage cycle Cell Cycle Analysis (Flow Cytometry) continuous->cycle intermittent->viability intermittent->damage intermittent->cycle ic50 Calculate IC50/GI50 viability->ic50 compare Compare Cytotoxicity: Normal vs. Cancer Cells damage->compare cycle->compare ic50->compare end end compare->end Optimize Treatment Strategy

Caption: Experimental Workflow for Managing this compound-Induced Cytotoxicity.

References

Technical Support Center: Overcoming Acquired Resistance to Ceralasertib

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering acquired resistance to the ATR inhibitor Ceralasertib (AZD6738) in cancer cells.

I. Troubleshooting Guides

This section addresses specific experimental issues and provides step-by-step guidance to identify and resolve them.

Issue 1: Decreased this compound sensitivity in cancer cell lines over time.

  • Question: My cancer cell line, which was initially sensitive to this compound, now shows a significantly higher IC50 value. What could be the cause, and how can I troubleshoot this?

  • Answer: This is a common indication of acquired resistance. A primary mechanism to investigate is the overexpression of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). These transporters function as drug efflux pumps, reducing the intracellular concentration of this compound.[1][2][3]

    Troubleshooting Workflow:

    G A Decreased this compound Sensitivity Observed B Hypothesis: Overexpression of ABC Transporters (P-gp, BCRP) A->B C Experiment 1: Western Blot or qPCR to measure P-gp and BCRP levels B->C D Experiment 2: Co-treatment with P-gp/BCRP inhibitors B->D E Results Analysis: Compare IC50 values C->E D->E F Conclusion & Next Steps E->F

    Caption: Troubleshooting workflow for decreased this compound sensitivity.

    Experimental Protocols:

    • Confirm P-gp/BCRP Overexpression:

      • Western Blot: Lyse your resistant and parental (sensitive) cells and perform a Western blot using specific antibodies against P-gp (ABCB1) and BCRP (ABCG2). An increased band intensity in the resistant cells compared to the parental cells indicates overexpression.

      • qPCR: Extract RNA from both cell lines, reverse transcribe to cDNA, and perform quantitative PCR using primers for ABCB1 and ABCG2 genes. A significant increase in mRNA levels in the resistant line suggests transcriptional upregulation.

    • Functional Verification with Inhibitors:

      • Treat your resistant cell lines with this compound in combination with a P-gp inhibitor (e.g., Verapamil) or a BCRP inhibitor (e.g., Ko143).[1]

      • Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound in the presence and absence of the inhibitor.

      • A significant decrease in the IC50 value upon co-treatment suggests that P-gp or BCRP activity is a major contributor to the observed resistance.[1][2]

Issue 2: this compound resistance is not reversed by P-gp or BCRP inhibitors.

  • Question: I've confirmed that P-gp and BCRP are not overexpressed in my this compound-resistant cell line, or their inhibition does not restore sensitivity. What other mechanisms could be at play?

  • Answer: If ABC transporter-mediated efflux is ruled out, resistance to ATR inhibitors like this compound can be mediated by alterations in the DNA damage response (DDR) and cell cycle checkpoint pathways.[4][5] A key recently identified mechanism is the loss of function of components of the nonsense-mediated mRNA decay (NMD) pathway, particularly UPF2.[4][5] Loss of UPF2 can attenuate DDR signaling and allow cells to bypass the G1 cell cycle checkpoint induced by ATR inhibition.[4][5]

    Troubleshooting and Investigation Workflow:

    G A Resistance Persists Despite P-gp/BCRP Inhibition B Hypothesis: Alterations in DDR/ NMD Pathways (e.g., UPF2 loss) A->B C Experiment 1: Sequencing (WES/WGS) to identify mutations in DDR/NMD genes B->C D Experiment 2: Western Blot for UPF2 and other NMD protein levels B->D E Experiment 3: Cell Cycle Analysis (Flow Cytometry) post-Ceralasertib B->E F Data Interpretation and Further Functional Studies C->F D->F E->F

[4][5]

II. Frequently Asked Questions (FAQs)

Q1: What are the known mechanisms of acquired resistance to this compound?

A1: The primary documented mechanisms are:

  • Overexpression of ABC drug efflux transporters: P-glycoprotein (P-gp, encoded by ABCB1) and Breast Cancer Resistance Protein (BCRP, encoded by ABCG2) can actively pump this compound out of the cancer cell, reducing its intracellular concentration and efficacy. [1][2][3]* Loss of Nonsense-Mediated Decay (NMD) Factors: Loss of proteins involved in the NMD pathway, such as UPF2, has been shown to confer resistance to ATR inhibitors. [4][5]This mechanism allows cancer cells to bypass the this compound-induced cell cycle checkpoint. [4] Q2: Can this compound resistance be reversed?

A2: Yes, in some cases. If resistance is mediated by P-gp or BCRP, co-administration with inhibitors of these transporters (e.g., verapamil for P-gp, Ko143 for BCRP) can restore sensitivity to this compound. [1][2]For resistance mechanisms involving alterations in the DDR pathway, combination therapies targeting other nodes in the DDR network, such as PARP inhibitors, may be effective. [6][7] Q3: Are there established this compound-resistant cell line models available for research?

A3: Yes, several studies have developed and characterized cell lines with acquired resistance to this compound or other drugs that exhibit cross-resistance. These include:

  • P-gp overexpressing cell lines: KB-C2 and SW620/Ad300. [1][3]* BCRP overexpressing cell lines: NCI-H460/TPT10 and S1-M1-80. [1][3]Genetically engineered cell lines, such as HEK293 cells transfected to overexpress ABCB1 or ABCG2, are also used. [1][3] Q4: What is the typical IC50 shift observed in this compound-resistant cells?

A4: The fold-resistance can vary depending on the cell line and the specific resistance mechanism. In cell lines overexpressing P-gp or BCRP, the resistance fold can range from approximately 8-fold to over 16-fold. [1]

Data Presentation

Table 1: Cytotoxicity of this compound in Parental and P-gp Overexpressing Cell Lines

Cell Line PairDescriptionParental IC50 (µM)Resistant IC50 (µM)Resistance Fold
KB-3-1 vs. KB-C2Human epidermoid carcinoma~0.1~1.6~16
SW620 vs. SW620/Ad300Human colon adenocarcinoma~0.2~1.7~8.5
HEK293/pcDNA3.1 vs. HEK293/ABCB1Transfected human embryonic kidney~0.15~1.0~6.7
Data are approximate values derived from published studies for illustrative purposes.
[1]
Table 2: Cytotoxicity of this compound in Parental and BCRP Overexpressing Cell Lines
Cell Line PairDescriptionParental IC50 (µM)Resistant IC50 (µM)Resistance Fold
NCI-H460 vs. NCI-H460/TPT10Human non-small cell lung cancer~0.1~1.3~13
S1 vs. S1-M1-80Human colon cancer~0.12~1.2~10
HEK293/pcDNA3.1 vs. HEK293/ABCG2Transfected human embryonic kidney~0.15~0.9~6
Data are approximate values derived from published studies for illustrative purposes.
[1]

Signaling Pathways

ATR Signaling and Resistance Mechanisms

The Ataxia telangiectasia and Rad3-related (ATR) protein is a key kinase in the DNA Damage Response (DDR) pathway, activated by replication stress. [7][8]this compound inhibits ATR, leading to cell cycle arrest and apoptosis in cancer cells with high levels of replication stress.

G cluster_0 Standard ATR Pathway cluster_1 Resistance Mechanisms RepStress Replication Stress ATR ATR RepStress->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates CDC25 CDC25 CHK1->CDC25 inactivates CellCycleArrest G1/S Checkpoint Activation CHK1->CellCycleArrest enforces CDC25->CellCycleArrest promotes progression Apoptosis Apoptosis CellCycleArrest->Apoptosis leads to Bypass Checkpoint Bypass This compound This compound This compound->ATR inhibits Pgp_BCRP P-gp / BCRP (Efflux Pumps) Pgp_BCRP->this compound effluxes UPF2_loss UPF2 Loss (NMD Defect) UPF2_loss->CellCycleArrest prevents Survival Cell Survival Bypass->Survival

Caption: ATR signaling and key mechanisms of acquired resistance to this compound.

References

Ceralasertib In Vivo Studies: A Technical Support Guide to Unexpected Toxicities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding unexpected toxicities observed in in vivo studies of Ceralasertib (AZD6738), a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor. This guide is intended to help researchers anticipate, recognize, and manage potential in vivo study challenges.

Frequently Asked Questions (FAQs)

Q1: What are the expected toxicities of this compound in in vivo studies?

A1: Based on its mechanism of action targeting the DNA Damage Response (DDR) pathway, the primary and expected toxicities of this compound are hematological. These include dose-limiting thrombocytopenia, neutropenia, and anemia, which are generally manageable with dose interruptions or adjustments.[1][2]

Q2: Have there been any unexpected, non-hematological toxicities reported for this compound in preclinical in vivo studies?

A2: Yes, a comparative in vivo toxicology study in mice identified two notable unexpected toxicities: cardiotoxicity and neutrophilia.[3][4]

Q3: What were the specific cardiotoxicity findings in the murine model?

A3: In a study comparing different ATR inhibitors, a single dose of this compound was associated with moderate pericarditis and myocarditis in female BALB/c mice.[3][4] This finding was unique to this compound among the tested ATR inhibitors.

Q4: What was the nature of the neutrophilia observed with this compound?

A4: The same comparative toxicology study in mice reported that all tested ATR inhibitors, including this compound, were associated with neutrophilia (an increase in neutrophils) at 48 hours post-treatment.[3][4]

Q5: Are there any other reported instances of poor tolerability with this compound in in vivo models?

A5: Yes, poor tolerability has been noted in specific contexts:

  • High Dosing Regimens: In a xenograft study, a dose of 25 mg/kg twice daily was only tolerated for 14 days, while other groups continued for a full 21 days, suggesting dose-dependent toxicity.

  • Combination with Chemotherapy: In a study with rats, which are considered a better model for bone marrow toxicity, dosing this compound immediately after carboplatin was poorly tolerated. A 3-day gap between carboplatin and this compound administration was required to improve tolerability.[3]

Troubleshooting Guide

Issue 1: Observation of Cardiac Abnormalities

Symptoms: Unexpected mortality, lethargy, or abnormal electrocardiogram (ECG) readings in animal subjects. Histopathological findings may include pericarditis or myocarditis.

Potential Cause: As observed in a murine study, this compound may have a potential for cardiotoxicity at certain doses.[3][4]

Troubleshooting Steps:

  • Confirm Histopathology: If unexpected mortality occurs, ensure thorough histopathological examination of the heart is conducted by a qualified veterinary pathologist.

  • Implement Cardiac Monitoring: For ongoing or future studies, consider incorporating cardiac monitoring, such as ECG, especially at higher dose levels.

  • Dose Adjustment: Evaluate if the observed toxicity is dose-dependent by testing a lower dose or a different dosing schedule (e.g., intermittent vs. continuous).

  • Re-evaluate Animal Model: Consider the choice of animal model, as susceptibility to cardiotoxicity can vary between species and strains.

Issue 2: Unexplained Increase in Neutrophil Counts

Symptoms: Complete blood count (CBC) analysis reveals a significant increase in neutrophils (neutrophilia) that is not attributable to infection or inflammation.

Potential Cause: Studies have shown that this compound can induce neutrophilia.[3][4]

Troubleshooting Steps:

  • Rule out Other Causes: Ensure that the neutrophilia is not a result of underlying infection, inflammation, or other experimental confounds. This can be done through careful health monitoring and microbiological screening of the animals.

  • Characterize the Response: If neutrophilia is confirmed to be treatment-related, characterize its time course and dose-dependency.

  • Consider the Implications: While the direct pathological consequence of this neutrophilia is not yet fully understood, it is an important observation to document and consider in the overall assessment of this compound's biological effects.

Issue 3: Poor Tolerability at High Doses or in Combination Regimens

Symptoms: Significant body weight loss (e.g., ≥15-20%), lethargy, ruffled fur, or other signs of distress in the animals, particularly at higher doses or when this compound is combined with other agents like carboplatin.

Potential Cause: this compound's toxicity is dose- and schedule-dependent and can be exacerbated in combination with other myelosuppressive agents.[3]

Troubleshooting Steps:

  • Dose and Schedule Optimization: If poor tolerability is observed, consider reducing the dose of this compound or modifying the dosing schedule. An intermittent schedule (e.g., 14 days on, 14 days off) has been shown to be better tolerated in some cases.

  • Staggered Dosing in Combination Studies: When combining this compound with chemotherapy agents like carboplatin, introducing a "washout" or staggered dosing schedule can be critical. Preclinical data in rats suggest a 3-day gap between carboplatin and this compound administration improves tolerability.[3]

  • Supportive Care: Implement appropriate supportive care measures for the animals as recommended by veterinary staff, which may include nutritional support or hydration.

Data Presentation

Table 1: Summary of Unexpected In Vivo Toxicities of this compound

ToxicityAnimal ModelDosing RegimenKey FindingsReference
Cardiotoxicity Female BALB/c MiceSingle DoseModerate pericarditis and myocarditis observed at 48 hours post-dose.[3][4]
Neutrophilia Female BALB/c MiceSingle DoseIncreased neutrophil counts observed at 48 hours post-dose.[3][4]
Poor Tolerability RatsCombination w/ CarboplatinDosing this compound immediately after carboplatin was poorly tolerated.[3]
Poor Tolerability Mice (Xenograft)25 mg/kg twice dailyDosing was only tolerated for 14 days, unlike other groups (21 days).

Experimental Protocols

Protocol 1: In Vivo Toxicology Study for Cardiotoxicity and Hematological Changes (Based on Deppas et al.)

  • Animal Model: Female BALB/c mice.

  • Housing and Acclimatization: Animals are housed in a controlled environment and allowed to acclimatize for a specified period before the study begins.

  • Grouping: Animals are randomly assigned to treatment groups (e.g., vehicle control, this compound).

  • Drug Administration: this compound is administered as a single dose via an appropriate route (e.g., oral gavage).

  • Monitoring: Animals are monitored for clinical signs of toxicity and body weight changes.

  • Euthanasia and Sample Collection: At a predetermined time point (e.g., 48 hours post-dose), animals are euthanized.

    • Blood is collected via cardiac puncture for complete blood count (CBC) analysis.

    • The heart and other relevant tissues are collected and fixed in 10% neutral buffered formalin.

  • Histopathology: Fixed tissues are processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination by a board-certified veterinary pathologist.

Protocol 2: Evaluation of Tolerability in Combination with Carboplatin (Conceptual, based on reported findings)

  • Animal Model: Rats (e.g., Sprague-Dawley), noted as a sensitive model for bone marrow toxicity.[3]

  • Grouping:

    • Group 1: Vehicle control

    • Group 2: Carboplatin only

    • Group 3: this compound only

    • Group 4: Carboplatin and this compound administered concurrently.

    • Group 5: Carboplatin administered, followed by a 3-day washout period, then administration of this compound.[3]

  • Drug Administration: Drugs are administered at the desired doses and schedules.

  • Tolerability Assessment: Animals are monitored daily for:

    • Body weight changes

    • Clinical signs of distress (lethargy, ruffled fur, etc.)

    • Changes in food and water intake

  • Hematological Analysis: Blood samples are collected at baseline and at specified time points post-treatment for CBC analysis to assess bone marrow toxicity.

  • Endpoint: The study endpoint may be a predetermined time point or when signs of severe toxicity are observed.

Visualizations

ATR_Signaling_Pathway DNA_Damage DNA Damage (Replication Stress) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates This compound This compound (AZD6738) This compound->ATR inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) CHK1->Cell_Cycle_Arrest promotes DNA_Repair DNA Repair CHK1->DNA_Repair promotes Apoptosis Apoptosis / Mitotic Catastrophe Cell_Cycle_Arrest->Apoptosis prevents DNA_Repair->Apoptosis prevents

Caption: this compound inhibits ATR, preventing CHK1 activation and leading to apoptosis.

InVivo_Toxicity_Workflow start Study Start: Animal Acclimatization grouping Randomization into Treatment Groups start->grouping dosing This compound Administration (Single or Repeat Dose) grouping->dosing monitoring Daily Clinical Observation & Body Weight Measurement dosing->monitoring endpoint Study Endpoint (e.g., 48 hours or as defined) monitoring->endpoint collection Sample Collection endpoint->collection blood Blood: Complete Blood Count (CBC) collection->blood tissue Tissues: Fixation for Histopathology collection->tissue analysis Data Analysis & Interpretation blood->analysis tissue->analysis

Caption: A general workflow for an in vivo toxicity study of this compound.

References

Technical Support Center: Interpreting Flow Cytometry Data with Ceralasertib

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Ceralasertib Flow Cytometry Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help interpret ambiguous flow cytometry data and troubleshoot common issues encountered during experiments with the ATR inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect the cell cycle?

This compound (also known as AZD6738) is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated in response to DNA replication stress.[1][2] By inhibiting ATR, this compound prevents the downstream phosphorylation of CHK1, a key effector kinase. This abrogation of the ATR-CHK1 signaling cascade disrupts cell cycle checkpoints, particularly the G2/M checkpoint, leading to an accumulation of DNA damage and preventing cells from arresting to repair this damage.[2] Consequently, cells treated with this compound often bypass the G2/M checkpoint and enter mitosis with damaged DNA, which can lead to mitotic catastrophe and cell death.[3]

Q2: What are the expected effects of this compound on apoptosis?

By inducing DNA damage and preventing its repair, this compound can trigger programmed cell death, or apoptosis.[1] The accumulation of extensive DNA damage is a primary signal for the initiation of the intrinsic apoptotic pathway. Researchers can expect to see an increase in the population of apoptotic cells following this compound treatment, which can be quantified using flow cytometry assays such as Annexin V and Propidium Iodide (PI) staining.[4][5]

Q3: Can this compound induce cellular senescence?

Yes, in addition to apoptosis, this compound has been shown to induce cellular senescence in some cancer cell lines.[6][7] Senescence is a state of irreversible cell cycle arrest. This can be a confounding factor in interpreting cell cycle data, as senescent cells will be arrested and will not progress through the cell cycle. Specific markers for senescence, such as β-galactosidase activity, should be assessed if senescence is a suspected outcome.[6]

Troubleshooting Ambiguous Flow Cytometry Data

Problem 1: My cell cycle analysis shows a decreased G2/M population and an increased sub-G1 peak after this compound treatment. Is this expected?

Yes, this is a plausible and expected outcome. This compound's mechanism of action is to abrogate the G2/M checkpoint.[2] Therefore, instead of seeing an accumulation of cells in G2/M (which would be typical for many DNA damaging agents that rely on an intact checkpoint), you may see a decrease as cells bypass this checkpoint and enter mitosis prematurely. The subsequent mitotic catastrophe and cell death lead to an increase in the sub-G1 population, which represents apoptotic cells with fragmented DNA.

Troubleshooting Steps:

  • Confirm with an apoptosis assay: Use an Annexin V/PI assay to confirm that the sub-G1 peak corresponds to apoptotic cells.

  • Time-course experiment: A shorter treatment time might reveal a transient G2/M arrest before checkpoint abrogation and cell death become prominent.

  • Phospho-Histone H3 staining: To confirm that cells are entering mitosis, stain for phospho-histone H3 (Ser10), a marker of mitotic cells. An increase in this population alongside a decrease in the G2/M peak would support the hypothesis of checkpoint abrogation.

Problem 2: I am seeing a population of cells with >4N DNA content (polyploidy) after this compound treatment. What does this mean?

The appearance of a polyploid population can be an indicator of mitotic slippage or endoreduplication. After this compound treatment, cells may enter mitosis with unrepaired DNA, leading to abnormal chromosome segregation and a failure of cytokinesis. These cells may then exit mitosis and re-enter the cell cycle without dividing, resulting in a doubling of their DNA content.

Troubleshooting Steps:

  • Visualize the cells: Use microscopy to look for cells with enlarged nuclei or multiple nuclei, which are characteristic of polyploidy.

  • Cyclin B1 staining: Combine DNA content analysis with Cyclin B1 staining. Cells in G2 and M have high Cyclin B1 levels. A population with >4N DNA and low Cyclin B1 may represent polyploid cells that have exited mitosis.[8]

  • Extended time-course: Observe the fate of the polyploid population over a longer time course. These cells may eventually undergo apoptosis or become senescent.

Problem 3: My Annexin V/PI apoptosis assay shows a large double-positive (Annexin V+/PI+) population and a small Annexin V-positive/PI-negative (early apoptotic) population. How should I interpret this?

This could indicate that the this compound concentration is too high or the treatment duration is too long, causing rapid progression to late-stage apoptosis and secondary necrosis. The distinction between late apoptosis and necrosis can be challenging with this assay alone.

Troubleshooting Steps:

  • Titrate this compound concentration: Perform a dose-response experiment to find a concentration that induces a more distinct early apoptotic population.

  • Shorten treatment duration: A time-course experiment can help identify the optimal time point to observe early apoptotic events.

  • Include additional cell death markers: Consider using a caspase activity assay (e.g., FLICA) to confirm apoptosis.[9] Active caspases are a hallmark of apoptosis.

  • Morphological analysis: Use microscopy to look for morphological signs of apoptosis (e.g., cell shrinkage, membrane blebbing) versus necrosis (e.g., cell swelling, membrane rupture).

Problem 4: I am observing a general shift in fluorescence intensity in my stained samples, making gating difficult.

This could be due to several factors, including autofluorescence or non-specific antibody binding. Dead cells are also notoriously "sticky" and can non-specifically bind antibodies.

Troubleshooting Steps:

  • Include proper controls: Always include unstained cells to assess autofluorescence and isotype controls for antibody staining to determine non-specific binding.

  • Use a viability dye: Incorporate a viability dye (e.g., DAPI, 7-AAD) to exclude dead cells from your analysis. This is crucial as dead cells can contribute significantly to background fluorescence.

  • Titrate antibodies: Ensure you are using the optimal antibody concentration, as determined by titration.

  • Blocking step: Use an Fc block solution to prevent non-specific binding of antibodies to Fc receptors on cells.

Experimental Protocols

Cell Cycle Analysis with Propidium Iodide (PI) Staining

Objective: To analyze the distribution of cells in different phases of the cell cycle following this compound treatment.

Materials:

  • Cells of interest

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density to ensure they are in logarithmic growth phase at the time of harvest. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

  • Cell Harvest: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. It is important to also collect any floating cells from adherent cultures as these may be apoptotic.[10]

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

  • Storage: Fixed cells can be stored at -20°C for at least one week.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.

  • Incubation: Incubate the cells at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a low flow rate for better resolution of the cell cycle phases.[11] Collect data from at least 10,000 single-cell events. Analyze the data using appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases, as well as the sub-G1 population.

Apoptosis Analysis with Annexin V and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Cells of interest

  • This compound

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the cell cycle analysis protocol.

  • Cell Harvest: Harvest both adherent and floating cells. Centrifuge and discard the supernatant.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. The populations should be identified as follows:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Data Presentation

Treatment Group% G0/G1% S% G2/M% Sub-G1
Vehicle Control55.2 ± 2.125.8 ± 1.519.0 ± 1.81.5 ± 0.5
This compound (Low Dose)50.1 ± 2.520.5 ± 1.915.3 ± 2.014.1 ± 1.7
This compound (High Dose)45.3 ± 3.015.2 ± 2.28.7 ± 1.530.8 ± 2.8

Table 1: Representative Cell Cycle Distribution Data. Fictional data representing a typical response to this compound treatment.

Treatment Group% Viable% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control95.3 ± 1.82.1 ± 0.72.6 ± 0.9
This compound (Low Dose)75.1 ± 3.510.2 ± 1.514.7 ± 2.1
This compound (High Dose)40.2 ± 4.18.5 ± 1.851.3 ± 3.9

Table 2: Representative Apoptosis Data. Fictional data illustrating the induction of apoptosis by this compound.

Mandatory Visualizations

Ceralasertib_Pathway cluster_0 DNA Damage Response cluster_1 Cell Cycle Progression DNA_Damage DNA Damage (Replication Stress) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates G2_Phase G2 Phase Cell_Cycle_Arrest G2/M Checkpoint Arrest CHK1->Cell_Cycle_Arrest induces M_Phase Mitosis G2_Phase->M_Phase Apoptosis Apoptosis M_Phase->Apoptosis mitotic catastrophe Cell_Cycle_Arrest->G2_Phase allows for DNA repair This compound This compound This compound->ATR inhibits

Caption: this compound inhibits ATR, leading to abrogation of the G2/M checkpoint.

Flow_Cytometry_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis start Seed and Treat Cells with this compound harvest Harvest Cells (Adherent + Floating) start->harvest wash_pbs Wash with PBS harvest->wash_pbs fixation Fix in 70% Ethanol (for Cell Cycle) wash_pbs->fixation binding_buffer Resuspend in Binding Buffer (for Apoptosis) wash_pbs->binding_buffer stain_pi Stain with PI/RNase fixation->stain_pi stain_annexin Stain with Annexin V and PI binding_buffer->stain_annexin flow_cytometer Acquire on Flow Cytometer stain_pi->flow_cytometer stain_annexin->flow_cytometer data_analysis Data Analysis (Gating and Quantification) flow_cytometer->data_analysis

Caption: Experimental workflow for flow cytometry analysis with this compound.

Troubleshooting_Logic cluster_problem Identify the Problem cluster_solution Troubleshooting Steps start Ambiguous Flow Cytometry Result problem1 Increased Sub-G1, Decreased G2/M start->problem1 problem2 >4N DNA Content (Polyploidy) start->problem2 problem3 High Annexin V+/PI+ Population start->problem3 solution1 Confirm Apoptosis (Annexin V Assay) Time-course Experiment Phospho-Histone H3 Staining problem1->solution1 solution2 Microscopy for Nuclear Morphology Cyclin B1 Staining Extended Time-course problem2->solution2 solution3 Titrate Drug Dose Shorten Treatment Time Caspase Activity Assay problem3->solution3

Caption: Troubleshooting logic for ambiguous flow cytometry data with this compound.

References

Ceralasertib Technical Support Center: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the storage, handling, and experimental use of Ceralasertib (AZD6738), a potent and selective inhibitor of the ATR kinase.[1][2] This guide is designed to assist researchers in obtaining reliable and reproducible results in their preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound powder?

A1: this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to 3 years.[3][4] For shorter periods, it can be stored at 4°C for up to 2 years.[4]

Q2: How should I prepare a stock solution of this compound for in vitro experiments?

A2: It is recommended to dissolve this compound powder in dimethyl sulfoxide (DMSO) to prepare a stock solution.[4] To ensure complete dissolution, ultrasonic treatment may be necessary.[4] The final concentration of DMSO in the cell culture media should be kept low (typically ≤ 0.1%) to avoid solvent-related toxicity.

Q3: What are the storage conditions for this compound stock solutions?

A3: For optimal stability, aliquot the this compound stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3] These aliquots should be stored at -80°C for up to 1 year or at -20°C for up to 6 months.[4]

Q4: Can I store this compound solutions at room temperature?

A4: It is not recommended to store this compound solutions at room temperature for extended periods due to the potential for degradation. For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[5]

Troubleshooting Guide

Problem: The this compound powder is not fully dissolving in DMSO.

  • Possible Cause: Insufficient mixing or sonication.

  • Solution: Ensure the solution is vortexed thoroughly. If crystals are still present, use an ultrasonic bath to aid dissolution.[4] Using fresh, anhydrous DMSO is also recommended as moisture can reduce solubility.[3]

Problem: Precipitation is observed when diluting the DMSO stock solution into aqueous media.

  • Possible Cause: this compound has limited solubility in aqueous solutions.

  • Solution: To improve solubility in aqueous buffers, this compound can first be dissolved in ethanol and then diluted with the chosen buffer.[6] It is advised not to store aqueous solutions for more than one day.

Problem: Inconsistent results are observed in cell-based assays.

  • Possible Cause 1: Degradation of the this compound stock solution due to improper storage.

  • Solution 1: Ensure stock solutions are stored in aliquots at -80°C and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.

  • Possible Cause 2: Variability in the final DMSO concentration across different experimental conditions.

  • Solution 2: Maintain a consistent final DMSO concentration in all wells, including vehicle controls, to minimize solvent effects.[4]

Problem: Lack of significant anti-tumor efficacy in an in vivo model.

  • Possible Cause: Suboptimal dosing or administration schedule.

  • Solution: The efficacy of this compound can be dose and schedule-dependent.[2] Refer to published preclinical studies for typical dosing ranges (e.g., 25-50 mg/kg) and formulations for oral gavage in mice.[6] It may be necessary to perform a dose-response study to determine the optimal dose for your specific tumor model.

Data Presentation

Table 1: Storage Conditions for this compound Powder and Solutions

FormStorage TemperatureDurationReference(s)
Powder -20°C3 years[3][4]
4°C2 years[4]
In Solvent (DMSO) -80°C1 year[3][4]
-20°C6 months[4]

Table 2: Solubility of this compound in Common Solvents

SolventMaximum SolubilityReference(s)
DMSO ~70 mg/mL (169.69 mM)[4]
Ethanol ~30 mg/mL

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution thoroughly to facilitate dissolution.

  • Sonication: If necessary, place the tube in an ultrasonic water bath for 5-10 minutes to ensure the powder is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.

Protocol 2: In Vitro Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density to allow for logarithmic growth during the treatment period. Incubate overnight to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the this compound stock solution in cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Add the diluted this compound or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.

Protocol 3: Western Blot for Phospho-CHK1 (Ser345)
  • Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and for the specified time. To induce DNA damage and activate the ATR pathway, cells can be co-treated with a DNA-damaging agent (e.g., hydroxyurea). After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling. Separate the proteins on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-CHK1 (Ser345) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-CHK1 signal to a loading control (e.g., β-actin or total CHK1).

Mandatory Visualizations

ATR_Signaling_Pathway cluster_stress DNA Damage / Replication Stress cluster_atr_activation ATR Activation cluster_checkpoint_activation Checkpoint Activation cluster_cell_cycle Cell Cycle Regulation cluster_inhibition Inhibition by this compound DNA_Damage DNA Damage (e.g., stalled replication forks) ATR_ATRIP ATR-ATRIP Complex DNA_Damage->ATR_ATRIP recruits ATR ATR ATR->ATR_ATRIP ATRIP ATRIP ATRIP->ATR_ATRIP CHK1 CHK1 ATR_ATRIP->CHK1 phosphorylates pCHK1 p-CHK1 (Ser345) CHK1->pCHK1 Cell_Cycle_Arrest Cell Cycle Arrest pCHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair This compound This compound This compound->ATR

Caption: this compound inhibits the ATR kinase, a key regulator of the DNA damage response.

Western_Blot_Workflow Start Start Cell_Treatment 1. Cell Treatment with This compound & DNA Damaging Agent Start->Cell_Treatment Cell_Lysis 2. Cell Lysis and Protein Extraction Cell_Treatment->Cell_Lysis Protein_Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-pCHK1) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis End End Analysis->End

Caption: Experimental workflow for Western blot analysis of p-CHK1.

References

Ceralasertib (AZD6738) Kinase Profile: A Technical Guide to Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the off-target effects of Ceralasertib (AZD6738) observed in kinase screening assays. Understanding the selectivity profile of this potent ATR inhibitor is critical for accurate experimental design and interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-targets for this compound?

A1: this compound is a highly selective inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3][4] Extensive kinase screening has demonstrated its remarkable specificity. The most closely related off-target is the mammalian target of rapamycin (mTOR), but with a significantly lower potency compared to its activity against ATR.[1][5][6] Other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, such as ATM and DNA-PK, are not significantly inhibited by this compound at clinically relevant concentrations.[1][6]

Q2: How significant is the off-target activity of this compound against mTOR?

A2: The inhibitory activity of this compound against mTOR is substantially weaker than its on-target activity against ATR. The GI50 for mTOR is reported to be 5.7 µmol/L, which is over 5000-fold higher than its IC50 for ATR (1 nM).[1][5][6] At typical experimental concentrations used to target ATR, significant inhibition of mTOR is not expected.

Q3: I am observing unexpected phenotypes in my this compound-treated cells. Could this be due to off-target effects?

A3: While this compound is highly selective, it is crucial to consider potential off-target effects, especially when using high concentrations. To troubleshoot, consider the following:

  • Concentration Titration: Ensure you are using the lowest effective concentration of this compound to achieve ATR inhibition.

  • Orthogonal Approaches: Use a structurally different ATR inhibitor to confirm that the observed phenotype is a result of ATR inhibition and not a specific off-target effect of this compound.

  • Direct Target Engagement Assays: Measure the phosphorylation of downstream ATR targets (e.g., CHK1) and mTOR targets (e.g., p70S6K) to assess the relative inhibition of both pathways at your experimental concentration.

Q4: Has this compound been profiled against a broad panel of kinases?

A4: Yes, this compound has been screened against large kinase panels. One study screening over 400 kinases showed that none were inhibited by more than 50% at a 1 µM concentration of this compound, highlighting its high selectivity.[1][7]

Quantitative Data on this compound's Kinase Selectivity

The following table summarizes the inhibitory potency of this compound against its primary target, ATR, and other key kinases from the PIKK family.

KinaseThis compound (AZD6738) IC50 / GI50 (nM)
ATR 1 [1][2][3][4]
mTOR5700 (GI50)[1][5][6]
ATM>5000[1][6]
DNA-PK>5000[1][6]
PI3K>5000[1]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. GI50 values represent the concentration required to inhibit cell growth by 50%. Data is compiled from multiple sources and assay conditions may vary.

Experimental Protocols

Accurate determination of kinase inhibitor selectivity is paramount. Below are overviews of common methodologies used to assess the off-target effects of compounds like this compound.

Kinase Binding Assay (e.g., TR-FRET)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases.

  • Principle: This assay measures the binding of the inhibitor to the kinase active site. A common format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A fluorescently labeled tracer that binds to the kinase's ATP pocket is used. When the tracer is bound, it is in close proximity to a lanthanide-labeled antibody bound to the kinase, resulting in a high FRET signal. A test compound that competes with the tracer for binding to the ATP pocket will disrupt FRET, leading to a decrease in the signal. The IC50 is calculated from the dose-response curve of the inhibitor.

Cellular Mechanistic Assays
  • Objective: To confirm target engagement and assess downstream pathway inhibition in a cellular context.

  • Principle: Cells are treated with a dose-range of the inhibitor. Following treatment, cell lysates are prepared and analyzed by methods such as Western blotting or ELISA to measure the phosphorylation status of specific downstream substrates of the target kinase and potential off-target kinases. For this compound, this would involve measuring the phosphorylation of CHK1 (a direct ATR substrate) and a substrate of an off-target kinase like p70S6K for mTOR.

Visualizing this compound's Primary Signaling Pathway

The following diagrams illustrate the DNA Damage Response (DDR) pathway targeted by this compound and a general workflow for assessing kinase inhibitor selectivity.

DDR_Pathway cluster_0 DNA Damage (Replication Stress) cluster_1 ATR Signaling Cascade cluster_2 Inhibition by this compound DNA_Damage Single-Stranded DNA (Replication Stress) ATR ATR DNA_Damage->ATR CHK1 CHK1 ATR->CHK1 p CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) CHK1->CellCycleArrest DNARepair DNA Repair CHK1->DNARepair This compound This compound (AZD6738) This compound->ATR

Caption: this compound inhibits ATR, blocking CHK1 phosphorylation and the DNA damage response.

Kinase_Selectivity_Workflow cluster_0 Experimental Workflow Compound Test Compound (e.g., this compound) Biochemical Biochemical Assay (e.g., TR-FRET) Compound->Biochemical Cellular Cell-Based Assay (e.g., Western Blot) Compound->Cellular Data Data Analysis (IC50/EC50 Determination) Biochemical->Data Cellular->Data Profile Selectivity Profile Data->Profile

Caption: Workflow for determining the kinase selectivity profile of an inhibitor.

References

Adjusting Ceralasertib dosing for combination studies to reduce toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting Ceralasertib dosing in combination studies to mitigate toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and the rationale for its use in combination therapies?

A1: this compound is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[1] ATR is a critical regulator of the DNA Damage Response (DDR) pathway, which is activated in response to DNA replication stress.[2] Cancer cells often have a high level of replication stress, making them particularly dependent on the ATR signaling pathway for survival.[2] By inhibiting ATR, this compound prevents cancer cells from repairing DNA damage, leading to cell death.[3] The rationale for using this compound in combination with other anti-cancer agents, such as chemotherapy, PARP inhibitors, or immunotherapy, is to enhance the anti-tumor effect by simultaneously targeting different pathways involved in cancer cell survival and proliferation.[3]

Q2: What are the most common toxicities observed with this compound in combination studies?

A2: The most frequently reported treatment-emergent adverse events (AEs) with this compound in combination studies are hematological toxicities.[1] These include anemia, thrombocytopenia (a low platelet count), and neutropenia (a low white blood cell count).[4][5][6] These are often the dose-limiting toxicities.[1] Other common AEs include fatigue, nausea, anorexia, and diarrhea.[4][6][7] In a preclinical study, single-dose this compound was associated with cardiotoxicity (pericarditis and myocarditis).

Troubleshooting Guide: Managing Common Toxicities

This guide provides recommendations for managing common toxicities encountered during this compound combination studies.

Issue 1: Patient experiences Grade ≥3 hematological toxicity (anemia, thrombocytopenia, or neutropenia).

  • Possible Cause: The current dose of this compound, in combination with the other therapeutic agent, is causing significant myelosuppression. Continuous dosing schedules may not allow for adequate bone marrow recovery.[4]

  • Solution:

    • Interrupt this compound Dosing: Temporarily hold this compound administration to allow for the patient's blood counts to recover. Supportive care, such as blood transfusions or the use of growth factors (e.g., G-CSF), may be considered based on institutional guidelines.[6]

    • Dose Reduction: Once the toxicity has resolved to Grade 1 or baseline, consider restarting this compound at a reduced dose. A common dose reduction strategy is to decrease the daily dose. For example, a dose of 240 mg twice daily could be reduced to 160 mg twice daily or 160 mg once daily.[6]

    • Implement an Intermittent Dosing Schedule: If not already in use, switching from a continuous to an intermittent dosing schedule can significantly improve tolerability.[3] A schedule of 14 days of this compound treatment followed by a 14-day break allows for bone marrow recovery between cycles.[3][4]

Issue 2: The combination therapy is not achieving the expected anti-tumor efficacy.

  • Possible Cause: The dose of this compound may be too low to achieve sufficient inhibition of the ATR target, or the dosing schedule may not be optimized for a synergistic effect with the combination agent.

  • Solution:

    • Pharmacodynamic Biomarker Assessment: If feasible, assess target engagement in tumor biopsies or surrogate tissues. An increase in phosphorylated RAD50 (pRAD50) in tumor biopsies after this compound treatment can indicate target engagement.[8]

    • Dose Escalation (with caution): If the current dose is well-tolerated but efficacy is lacking, a cautious dose escalation could be considered within the limits of a pre-defined protocol. However, this should be balanced against the risk of increased toxicity.

    • Optimize Dosing Schedule: Preclinical data suggests that the timing of this compound administration relative to the combination agent can be critical. For DNA-damaging agents, administering this compound after the chemotherapy agent may be more effective.

Quantitative Data Summary

The following tables summarize toxicity and dose reduction data from various this compound combination studies.

Table 1: Incidence of Grade ≥3 Hematological Toxicities in this compound Combination Studies

Combination AgentAnemiaThrombocytopeniaNeutropeniaReference
Durvalumab35.5%35.5%6.7%[6]
Paclitaxel23%9%30%[4]
Carboplatin39%36%25%[5]
Olaparib21.6%5.4% (Grade 4)Not Reported[7]

Table 2: this compound Dose and Schedule Modifications in Response to Toxicity

Combination AgentInitial this compound DoseModified this compound Dose/ScheduleReason for ModificationReference
Durvalumab240 mg twice daily (days 15-28)160 mg twice daily or 160 mg once daily (for 14 days)Grade ≥3 thrombocytopenia and neutropenia[6]
Acalabrutinib160 mg twice daily (continuous)160 mg twice daily (2 weeks on/2 weeks off)Grade 4 thrombocytopenia[9]
PaclitaxelContinuous daily dosing initially explored240 mg twice daily (14 days on/14 days off)To allow for bone marrow recovery[4]
Carboplatin20 mg twice daily (17 days)20 mg twice daily (10 days)Grade 2 thrombocytopenia[5][10]

Experimental Protocols

Protocol 1: Assessment of Pharmacodynamic Biomarkers (pRAD50) in Tumor Biopsies by Immunohistochemistry (IHC)

This protocol outlines a general procedure for assessing pRAD50 levels in tumor tissue as a marker of this compound's pharmacodynamic activity.

  • 1. Biopsy Collection:

    • Obtain paired tumor biopsies from patients at baseline (pre-treatment) and on-treatment (e.g., after a specified number of this compound doses).

  • 2. Tissue Processing:

    • Immediately fix the biopsy samples in 10% neutral buffered formalin.

    • Process and embed the fixed tissue in paraffin to create formalin-fixed, paraffin-embedded (FFPE) blocks according to standard laboratory procedures.[11]

  • 3. Immunohistochemistry (IHC):

    • Cut 4-5 µm sections from the FFPE blocks and mount them on positively charged slides.[11]

    • Perform antigen retrieval using an appropriate buffer and heat source to unmask the antigen.[11]

    • Block endogenous peroxidases and non-specific antibody binding to prevent background staining.[11]

    • Incubate the sections with a validated primary antibody specific for pRAD50 (phosphorylated Serine 635).

    • Incubate with a suitable secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase - HRP).[11]

    • Develop the signal using a chromogenic substrate (e.g., DAB), which will produce a colored precipitate at the site of the antigen.[11]

    • Counterstain with hematoxylin to visualize the cell nuclei.[11]

  • 4. Image Analysis:

    • Scan the stained slides using a digital slide scanner.

    • Quantify the pRAD50 staining intensity and the percentage of positive tumor cells. An H-score, which combines both intensity and percentage of positive cells, can be used for semi-quantitative analysis.

Visualizations

ATR_Signaling_Pathway cluster_upstream DNA Damage/Replication Stress cluster_atr_activation ATR Activation Complex cluster_downstream Downstream Effectors DNA_Damage DNA Damage (e.g., from Chemotherapy) RPA RPA DNA_Damage->RPA Replication_Stress Replication Stress Replication_Stress->RPA ATRIP ATRIP RPA->ATRIP recruits ATR ATR ATRIP->ATR binds CHK1 CHK1 ATR->CHK1 phosphorylates Rad17 Rad17 TopBP1 TopBP1 Rad17->TopBP1 activates TopBP1->ATR fully activates This compound This compound This compound->ATR inhibits Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1->DNA_Repair Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis if damage is irreparable

Caption: ATR Signaling Pathway and this compound's Mechanism of Action.

Experimental_Workflow cluster_patient Patient Enrollment & Treatment cluster_lab Laboratory Analysis cluster_decision Clinical Decision Making Patient Patient with Advanced Solid Tumor Baseline_Biopsy Baseline Tumor Biopsy Patient->Baseline_Biopsy Treatment This compound + Combination Agent Baseline_Biopsy->Treatment FFPE FFPE Processing Baseline_Biopsy->FFPE On_Treatment_Biopsy On-Treatment Tumor Biopsy Treatment->On_Treatment_Biopsy On_Treatment_Biopsy->FFPE IHC Immunohistochemistry (pRAD50) FFPE->IHC Analysis Image Analysis & Quantification IHC->Analysis Target_Engagement Assess Target Engagement Analysis->Target_Engagement Dose_Adjustment Adjust Dose/ Schedule Target_Engagement->Dose_Adjustment Inform

Caption: Workflow for Pharmacodynamic Biomarker Assessment.

References

Validation & Comparative

A Head-to-Head Comparison of Ceralasertib and Elimusertib in ATR Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapies, inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase have emerged as a promising strategy. ATR is a critical regulator of the DNA damage response (DDR), a network of signaling pathways that maintains genomic integrity. Cancer cells, often characterized by high levels of replication stress and defects in other DDR pathways, are particularly dependent on ATR for survival. This guide provides a comparative analysis of two leading ATR inhibitors, Ceralasertib (AZD6738) and Elimusertib (BAY 1895344), focusing on their performance in ATR inhibition assays.

Mechanism of Action: Targeting the ATR-CHK1 Signaling Pathway

Both this compound and Elimusertib are potent and selective small molecule inhibitors of ATR kinase.[1][2] They function by competing with ATP for binding to the kinase domain of ATR, thereby preventing the phosphorylation of its downstream targets. The most critical of these is the checkpoint kinase 1 (CHK1).[3] Inhibition of ATR-mediated CHK1 phosphorylation abrogates the G2/M cell cycle checkpoint, leading to the accumulation of DNA damage and ultimately, cell death, particularly in cancer cells with high levels of replicative stress.[3]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the key quantitative data for this compound and Elimusertib from various ATR inhibition assays.

ParameterThis compound (AZD6738)Elimusertib (BAY 1895344)Reference(s)
Biochemical IC50 1 nM (enzyme assay)7 nM (cell-free assay)[4][5]
Cellular IC50 (p-CHK1) 74 nMNot explicitly stated in the provided results[4]
Cellular Proliferation (Median IC50) Not explicitly stated in the provided results78 nM[5]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Detailed below are representative protocols for biochemical and cellular assays used to characterize the inhibitory activity of this compound and Elimusertib.

Biochemical ATR Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of purified ATR kinase.

Principle: The assay measures the phosphorylation of a substrate by recombinant ATR kinase in the presence of ATP. The amount of phosphorylated substrate is then quantified, typically using a fluorescence- or luminescence-based method.

Materials:

  • Recombinant human ATR enzyme

  • Biotinylated substrate peptide (e.g., a peptide containing the CHK1 phosphorylation site)

  • ATP

  • Kinase reaction buffer

  • Test compounds (this compound or Elimusertib) dissolved in DMSO

  • Detection reagents (e.g., HTRF-based detection with a donor fluorophore-labeled antibody and an acceptor fluorophore-labeled phosphorylation-specific antibody)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the recombinant ATR enzyme, the substrate peptide, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add the detection reagents and incubate to allow for antibody binding.

  • Measure the signal (e.g., HTRF ratio) using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular ATR Inhibition Assay (p-CHK1 Western Blot)

This assay measures the ability of the inhibitors to block ATR activity within a cellular context by quantifying the phosphorylation of its direct downstream target, CHK1.

Principle: Cells are treated with a DNA damaging agent to activate the ATR pathway, followed by treatment with the ATR inhibitor. The level of phosphorylated CHK1 (p-CHK1) is then assessed by Western blotting.

Materials:

  • Cancer cell line (e.g., HeLa, U2OS)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., Hydroxyurea [HU] or UV radiation)

  • Test compounds (this compound or Elimusertib) dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-p-CHK1 (Ser345), anti-total CHK1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with a DNA damaging agent (e.g., 2 mM HU for 2 hours) to induce ATR activation.

  • Concurrently with the damaging agent, treat the cells with a serial dilution of the ATR inhibitor.

  • After the incubation period, wash the cells with PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities for p-CHK1 and normalize to total CHK1 or the loading control.

  • Determine the cellular IC50 value by plotting the normalized p-CHK1 levels against the inhibitor concentration.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and the experimental process, the following diagrams have been generated using Graphviz.

ATR_Signaling_Pathway cluster_stress DNA Damage / Replication Stress cluster_activation ATR Activation cluster_downstream Downstream Signaling cluster_inhibition Point of Inhibition DNA_Damage Single-Strand Breaks Stalled Replication Forks RPA RPA DNA_Damage->RPA ATR ATR ATRIP ATRIP ATR->ATRIP binds CHK1 CHK1 ATR->CHK1 phosphorylates RPA->ATRIP recruits pCHK1 p-CHK1 (Active) CHK1->pCHK1 CDC25 CDC25 pCHK1->CDC25 inhibits G2M_Checkpoint G2/M Checkpoint Arrest pCHK1->G2M_Checkpoint enforces DNA_Repair DNA Repair pCHK1->DNA_Repair promotes Fork_Stabilization Replication Fork Stabilization pCHK1->Fork_Stabilization promotes CDK1_CyclinB CDK1/Cyclin B CDC25->CDK1_CyclinB activates CDK1_CyclinB->G2M_Checkpoint promotes entry to mitosis Inhibitor This compound Elimusertib Inhibitor->ATR inhibits

Caption: ATR Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay (p-CHK1) cluster_outcome Outcome B1 Combine ATR Enzyme, Substrate, and Inhibitor B2 Initiate with ATP B1->B2 B3 Incubate B2->B3 B4 Detect Phosphorylation B3->B4 B5 Calculate IC50 B4->B5 Outcome Comparison of Inhibitor Potency B5->Outcome C1 Seed Cells C2 Induce DNA Damage (e.g., HU) + Add Inhibitor C1->C2 C3 Lyse Cells & Quantify Protein C2->C3 C4 Western Blot for p-CHK1 C3->C4 C5 Quantify & Normalize C4->C5 C6 Determine Cellular IC50 C5->C6 C6->Outcome

References

A Head-to-Head Comparison of Ceralasertib and Other Leading ATR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of the Ataxia Telangiectasia and Rad3-related (ATR) kinase has emerged as a promising therapeutic strategy in oncology, exploiting the reliance of cancer cells on the DNA Damage Response (DDR) pathway. Ceralasertib (AZD6738), developed by AstraZeneca, is a frontrunner in this class of targeted therapies. This guide provides an objective, data-driven comparison of this compound with other leading ATR inhibitors in clinical development, including Berzosertib (M6620, VX-970) and Elimusertib (BAY-1895344), supported by experimental data and detailed methodologies.

Mechanism of Action: Targeting the Guardian of the Genome

ATR is a critical serine/threonine kinase that is activated in response to single-stranded DNA (ssDNA), a hallmark of replication stress and DNA damage.[1] Upon activation, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[2] this compound, Berzosertib, and Elimusertib are all potent and selective small molecule inhibitors that competitively bind to the ATP-binding pocket of ATR, thereby abrogating its kinase activity.[1] This disruption of the DDR pathway leads to an accumulation of DNA damage and is synthetically lethal in cancer cells with high levels of replication stress or pre-existing defects in other DDR pathways, such as ATM or BRCA1/2 mutations.[2][3]

Preclinical Performance: A Comparative Overview

Preclinical studies have demonstrated the potent anti-tumor activity of this compound and its counterparts, both as monotherapies and in combination with DNA-damaging agents. A comparative study of their in vivo toxicology has provided insights into their relative potency, with Elimusertib being the most potent, followed by Berzosertib, and then this compound.[4]

Table 1: In Vitro Potency of ATR Inhibitors
InhibitorTargetIC50 (Enzyme Assay)IC50 (Cellular pChk1 Assay)Reference(s)
This compound (AZD6738) ATR Kinase1 nM74 nM[2][5]
Berzosertib (M6620/VX-970) ATR Kinase19 nMNot specified in direct comparison[2]
Elimusertib (BAY-1895344) ATR KinaseNot specified in direct comparisonMost potent of the three[4]
Table 2: In Vivo Efficacy of Elimusertib in Patient-Derived Xenograft (PDX) Models
PDX ModelCancer TypeTreatmentTumor Growth Inhibition (T/C ratio)ResponseReference(s)
BCX.017Triple-Negative Breast CancerElimusertib (40 mg/kg)Not specifiedPartial Response[6]
PDX.003.233Breast Cancer (BRCA2 mutant)Elimusertib (40 mg/kg)Not specifiedPartial Response[6]
BCX.006Breast Cancer (BRCA2 deletion)Elimusertib (40 mg/kg)Not specifiedPartial Response[6]
BCX.024Breast CancerElimusertib (40 mg/kg)Not specifiedPartial Response[6]
Multiple ModelsVarious Solid TumorsElimusertib (40 mg/kg)≤ 0.4 in 10/21 models4 PR, 4 SD in 21 models[7]

T/C ratio: Treatment vs. Control tumor volume. A lower ratio indicates greater efficacy. PR: Partial Response; SD: Stable Disease.

Clinical Performance: A Snapshot of Ongoing Trials

This compound, Berzosertib, and Elimusertib are being extensively evaluated in numerous clinical trials across a wide range of solid tumors, both as monotherapies and in combination with chemotherapy, radiotherapy, PARP inhibitors, and immunotherapy.

Table 3: Selected Clinical Trial Data for ATR Inhibitors
InhibitorCancer TypeCombination AgentPhaseObjective Response Rate (ORR)Disease Control Rate (DCR)Reference(s)
This compound (AZD6738) Advanced Solid TumorsMonotherapyI8%52%[8]
Berzosertib (M6620/VX-970) Advanced Solid TumorsCarboplatinINot specifiedNot specified, preliminary antitumor responses observed[9]
Elimusertib (BAY-1895344) Advanced Solid Tumors (DDR defects)MonotherapyIb4.5%49.3%[10]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and experimental evaluation of these ATR inhibitors, the following diagrams are provided.

ATR_Signaling_Pathway cluster_upstream DNA Damage / Replication Stress cluster_atr_activation ATR Activation cluster_downstream Downstream Effectors ssDNA ssDNA RPA RPA ssDNA->RPA recruits ATR_ATRIP ATR-ATRIP RPA->ATR_ATRIP recruits Activated_ATR Activated ATR ATR_ATRIP->Activated_ATR activated by TOPBP1 TOPBP1 TOPBP1 CHK1 CHK1 Activated_ATR->CHK1 phosphorylates pCHK1 p-CHK1 (Ser345) CellCycleArrest Cell Cycle Arrest (G2/M) pCHK1->CellCycleArrest DNARepair DNA Repair pCHK1->DNARepair ForkStabilization Replication Fork Stabilization pCHK1->ForkStabilization This compound This compound & other ATRi This compound->Activated_ATR

ATR Signaling Pathway and Inhibition

Western_Blot_Workflow start Cancer Cell Culture treatment Treat with ATR Inhibitor (e.g., this compound) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-pChk1, anti-Chk1) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection & Imaging secondary_ab->detection analysis Data Analysis detection->analysis

Workflow for pChk1 Western Blot Analysis

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol determines the concentration of an ATR inhibitor that inhibits cell viability by 50% (IC50).

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • ATR inhibitor stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the ATR inhibitor in complete medium.

  • Remove the overnight medium and add 100 µL of the medium containing various concentrations of the ATR inhibitor or vehicle control (DMSO).

  • Incubate the plates for 72-96 hours at 37°C.

  • Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

  • If using MTT, add solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.

Western Blot for Chk1 Phosphorylation

This protocol assesses the inhibition of ATR kinase activity by measuring the phosphorylation of its downstream target, Chk1.

Materials:

  • 6-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • ATR inhibitor stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Primary antibodies (anti-p-Chk1 Ser345, anti-total Chk1, loading control e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of the ATR inhibitor for a specified time (e.g., 1-24 hours).

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize the p-Chk1 signal to total Chk1 and the loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the effect of ATR inhibitors on cell cycle distribution.

Materials:

  • Cancer cell lines of interest

  • ATR inhibitor stock solution

  • PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the ATR inhibitor for the desired duration.

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate at room temperature for 30 minutes in the dark.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.[11]

Immunofluorescence Staining for γH2AX

This protocol visualizes DNA double-strand breaks, a downstream consequence of ATR inhibition, by staining for phosphorylated H2AX (γH2AX).

Materials:

  • Cells grown on coverslips

  • ATR inhibitor stock solution

  • 4% paraformaldehyde (PFA) in PBS

  • 0.3% Triton X-100 in PBS

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-γH2AX

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells on coverslips with the ATR inhibitor.

  • Fix the cells with 4% PFA for 15-30 minutes.

  • Wash with PBS and permeabilize with 0.3% Triton X-100 for 10-30 minutes.

  • Block non-specific binding with blocking solution for 30-60 minutes.

  • Incubate with the anti-γH2AX primary antibody overnight at 4°C.

  • Wash and incubate with the fluorescently labeled secondary antibody for 1-2 hours in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides.

  • Visualize and quantify γH2AX foci using a fluorescence microscope and image analysis software.[12]

Conclusion

This compound, Berzosertib, and Elimusertib are all highly promising ATR inhibitors with robust preclinical and clinical data supporting their continued development. While direct head-to-head clinical trial data is limited, the available evidence suggests that Elimusertib may be the most potent of the three in preclinical models. This compound's oral bioavailability offers a potential advantage in terms of patient convenience over the intravenous administration of Berzosertib.[2] The choice of inhibitor for a particular clinical application will likely depend on a variety of factors, including the specific tumor type, its genetic background (e.g., ATM status), and the intended combination therapy. The ongoing clinical trials will be crucial in further defining the distinct therapeutic profiles of these leading ATR inhibitors.

References

Validating the On-Target Effects of Ceralasertib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the on-target effects of Ceralasertib, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, in a new cell line. We present a direct comparison with an alternative ATR inhibitor, Berzosertib, and include detailed experimental protocols and representative data to guide your research.

Introduction to this compound and ATR Inhibition

This compound (also known as AZD6738) is a small-molecule inhibitor that specifically targets ATR, a critical protein kinase in the DNA Damage Response (DDR) pathway.[1][2] The ATR signaling cascade is activated in response to single-stranded DNA breaks and replication stress, which are common features of cancer cells due to high rates of proliferation and inherent genetic instability.[1][3] Upon activation, ATR phosphorylates a variety of downstream targets, most notably the checkpoint kinase 1 (CHK1). This phosphorylation event initiates a cascade that leads to cell cycle arrest, providing the cell with time to repair damaged DNA.[4][5] By inhibiting ATR, this compound prevents the activation of CHK1, disrupts DNA damage checkpoints, and leads to an accumulation of DNA damage, ultimately triggering cell death (apoptosis), particularly in cancer cells that are highly reliant on the ATR pathway for survival.[1]

Validating that the observed cellular effects of this compound are indeed due to its intended mechanism of action—the inhibition of ATR—is a critical step in preclinical drug evaluation. This involves demonstrating target engagement and observing the expected downstream cellular consequences.

Comparative Framework: this compound vs. Berzosertib

To ensure that the observed effects are specific to ATR inhibition and not an off-target effect of this compound, it is best practice to compare its activity against another well-characterized ATR inhibitor. For this guide, we will use Berzosertib (M6620, VE-822) as a comparator agent.[6] This allows for a more robust interpretation of the experimental results.

Experimental Validation Workflow

A systematic approach is required to validate the on-target effects of this compound. The workflow involves a series of biochemical and cell-based assays to confirm ATR pathway inhibition and characterize the resulting cellular phenotypes.

G cluster_0 Experimental Workflow A Cell Line Treatment (Vehicle, this compound, Berzosertib) B Western Blot (Target Engagement) A->B C Cell Viability Assay (Cytotoxicity) A->C D Cell Cycle Analysis (Phenotypic Outcome) A->D E Data Analysis & Interpretation B->E C->E D->E

Figure 1. A typical experimental workflow for validating the on-target effects of an ATR inhibitor.

The ATR Signaling Pathway

Understanding the core signaling pathway is essential for designing and interpreting validation experiments. DNA damage or replication stress leads to the activation of ATR, which in turn phosphorylates CHK1 at serine 345 (p-CHK1). Activated CHK1 then regulates downstream effectors to enforce cell cycle arrest. This compound acts by blocking the initial phosphorylation step.

G cluster_1 ATR Signaling Pathway stress DNA Damage / Replication Stress atr ATR stress->atr activates chk1 CHK1 atr->chk1 phosphorylates p_chk1 p-CHK1 (Ser345) arrest Cell Cycle Arrest & DNA Repair p_chk1->arrest leads to This compound This compound This compound->atr inhibits

Figure 2. A simplified diagram of the ATR-CHK1 signaling pathway and the inhibitory action of this compound.

Data Presentation: Comparative Analysis

The following tables summarize hypothetical quantitative data from the key validation experiments.

Table 1: Western Blot Densitometry Analysis

This table shows the relative protein levels of phosphorylated CHK1 (p-CHK1) after a 24-hour treatment, normalized to total CHK1 and a loading control (e.g., β-actin). A decrease in the p-CHK1/Total CHK1 ratio indicates successful target engagement.

Treatment (1 µM)Relative p-CHK1 Level (Normalized)Fold Change vs. Vehicle
Vehicle (DMSO)1.001.0
This compound 0.15-6.7
Berzosertib0.20-5.0
Table 2: Cell Viability (MTT Assay)

This table presents the half-maximal inhibitory concentration (IC50) values, indicating the drug concentration required to inhibit cell viability by 50% after 72 hours of treatment.

CompoundIC50 (µM)
This compound 0.85
Berzosertib1.10
Table 3: Cell Cycle Analysis (Propidium Iodide Staining)

This table shows the percentage of cells in each phase of the cell cycle after 48 hours of treatment. ATR inhibition is expected to cause G2/M accumulation or S-phase arrest, depending on the cell line's genetic background.

Treatment (1 µM)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle (DMSO)55%25%20%
This compound 30%28%42%
Berzosertib35%26%39%

Logical Relationship of Expected Outcomes

The validation of this compound's on-target effects is based on a logical cascade of events. Successful inhibition of the ATR kinase should directly lead to a reduction in downstream signaling, which in turn produces the expected cytotoxic and cell cycle effects.

G cluster_2 Expected Outcomes inhibition This compound Inhibits ATR Kinase Activity p_chk1_decrease Decrease in p-CHK1 Levels inhibition->p_chk1_decrease leads to viability_decrease Decrease in Cell Viability p_chk1_decrease->viability_decrease results in cycle_arrest Cell Cycle Arrest (G2/M) p_chk1_decrease->cycle_arrest results in

Figure 3. Logical flow from target inhibition to cellular outcomes for this compound.

Detailed Experimental Protocols

Western Blot for p-CHK1 (Ser345) Analysis

This protocol details the detection of p-CHK1, a primary downstream target of ATR, to confirm target engagement.[7]

a. Cell Treatment and Lysis:

  • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Treat cells with the vehicle (DMSO), this compound (e.g., 0.1, 0.5, 1.0 µM), and Berzosertib (e.g., 1.0 µM) for the desired time (e.g., 24 hours).

  • Optional: To ensure a robust basal p-CHK1 signal, pre-treat cells with a replication stress-inducing agent like Hydroxyurea (2 mM) for 4-6 hours before harvesting.[8]

  • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse cells directly in the well with 100-150 µL of RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[9]

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Determine protein concentration using a BCA or Bradford assay.

b. SDS-PAGE and Immunoblotting:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate proteins on an 8-10% SDS-polyacrylamide gel.[9]

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[9]

  • Incubate the membrane with a primary antibody against p-CHK1 (Ser345) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash three times with TBST and visualize using an enhanced chemiluminescence (ECL) substrate.[9]

  • Strip the membrane and re-probe for Total CHK1 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Cell Viability (MTT) Assay

This colorimetric assay measures cellular metabolic activity, which serves as an indicator of cell viability.[10]

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and Berzosertib in culture medium.

  • Replace the medium in the wells with 100 µL of medium containing the different drug concentrations. Include vehicle-only and medium-only controls.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[11]

  • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01M HCl solution) to each well to dissolve the formazan crystals.[11]

  • Mix gently and measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot dose-response curves to determine the IC50 values.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This flow cytometry-based method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle.

  • Seed cells in 6-well plates and treat with the vehicle, this compound (1 µM), and Berzosertib (1 µM) for 48 hours.

  • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with media containing serum.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cell pellet with cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping.[12][13]

  • Incubate on ice for at least 30 minutes or store at -20°C for later analysis.

  • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[12][13]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer, collecting data for at least 10,000 single-cell events.

  • Use appropriate software to gate out doublets and analyze the DNA content histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.[14]

References

Unlocking Synergistic Lethality: A Comparative Guide to Ceralasertib and PARP Inhibitor Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic combination of targeted therapies is a cornerstone of modern oncology, aiming to enhance anti-tumor efficacy and overcome resistance. This guide provides a comprehensive cross-validation of the synergy between Ceralasertib (AZD6738), a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, and Poly (ADP-ribose) polymerase (PARP) inhibitors. By targeting two critical nodes within the DNA Damage Response (DDR) network, this combination has demonstrated significant promise in preclinical models and clinical trials, offering a novel approach for treating various solid tumors.

The Rationale for Combination: Exploiting Synthetic Lethality

Cancer cells often exhibit high levels of replication stress and genomic instability, making them heavily reliant on DDR pathways for survival.[1] PARP inhibitors function by blocking the repair of single-strand DNA breaks (SSBs).[2][3] Unrepaired SSBs lead to the collapse of replication forks during DNA synthesis, creating double-strand breaks (DSBs). In cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to cell death through a concept known as synthetic lethality.[2][4]

This compound, as an ATR inhibitor, targets a key kinase that is activated in response to replication stress and stalled replication forks.[1][5] ATR activation leads to cell cycle arrest, providing time for DNA repair.[1][6] By inhibiting ATR, this compound prevents this crucial checkpoint, forcing cells with damaged DNA to enter mitosis prematurely, resulting in mitotic catastrophe and apoptosis.[7]

The combination of a PARP inhibitor and this compound creates a powerful synergistic effect. The PARP inhibitor increases the burden of replication stress and DSBs, thereby heightening the cell's dependence on the ATR-mediated checkpoint.[5][8] Subsequent inhibition of ATR with this compound leaves the cancer cell with no effective mechanism to cope with the overwhelming DNA damage, leading to enhanced cell killing. This combination has shown the potential to be effective even in tumors without underlying HR deficiencies and may re-sensitize tumors that have acquired resistance to PARP inhibitors alone.[9]

Signaling Pathway and Mechanism of Action

Ceralasertib_PARPi_Synergy Synergistic Mechanism of this compound and PARP Inhibitors DNA_damage Endogenous/Exogenous DNA Damage (SSBs) PARP PARP DNA_damage->PARP activates PARPi PARP Inhibitor (e.g., Olaparib) PARPi->PARP inhibits Replication_Fork_Collapse Replication Fork Collapse & Stalling (Increased DSBs) PARPi->Replication_Fork_Collapse promotes SSB_repair Single-Strand Break Repair PARP->SSB_repair PARP->Replication_Fork_Collapse prevents ATR ATR Replication_Fork_Collapse->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates This compound This compound (AZD6738) This compound->ATR inhibits Mitotic_Catastrophe Premature Mitotic Entry & Mitotic Catastrophe This compound->Mitotic_Catastrophe leads to Cell_Cycle_Arrest G2/M Checkpoint Arrest (Allows for Repair) CHK1->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis prevents Mitotic_Catastrophe->Apoptosis

Caption: Synergistic mechanism of this compound and PARP inhibitors in inducing cancer cell death.

Comparative Performance: Preclinical and Clinical Data

The synergy between this compound and PARP inhibitors has been evaluated in numerous studies, spanning from in vitro cell line experiments to Phase II clinical trials in diverse patient populations. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Synergy of this compound and Olaparib
Cell LineCancer TypeGenetic BackgroundCombination EffectReference
UWB1.289OvarianBRCA1-mutantSynergistic GI50 shift[5]
Ewing Sarcoma CellsEwing SarcomaVariousSynergistic over a large range of concentrations[10]

GI50: 50% growth inhibition.

Table 2: Clinical Trial Efficacy of this compound and Olaparib Combination
Trial Name (NCT)Cancer TypePatient PopulationNDosing ScheduleObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Reference
CAPRI (NCT03462342)High-Grade Serous Ovarian CancerPARPi-resistant, Platinum-sensitive, HR-deficient12Olaparib 300mg BID; this compound 160mg QD (Days 1-7)50%8 cycles (median duration)[9]
CAPRI (Cohort A) (NCT03462342)High-Grade Serous Ovarian CancerPlatinum-sensitive33Olaparib 300mg BID; this compound 160mg QD (Days 1-7)48.5%8.3 months[11]
plasmaMATCH (Cohort E) (CRUK/15/010)Triple-Negative Breast CancerAdvanced/Metastatic70Olaparib 300mg BID; this compound 160mg QD (Days 1-7)17.1%11.5 months (in BRCAm)[12][13]
Olaparib Combinations Advanced Solid TumorsDDR alterations25Olaparib 300mg BID; this compound 160mg QD (Days 1-7)8.3%Not Reported[7][14]
SUKSES-N2 (NCT0328607)Small Cell Lung CancerRelapsed, Biomarker unselected26Olaparib and this compound3.8%2.75 months[15]
NCI 10222 IDH-mutant Solid TumorsRefractory24Olaparib 300mg BID; this compound 160mg QD0%2 months[16]

BID: twice daily; QD: once daily; HR: Homologous Recombination; DDR: DNA Damage Response; BRCAm: BRCA-mutated; IDH: Isocitrate Dehydrogenase.

Experimental Protocols

Detailed and robust experimental methodologies are critical for the cross-validation of drug synergy. Below are standardized protocols for key assays used to evaluate the combination of this compound and PARP inhibitors.

Cell Viability and Synergy Analysis

This protocol determines the half-maximal inhibitory concentration (IC50) of individual drugs and assesses their synergistic interaction.

  • Materials :

    • Cancer cell lines of interest

    • Complete cell culture medium

    • This compound and a PARP inhibitor (e.g., Olaparib)

    • 96-well cell culture plates

    • Cell viability reagent (e.g., CellTiter-Glo®)

    • Luminometer

    • Synergy analysis software (e.g., CompuSyn)

  • Procedure :

    • Cell Seeding : Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Drug Preparation : Prepare stock solutions and create a dilution series for each drug.

    • Treatment : Treat cells with a matrix of concentrations of this compound and the PARP inhibitor, both alone and in combination. Include a vehicle-only control.

    • Incubation : Incubate the plates for a duration appropriate for the cell line and drugs (typically 72 hours).

    • Viability Measurement : Add the cell viability reagent to each well and measure luminescence.

    • Data Analysis : Calculate the percentage of cell viability relative to the control. Determine IC50 values for each drug. Use the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1][3]

Immunofluorescence for DNA Damage Markers (γH2AX and RAD51)

This method visualizes and quantifies DNA double-strand breaks (γH2AX foci) and the engagement of the homologous recombination machinery (RAD51 foci).

  • Materials :

    • Cells cultured on glass coverslips

    • Paraformaldehyde (PFA) for fixation

    • Triton X-100 for permeabilization

    • Bovine Serum Albumin (BSA) for blocking

    • Primary antibodies (anti-γH2AX, anti-RAD51)

    • Fluorescently-labeled secondary antibodies

    • DAPI or Hoechst for nuclear counterstaining

    • Fluorescence microscope

  • Procedure :

    • Cell Treatment : Treat cells with this compound, a PARP inhibitor, or the combination for the desired time.

    • Fixation : Fix cells with 4% PFA for 15 minutes.

    • Permeabilization : Permeabilize with 0.2-0.3% Triton X-100 for 5-30 minutes.[15][17]

    • Blocking : Block with 5% BSA in PBS for 30 minutes.[15]

    • Primary Antibody Incubation : Incubate with primary antibodies overnight at 4°C.

    • Secondary Antibody Incubation : Wash and incubate with corresponding fluorescent secondary antibodies for 1-2 hours at room temperature in the dark.

    • Mounting : Counterstain nuclei with DAPI and mount coverslips on slides.

    • Imaging and Analysis : Capture images using a fluorescence microscope and quantify the number of foci per nucleus using software like ImageJ/Fiji.[17]

Western Blot for DDR Signaling (e.g., Phospho-Chk1)

This protocol assesses the activation state of key signaling proteins in the DDR pathway.

  • Materials :

    • Treated cell pellets

    • Lysis buffer with protease and phosphatase inhibitors

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-Chk1 (Ser345), anti-total Chk1)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure :

    • Protein Extraction : Lyse treated cells in buffer containing phosphatase inhibitors to preserve phosphorylation states.

    • Electrophoresis and Transfer : Separate protein lysates by SDS-PAGE and transfer to a membrane.

    • Immunoblotting :

      • Block the membrane with 5% BSA in TBST (milk can interfere with phospho-antibody binding).

      • Incubate with the primary antibody overnight at 4°C.

      • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detection : Add chemiluminescent substrate and capture the signal. Quantify band intensity and normalize phosphorylated protein levels to total protein levels.

Experimental and Logical Workflows

Visualizing the experimental process and the underlying logic is essential for understanding and replicating synergy studies.

Experimental_Workflow Experimental Workflow for Synergy Assessment start Start: Hypothesis (Synergy between this compound & PARPi) in_vitro In Vitro Experiments start->in_vitro cell_viability Cell Viability Assay (e.g., CellTiter-Glo) in_vitro->cell_viability synergy_calc Synergy Calculation (Chou-Talalay CI) cell_viability->synergy_calc mechanistic Mechanistic Assays synergy_calc->mechanistic If Synergy Confirmed western_blot Western Blot (p-CHK1, etc.) mechanistic->western_blot if_foci Immunofluorescence (γH2AX, RAD51) mechanistic->if_foci flow_cytometry Flow Cytometry (Cell Cycle Analysis) mechanistic->flow_cytometry in_vivo In Vivo Validation (Xenograft Models) mechanistic->in_vivo Positive Mechanistic Data tumor_growth Tumor Growth Inhibition in_vivo->tumor_growth biomarker Biomarker Analysis in_vivo->biomarker conclusion Conclusion: Validate Synergy and Identify Predictive Biomarkers tumor_growth->conclusion biomarker->conclusion

Caption: A typical experimental workflow for cross-validating drug synergy from in vitro to in vivo models.

Conclusion

The combination of the ATR inhibitor this compound and PARP inhibitors represents a highly promising therapeutic strategy, grounded in the principle of synthetic lethality. Robust preclinical data demonstrates clear synergy, which has translated into encouraging clinical activity in certain patient populations, particularly in PARP inhibitor-resistant ovarian cancer.[9] However, clinical responses have been variable across different tumor types, highlighting the need for validated predictive biomarkers to guide patient selection.[15][16] The experimental protocols and comparative data presented in this guide offer a framework for researchers to further investigate this combination, optimize dosing strategies, and ultimately refine its clinical application to improve patient outcomes.

References

Ceralasertib in the Spotlight: A Comparative Guide to DDR Inhibitors in BRCA-Mutant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of DNA Damage Response (DDR) inhibitors in the context of BRCA-mutant cancers is one of rapid evolution and significant promise. This guide provides an objective comparison of the ATR inhibitor Ceralasertib (AZD6738) with other key DDR inhibitors, supported by experimental data, to illuminate its performance and potential in this therapeutic space.

The principle of synthetic lethality, where the simultaneous loss of two genes or pathways is lethal to a cell while the loss of either one alone is not, forms the bedrock of targeting BRCA-mutant tumors. These tumors, deficient in the homologous recombination (HR) pathway for DNA double-strand break repair, become heavily reliant on other DDR pathways for survival. This dependency creates a therapeutic window for inhibitors targeting key nodes in the DDR network, including ATR, PARP, WEE1, and CHK1.

At the Forefront: this compound and the ATR Pathway

Ataxia telangiectasia and Rad3-related (ATR) kinase is a critical apical kinase in the DDR pathway, activated by single-strand DNA breaks and replication stress.[1] this compound is a potent and selective oral inhibitor of ATR kinase.[1] In BRCA-mutant models, inhibition of ATR by this compound has demonstrated significant anti-tumor activity, particularly in combination with PARP inhibitors like Olaparib.[1][2] This combination induces a synergistic effect, leading to enhanced tumor cell death and, in some preclinical models, complete tumor regression.[1][2]

Signaling Pathway: DNA Damage Response in BRCA-Deficient Cells

DDR_Pathway_BRCA_Mutant DNA Damage Response in BRCA-Deficient Cells cluster_SSB Single-Strand Break (SSB) Repair cluster_Replication Replication Stress cluster_DSB Double-Strand Break (DSB) Repair cluster_Inhibitors Therapeutic Intervention cluster_CellCycle Cell Cycle Control cluster_Outcome Cellular Outcome SSB SSB PARP PARP SSB->PARP recruits BER Base Excision Repair PARP->BER activates Apoptosis Apoptosis BER->Apoptosis inhibition leads to DSB accumulation ReplicationFork Stalled Replication Fork ATR ATR ReplicationFork->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates WEE1 WEE1 CHK1->WEE1 activates DSB DSB BRCA BRCA1/2 (Deficient) DSB->BRCA HR Homologous Recombination BRCA->HR impaired HR->Apoptosis deficiency prevents DSB repair This compound This compound This compound->ATR inhibits Olaparib Olaparib Olaparib->PARP inhibits Adavosertib Adavosertib Adavosertib->WEE1 inhibits CHK1i CHK1 Inhibitor CHK1i->CHK1 inhibits CDK1 CDK1 WEE1->CDK1 inhibits G2M_Checkpoint G2/M Checkpoint Arrest CDK1->G2M_Checkpoint promotes G2/M transition G2M_Checkpoint->Apoptosis abrogation with DNA damage leads to mitotic catastrophe

Mechanism of synthetic lethality with DDR inhibitors in BRCA-deficient cells.

Comparative Efficacy of DDR Inhibitors: In Vitro Studies

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a drug in vitro. While direct comparative studies are limited, data from various publications provide insights into the relative efficacy of different DDR inhibitors in BRCA-mutant and other relevant cell lines.

InhibitorTargetCell LineBRCA StatusIC50 (µM)Reference
This compound ATRUWB1.289BRCA1-mutantPotentiates Olaparib at 0.1 µM[1]
Olaparib PARPHCC1937BRCA1-mutant0.9[3]
BT549BRCA1-methylated1.0[3]
Adavosertib WEE1NCI-60 PanelVarious-[4]
Berzosertib ATRFaDup53-mutant0.252[5]
Cal-27p53-mutant0.285[5]
CHK1 Inhibitor (MK-8776) CHK1Paired V-C8 cellsBRCA2-mutantSynergizes with Rucaparib[6]

Note: IC50 values are highly dependent on the specific cell line and experimental conditions and should be compared with caution.

In Vivo Performance: Xenograft Models

Preclinical xenograft models are crucial for evaluating the in vivo efficacy of anti-cancer agents. Studies have shown that this compound, particularly in combination with Olaparib, leads to significant tumor growth inhibition and even regression in BRCA-mutant patient-derived xenograft (PDX) models.

Inhibitor CombinationCancer ModelBRCA StatusDosing ScheduleOutcomeReference
This compound + Olaparib TNBC PDX (HBCx-10)BRCA2-mutantThis compound: 25 mg/kg daily (5 days/week); Olaparib: 50 mg/kg dailyComplete tumor regression[1]
Olaparib Acral Melanoma PDXBRCA1-mutant50 mg/kg twice dailySignificant tumor growth inhibition[7]
Adavosertib + Olaparib Various solid tumorsVarious DDR mutationsSequential dosingPromising anti-tumor activity[8]
Berzosertib + Veliparib + Cisplatin Advanced solid tumorsWild-type and mutatedCisplatin: 40 mg/m², Berzosertib: 210 mg/m², Veliparib: 200 mg BIDPartial responses observed[9]

Experimental Workflow: Preclinical Xenograft Study

Xenograft_Workflow Preclinical Xenograft Study Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis CellCulture 1. BRCA-mutant Cell Culture Implantation 2. Subcutaneous Implantation in Immunocompromised Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 4. Randomization into Treatment Groups TumorGrowth->Randomization Treatment 5. Drug Administration (e.g., this compound +/- Olaparib) Randomization->Treatment Monitoring 6. Tumor Volume and Body Weight Measurement Treatment->Monitoring Endpoint 7. Study Endpoint Reached Monitoring->Endpoint TumorExcision 8. Tumor Excision and Pharmacodynamic Analysis Endpoint->TumorExcision DataAnalysis 9. Statistical Analysis of Tumor Growth Inhibition TumorExcision->DataAnalysis

A typical workflow for assessing the in vivo efficacy of DDR inhibitors.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of experimental data. Below are summaries of common protocols used in the evaluation of DDR inhibitors.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the concentration-dependent effect of an inhibitor on cell proliferation and survival.

  • Cell Seeding: Plate BRCA-mutant and wild-type cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the DDR inhibitor (e.g., this compound) and a vehicle control for a specified period (e.g., 72 hours).

  • Reagent Addition: Add a viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Signal Measurement: Measure the absorbance or luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Study

This protocol outlines the steps to assess the anti-tumor efficacy of a DDR inhibitor in a mouse model.

  • Cell Preparation and Implantation: Culture BRCA-mutant cancer cells and implant them subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the DDR inhibitor (e.g., this compound), a combination of inhibitors, or a vehicle control according to the specified dosage and schedule (e.g., oral gavage daily).[7]

  • Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., twice weekly) using calipers.

  • Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Tumors may also be excised for pharmacodynamic biomarker analysis (e.g., γH2AX staining).[7]

The Competitive Landscape: Other Key DDR Inhibitors

While this compound shows significant promise, it is important to consider its performance in the context of other DDR inhibitors targeting different nodes of the pathway.

  • PARP Inhibitors (e.g., Olaparib): As the most established class of DDR inhibitors for BRCA-mutant cancers, PARP inhibitors have demonstrated significant clinical benefit.[10] The synergy observed between this compound and Olaparib suggests a powerful combination strategy to enhance efficacy and overcome resistance.[2]

  • WEE1 Inhibitors (e.g., Adavosertib): WEE1 kinase is a critical regulator of the G2/M cell cycle checkpoint.[11] Inhibition of WEE1 can force cells with damaged DNA into mitosis, leading to cell death. Preclinical and clinical data suggest that Adavosertib, alone or in combination with Olaparib, has activity in tumors with DDR mutations, including those with BRCA mutations.[8][12]

  • CHK1 Inhibitors (e.g., Prexasertib): CHK1 is a key downstream effector of ATR.[13] The silencing of BRCA1 has been shown to sensitize tumor cells to CHK1 inhibitors in vitro and in vivo, suggesting another potential therapeutic strategy for this patient population.[3][14]

Conclusion

This compound has emerged as a potent ATR inhibitor with compelling preclinical data in BRCA-mutant models, particularly in combination with PARP inhibitors. Its ability to synergize with existing therapies and potentially overcome resistance mechanisms positions it as a strong candidate for further clinical development. While direct comparative data with other DDR inhibitors like Adavosertib and Berzosertib in identical BRCA-mutant models is still emerging, the available evidence underscores the therapeutic potential of targeting multiple nodes within the DDR pathway. For researchers and drug developers, the continued exploration of these inhibitors, both as monotherapies and in rational combinations, will be crucial in advancing precision medicine for patients with BRCA-mutant cancers.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 13, 2025 – In the landscape of targeted cancer therapies, the precision of a drug's mechanism of action is paramount. Ceralasertib (AZD6738), a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, stands out for its remarkable specificity. This guide offers an in-depth comparison of this compound's selectivity against key related kinases, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.

This compound is an orally bioavailable, ATP-competitive inhibitor of ATR, a critical regulator of the DNA Damage Response (DDR).[1] Its primary role is to halt the cell cycle to allow for DNA repair, a pathway frequently exploited by cancer cells for survival.[2] By inhibiting ATR, this compound induces synthetic lethality in tumors with existing DNA repair deficiencies, such as those with ATM mutations.[3][4] This targeted approach underscores the importance of a highly selective kinase inhibitor to minimize off-target effects and enhance the therapeutic window.

Comparative Selectivity Profile of ATR Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for this compound and other notable ATR inhibitors against a panel of related kinases. Lower values are indicative of higher potency.

KinaseThis compound (AZD6738) IC50/GI50 (nM)Berzosertib (VE-822) IC50 (nM)Elimusertib (BAY 1895344) IC50 (nM)
ATR 1 [5]19[6]7[7]
ATM>5000[8]2600[8]1420[3]
DNA-PK>5000[8]18100[8]332[3]
mTOR5700 (GI50)[3][7]>1000[8]~427 (61-fold selective over ATR)[3]
PI3Kγ>5000[8]220[8]3270[3]

Data compiled from multiple sources. Assay conditions may vary between studies.

The data clearly demonstrates this compound's exceptional potency and selectivity for ATR. Notably, it exhibits a high degree of selectivity against other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, including ATM and DNA-PK.[3][7] A broad kinase screen of over 400 kinases revealed that none were significantly inhibited at a 1 µM concentration of this compound.[9] The closest off-target activity was observed against mTOR, with a GI50 of 5.7 µM, representing a substantial selectivity margin.[3][7]

Signaling Pathway and Experimental Workflow

To visually represent the scientific context and methodologies, the following diagrams have been generated.

ATR_Signaling_Pathway ATR Signaling Pathway in DNA Damage Response cluster_0 DNA Damage/Replication Stress cluster_1 ATR Activation cluster_2 Downstream Effectors DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates This compound This compound This compound->ATR inhibits Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest DNA Repair DNA Repair CHK1->DNA Repair Apoptosis Apoptosis CHK1->Apoptosis

ATR Signaling Pathway Inhibition by this compound

Kinase_Selectivity_Workflow Kinase Selectivity Profiling Workflow Compound Library Compound Library Primary Screen Primary Screen Compound Library->Primary Screen Hit Identification Hit Identification Primary Screen->Hit Identification Dose-Response Assay Dose-Response Assay Hit Identification->Dose-Response Assay IC50 Determination IC50 Determination Dose-Response Assay->IC50 Determination Kinome-wide Panel Kinome-wide Panel IC50 Determination->Kinome-wide Panel Selectivity Profile Selectivity Profile Kinome-wide Panel->Selectivity Profile

General Workflow for Kinase Inhibitor Selectivity Profiling

Experimental Protocols

The determination of this compound's selectivity profile relies on robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assay (TR-FRET)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of this compound against ATR and related kinases.

Materials:

  • Recombinant human kinases (ATR, ATM, DNA-PK, mTOR, PI3K)

  • Biotinylated substrate peptide (e.g., GST-p53)

  • ATP

  • Assay buffer

  • Europium-labeled anti-tag antibody

  • Fluorescent tracer

  • This compound and other test compounds

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and other inhibitors in DMSO.

  • Assay Plate Setup: Add the diluted compounds to the 384-well plate. Include controls for 0% inhibition (DMSO) and 100% inhibition (a known potent inhibitor).

  • Kinase Reaction: Add a mixture of the kinase, substrate peptide, and ATP to each well to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a specified duration (e.g., 60 minutes) to allow the reaction to proceed.

  • Detection: Add a solution containing the europium-labeled antibody and the fluorescent tracer.

  • Signal Reading: Read the plate on a time-resolved fluorescence reader to measure the FRET signal.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the inhibition values against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular p-Chk1 Inhibition Assay (Western Blot)

This cell-based assay measures the ability of an inhibitor to block the phosphorylation of Chk1, a direct downstream target of ATR, in a cellular context.

Objective: To determine the cellular potency of this compound in inhibiting the ATR signaling pathway.

Materials:

  • Cancer cell line (e.g., HT29)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., Hydroxyurea)

  • This compound

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-p-Chk1 Ser345, anti-total Chk1, anti-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with a DNA damaging agent to induce ATR activity, followed by treatment with various concentrations of this compound.

  • Cell Lysis: After the treatment period, wash the cells with PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against p-Chk1, total Chk1, and a loading control (e.g., actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Signal Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities for p-Chk1 and normalize them to the total Chk1 or loading control. Plot the normalized p-Chk1 levels against the this compound concentration to determine the cellular IC50.

Conclusion

The comprehensive data presented in this guide unequivocally establishes this compound as a highly potent and selective inhibitor of ATR kinase. Its superior selectivity profile, particularly against closely related PIKK family members, suggests a lower potential for off-target effects, a critical attribute for a therapeutic agent. The detailed experimental protocols provided herein offer a standardized framework for researchers to validate these findings and further explore the therapeutic potential of this compound in various preclinical models. This information is crucial for the continued development of ATR inhibitors as a promising class of anti-cancer drugs.

References

Benchmarking Ceralasertib's potency against a known ATR inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ceralasertib's potency against another well-characterized ATR inhibitor, Berzosertib, supported by experimental data and detailed methodologies.

This compound (AZD6738) is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the cellular DNA damage response (DDR).[1][2][3] ATR is activated by replication stress, leading to the phosphorylation of multiple substrates, including checkpoint kinase 1 (CHK1), to regulate cell cycle progression, stabilize replication forks, and promote DNA repair.[4][5] By inhibiting ATR, this compound disrupts the cancer cell's ability to repair DNA damage, leading to an accumulation of genomic instability and subsequent cell death, particularly in tumors with existing DNA repair deficiencies.[6][7]

This guide benchmarks the potency of this compound against Berzosertib (M6620, VX-970), another widely studied ATR inhibitor, to provide a clear perspective on their relative efficacy.[8][9]

Comparative Potency: this compound vs. Berzosertib

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Berzosertib against the primary target, ATR kinase, and other related kinases. Lower IC50 values are indicative of higher potency.

KinaseThis compound (AZD6738) IC50 (nM)Berzosertib (M6620/VX-970) IC50 (nM)
ATR 1 [10][11][12][13]19 [14][15][16]
ATM>5000[14]2600[14]
DNA-PK>5000[14]18100[14]
mTOR5700 (GI50)[14][17]>1000[14]
PI3Kγ>5000[14]220[14]

Note: IC50 values can vary depending on the specific assay conditions.

The data clearly indicates that this compound is a highly potent ATR inhibitor with an IC50 of 1 nM in biochemical assays.[10][11][12][13] In cellular assays measuring ATR-dependent CHK1 phosphorylation, this compound demonstrates an IC50 of 74 nM.[18] Comparatively, Berzosertib exhibits a potent but lower biochemical IC50 for ATR at 19 nM.[14][15][16]

Crucially, this compound demonstrates exceptional selectivity for ATR. It shows minimal activity against other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, such as ATM and DNA-PK, with IC50 values exceeding 5000 nM.[14] This high selectivity is a critical attribute for a therapeutic agent, as it minimizes the potential for off-target effects.

Experimental Protocols

The determination of inhibitor potency is reliant on robust and reproducible experimental methodologies. Below are outlines of standard protocols used to generate the comparative data.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

General Procedure:

  • Reagents: Purified recombinant ATR kinase, substrate (e.g., a peptide containing the phosphorylation motif), ATP, and the test inhibitor (this compound or Berzosertib) at various concentrations.

  • Reaction Setup: The kinase, substrate, and inhibitor are incubated together in a reaction buffer.

  • Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.

  • Termination: The reaction is stopped, often by the addition of a solution like EDTA.

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or fluorescence-based assays (e.g., TR-FRET).

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular ATR Inhibition Assay (Phospho-CHK1)

This assay measures the inhibition of ATR activity within a cellular context by quantifying the phosphorylation of its downstream target, CHK1.

Objective: To assess the potency of an inhibitor in a cellular environment by measuring the inhibition of a specific signaling pathway.

General Procedure:

  • Cell Culture: A suitable cancer cell line (e.g., HT29) is cultured to an appropriate density.[15]

  • DNA Damage Induction: Cells are treated with a DNA damaging agent (e.g., hydroxyurea or UV radiation) to induce replication stress and activate the ATR pathway.

  • Inhibitor Treatment: Cells are incubated with varying concentrations of the ATR inhibitor (this compound or Berzosertib) for a specified duration.

  • Cell Lysis: The cells are lysed to extract cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent analysis.

  • Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated CHK1 (pCHK1) and total CHK1 (as a loading control).

  • Detection: The protein bands are visualized using a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate.

  • Data Analysis: The intensity of the pCHK1 band is normalized to the total CHK1 band for each inhibitor concentration. The IC50 value is calculated by plotting the normalized pCHK1 levels against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the ATR Signaling Pathway and Experimental Workflow

To further elucidate the mechanism of action and the experimental approach, the following diagrams are provided.

ATR_Signaling_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 ATR Activation Cascade cluster_2 Downstream Effectors cluster_3 Cellular Response ssDNA ssDNA RPA RPA ssDNA->RPA ATRIP ATRIP RPA->ATRIP TOPBP1 TOPBP1 RPA->TOPBP1 ATR ATR ATRIP->ATR CHK1 CHK1 ATR->CHK1 phosphorylates TOPBP1->ATR activates pCHK1 p-CHK1 CHK1->pCHK1 CellCycleArrest Cell Cycle Arrest pCHK1->CellCycleArrest DNA_Repair DNA Repair pCHK1->DNA_Repair Fork_Stability Replication Fork Stability pCHK1->Fork_Stability This compound This compound This compound->ATR

Caption: ATR Signaling Pathway and Point of Inhibition by this compound.

IC50_Workflow cluster_cell_based Cell-Based Assay Workflow cluster_biochemical Biochemical Assay Workflow A1 Seed Cells in Plates A2 Induce DNA Damage A1->A2 A3 Treat with Inhibitor (Serial Dilutions) A2->A3 A4 Incubate A3->A4 A5 Lyse Cells & Extract Protein A4->A5 A6 Western Blot for p-CHK1 A5->A6 A7 Quantify Band Intensity A6->A7 A8 Calculate IC50 A7->A8 B1 Prepare Kinase, Substrate, & Inhibitor B2 Incubate Components B1->B2 B3 Initiate Reaction with ATP B2->B3 B4 Incubate B3->B4 B5 Stop Reaction B4->B5 B6 Detect Phosphorylated Substrate B5->B6 B7 Measure Signal B6->B7 B8 Calculate IC50 B7->B8

Caption: General Experimental Workflow for IC50 Determination.

References

Safety Operating Guide

Ceralasertib proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of Ceralasertib, an investigational Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, is a critical component of laboratory safety and regulatory compliance. As a substance intended for research use only, its disposal must adhere to strict protocols to mitigate environmental and health risks.[1] The primary directive for disposal is to act in accordance with all prevailing country, federal, state, and local regulations.[1]

This compound is classified as an investigational drug or investigational product (IP), meaning its handling and disposal are governed by the specific requirements of the clinical study sponsor, institutional policies, and national regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[2][3][4]

Core Disposal Principles

The management of this compound waste involves a multi-step process prioritizing sponsor directives and institutional safety protocols. Researchers must consult their institution's Environmental Health and Safety (EHS) department to ensure compliance with established procedures.[3] The study sponsor will provide final instructions on whether to return unused products or to destroy them on-site.[2][4]

Step-by-Step Disposal Protocol

The following procedure outlines the standard operational steps for disposing of this compound waste, from initial handling to final destruction.

Step 1: Consult Sponsor and Institutional Policies Before disposal, the primary point of contact is the study sponsor. The sponsor will dictate whether the remaining investigational product should be returned or if on-site destruction is authorized.[2][4] Concurrently, contact your institution's EHS department for specific guidance on hazardous waste determination and disposal procedures.[3]

Step 2: Segregation and Waste Classification Properly segregate this compound waste from general laboratory trash. All materials contaminated with this compound, including stock solutions, used or partially used vials, and contaminated personal protective equipment (PPE), should be treated as chemical waste.[5] While a Safety Data Sheet (SDS) for this compound from one supplier notes it as "Not a hazardous substance or mixture," investigational drugs are often treated as hazardous by default within institutional disposal protocols.[1][4]

Step 3: Containment and Labeling Place this compound waste into designated, properly sealed, and clearly labeled hazardous waste containers. The label should include the words "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., toxic, chemical waste).[6] Store these containers in a designated Satellite Accumulation Area (SAA) until they are collected by EHS personnel.[6]

Step 4: Handling Different Waste Streams The specific form of the waste dictates its handling. The table below summarizes the procedures for different categories of this compound waste.

Waste TypeDescriptionDisposal Procedure
Unused/Expired Product Intact containers of this compound, including expired stock.Follow sponsor instructions. This typically involves either returning the product directly to the sponsor or arranging for on-site destruction via the institution's EHS-approved hazardous waste vendor.[2][4]
Used/Partially Used Containers Vials, ampules, or other containers that have been opened and contain residual this compound.These are generally treated as hazardous waste. After accounting for the used amount on a Drug Accountability Record (DAR), these containers should be placed in a designated waste stream container, often a red biohazard-chemotoxic bin, for incineration.[2][3]
Contaminated Labware & PPE Gloves, pipette tips, flasks, and other disposable materials contaminated with this compound.Place in a suitable, sealed container labeled as hazardous chemical waste for collection by EHS and subsequent incineration.[7][8]
Empty Containers Vials or bottles that are completely empty.Empty containers may still contain residue. They are typically disposed of in the same manner as used or partially used containers to ensure no active compound is released into the environment.[2][3]

Step 5: Documentation Meticulous record-keeping is mandatory for the disposal of investigational drugs. All disposal activities must be documented on a Drug Accountability Record (DAR) or a similar tracking log. This record serves as the official documentation of the product's final disposition.[2][9]

Step 6: Final Destruction The most common and recommended method for the final destruction of investigational drugs like this compound is high-temperature incineration through a licensed and approved environmental management vendor.[3] This process ensures the complete destruction of the active pharmaceutical ingredient. Your institution's EHS department will manage the transfer of waste to the certified facility.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Ceralasertib_Disposal_Workflow This compound Disposal Workflow start This compound Waste Generated consult_sponsor Consult Study Sponsor for Disposition Instructions start->consult_sponsor return_to_sponsor Return Product to Sponsor consult_sponsor->return_to_sponsor Return Required destroy_on_site Authorize On-Site Destruction consult_sponsor->destroy_on_site Destruction Authorized document Document Disposal on Drug Accountability Record (DAR) return_to_sponsor->document consult_ehs Consult Institutional EHS for Procedures destroy_on_site->consult_ehs segregate Segregate Waste (Unused, Used, Contaminated PPE) consult_ehs->segregate contain_label Place in Labeled Hazardous Waste Container segregate->contain_label contain_label->document ehs_pickup Arrange for EHS Waste Pickup document->ehs_pickup incineration Final Destruction via Licensed Incineration ehs_pickup->incineration end Disposal Complete incineration->end

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Ceralasertib

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Prudent Handling of the Investigational ATR Kinase Inhibitor, Ceralasertib.

This document provides crucial guidance for researchers, scientists, and drug development professionals on the appropriate personal protective equipment (PPE), handling procedures, and disposal methods for this compound (AZD6738). As an orally active and potent inhibitor of ATR kinase, this compound requires careful management in a laboratory setting to ensure personnel safety and prevent environmental contamination.[1][2][3] While a Material Safety Data Sheet (MSDS) may classify this compound as not a hazardous substance or mixture, a precautionary approach is paramount when handling any investigational compound with potent biological activity.[1]

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure to this compound. A comprehensive suite of PPE should be worn at all times when handling this compound, particularly when there is a risk of generating dust or aerosols.

PPE CategoryItemSpecifications and Recommendations
Eye Protection Safety GogglesShould be worn with side-shields to protect against splashes.
Hand Protection Protective GlovesNitrile gloves are recommended due to their chemical resistance. For extended contact or when handling concentrated solutions, consider double-gloving.[4]
Body Protection Impervious ClothingA lab coat or gown made of a low-permeability fabric should be worn to protect the skin.
Respiratory Protection Suitable RespiratorFor weighing and handling of the solid compound where dust may be generated, a NIOSH-approved N95 respirator is recommended. In situations with a higher potential for aerosolization or for spills, a Powered Air-Purifying Respirator (PAPR) offers a higher level of protection.[5]

This compound: Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below for easy reference.

PropertyValue
Molecular Formula C₂₀H₂₄N₆O₂S
Molecular Weight 412.51 g/mol
Appearance Solid
Storage (Powder) -20°C for 3 years; 4°C for 2 years[1]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month[1]

Standard Operating Procedure for Handling this compound

Adherence to a strict operational workflow is critical for the safe handling of this compound. The following diagram outlines the recommended step-by-step procedure.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe 1. weigh Weigh Solid Compound in Ventilated Enclosure don_ppe->weigh 2. dissolve Dissolve in Appropriate Solvent weigh->dissolve 3. decontaminate Decontaminate Work Surfaces dissolve->decontaminate 4. doff_ppe Doff PPE Correctly decontaminate->doff_ppe 5. dispose Dispose of Waste as Hazardous doff_ppe->dispose 6.

Caption: Standard operating procedure for handling this compound.

Recommended Personal Protective Equipment Ensemble

The following diagram illustrates the essential PPE for handling this compound.

cluster_ppe Personal Protective Equipment (PPE) for this compound researcher Researcher goggles Safety Goggles (with side-shields) researcher->goggles respirator N95 Respirator or PAPR researcher->respirator gloves Nitrile Gloves (double-gloved recommended) researcher->gloves lab_coat Impervious Lab Coat researcher->lab_coat

Caption: Recommended PPE for handling this compound.

Disposal Plan for this compound Waste

All materials contaminated with this compound, including unused compound, solutions, and disposable PPE, should be treated as hazardous waste.

Operational Plan for Disposal:

  • Segregation: All this compound waste must be segregated from general laboratory waste.

  • Containerization:

    • Solid Waste: Collect in a clearly labeled, sealed container designated for hazardous chemical waste.

    • Liquid Waste: Collect in a compatible, sealed, and labeled waste container.

    • Sharps: Any sharps contaminated with this compound should be placed in a designated sharps container for hazardous waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Storage: Store waste containers in a designated and secure satellite accumulation area until collection.

  • Collection and Disposal: Arrange for the collection of hazardous waste by a certified and licensed waste disposal vendor. Incineration is the preferred method of disposal for potent pharmaceutical compounds.[6][7][8][9][10]

Empty Container Disposal:

Empty containers that have held this compound should be managed as hazardous waste and not be triple-rinsed into the sewer system. They should be collected along with other solid this compound waste for disposal by a certified vendor.

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the potent investigational drug this compound, ensuring a safe laboratory environment for all personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.